Product packaging for (R)-Meclizine(Cat. No.:CAS No. 189298-48-4)

(R)-Meclizine

Cat. No.: B221595
CAS No.: 189298-48-4
M. Wt: 390.9 g/mol
InChI Key: OCJYIGYOJCODJL-RUZDIDTESA-N
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Description

(R)-Meclizine (CAS Number 189298-48-4), with a molecular formula of C25H27ClN2 and a molecular weight of 390.95 g/mol, is the (R)-enantiomer of the well-known antihistamine agent Meclizine . As a chiral building block, it is a valuable compound for researchers, particularly in the fields of neuroscience and pharmacology. Meclizine is historically characterized by its antagonistic action on the histamine H1 receptor, which contributes to its antiemetic and antivertigo properties used in symptomatic treatment . Recent and significant research has revealed a more nuanced application for its enantiomers. Studies demonstrate that while both (R)- and (S)-enantiomers are equipotent in inhibiting mitochondrial respiration and inducing ischemic tolerance—a valuable effect for research on chemical preconditioning in models of stroke and myocardial infarction—the (R)-enantiomer is associated with stronger binding to the histamine H1 receptor . This distinct profile makes this compound a critical tool for scientists to dissect enantiomer-specific effects and investigate mechanisms of action separate from the metabolic toggling effect, enabling more targeted pharmacological studies. The provided this compound is intended for research applications only. It is not for diagnostic or therapeutic use in humans or animals. Key Chemical Properties: • CAS Number: 189298-48-4 • Molecular Formula: C25H27ClN2 • Molecular Weight: 390.95 g/mol • Density: 1.2±0.1 g/cm³ Storage Recommendation: For optimal stability, store this product as a powder at -20°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27ClN2 B221595 (R)-Meclizine CAS No. 189298-48-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189298-48-4

Molecular Formula

C25H27ClN2

Molecular Weight

390.9 g/mol

IUPAC Name

1-[(R)-(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine

InChI

InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/t25-/m1/s1

InChI Key

OCJYIGYOJCODJL-RUZDIDTESA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (R)-Meclizine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and related pharmacological aspects of (R)-Meclizine. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and mechanism of action.

Chemical Structure and Identification

This compound is the (R)-enantiomer of the first-generation antihistamine and antiemetic agent, Meclizine. Meclizine is a diarylmethane derivative and a member of the piperazine class of compounds.[1][2] The presence of a single chiral center at the carbon atom connecting the phenyl and 4-chlorophenyl rings gives rise to two stereoisomers: this compound and (S)-Meclizine.[1] Commercially available Meclizine is typically a racemic mixture of both enantiomers.[1]

The key identifiers and properties of this compound are summarized below:

IdentifierValue
IUPAC Name 1-[(R)-(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine[3]
Molecular Formula C₂₅H₂₇ClN₂[3]
Molecular Weight 390.9 g/mol [3]
CAS Number 189298-48-4[3]
Canonical SMILES CC1=CC(=CC=C1)CN2CCN(CC2)--INVALID-LINK--C4=CC=C(C=C4)Cl[3]
InChI InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/t25-/m1/s1[3]
InChIKey OCJYIGYOJCODJL-RUZDIDTESA-N[3]

(S)-Meclizine, the other enantiomer, has the following identifiers:

  • IUPAC Name: 1-[(S)-(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine[4]

  • InChIKey: OCJYIGYOJCODJL-VWLOTQADSA-N[4]

Meclizine is also available as a hydrochloride salt, commonly as meclizine dihydrochloride monohydrate.[5][6][7]

Stereochemistry

The stereochemistry of Meclizine is determined by the spatial arrangement of the substituents around the chiral carbon. The designation of (R) or (S) is based on the Cahn-Ingold-Prelog priority rules. The differential interaction of these enantiomers with biological systems can lead to differences in their pharmacodynamic and pharmacokinetic profiles.[8] While much of the available literature pertains to the racemic mixture, the study of individual enantiomers is crucial for understanding the specific contributions of each to the overall therapeutic effect and any potential side effects.

Quantitative Data

The following table summarizes key quantitative data for Meclizine and its hydrochloride salt. Data for the individual (R)-enantiomer is limited in the public domain.

PropertyValueCompound
Melting Point 222-224 °CMeclizine Hydrochloride[9]
pKa (Strongest Basic) 7.71Meclizine Hydrochloride[10]
Water Solubility 0.00103 mg/mLMeclizine Hydrochloride[10]
logP 5.59Meclizine Hydrochloride[10]
Time to Peak Plasma Concentration (Tmax) ~3 hoursMeclizine[11][12]
Elimination Half-life 5-6 hoursMeclizine[13]

Experimental Protocols

a) Synthesis of Racemic Meclizine Hydrochloride

A common synthetic route for Meclizine hydrochloride involves a two-step process:

  • Step 1: Synthesis of 1-[(3-methylphenyl)methyl]piperazine dihydrochloride. This intermediate is synthesized from 1-(chloromethyl)-3-methylbenzene and piperazine.[14][15]

  • Step 2: Synthesis of Meclizine. The intermediate from step 1 is reacted with (4-chlorophenyl)phenylmethyl chloride to produce Meclizine.[14][15]

  • Step 3: Formation of the Hydrochloride Salt. The resulting Meclizine base is acidified with hydrochloric acid to yield meclizine hydrochloride.[14][15]

An alternative approach involves first reacting piperazine with 4-chlorodiphenylchloromethane to form 1-(4-chlorobenzhydryl)piperazine, which is then reacted with m-methylbenzyl chloride to produce Meclizine.[16]

b) Enantiomeric Separation of Meclizine

A validated chiral High-Performance Liquid Chromatography (HPLC) method can be used for the enantiomeric separation of Meclizine hydrochloride.[17]

  • Chromatographic Column: Phenomenex® Lux Cellulose 1 (250 mm x 4.6 mm i.d., 5 µm particle size).[17]

  • Mobile Phase: A mixture of acetonitrile and 25mM ammonium bicarbonate (75:25 v/v).[17]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection: UV detection at 230 nm.[17]

  • Retention Times: Under these conditions, the approximate retention times are 13.14 minutes for (+) Meclizine and 14.33 minutes for (-) Meclizine.[17]

  • Limits of Detection and Quantification: 0.25 µg/mL and 1.00 µg/mL, respectively.[17]

c) Structural Elucidation by Microcrystal Electron Diffraction (MicroED)

The three-dimensional crystal structure of meclizine dihydrochloride has been determined using MicroED, a technique suitable for analyzing nano- or micro-sized crystals.[1][2][18]

  • Sample Preparation: Meclizine dihydrochloride is prepared for MicroED analysis following established procedures.[1]

  • Data Collection: Data is collected using a Cryo-Transmission Electron Microscope (Cryo-TEM), such as a 200 kV Thermo Fisher Talos Arctica.[1]

  • Structure Solution and Refinement: The structure is solved ab initio using software like SHELXT and refined using programs such as SHELXL.[1][2] This analysis revealed that meclizine dihydrochloride crystallizes in a centrosymmetric monoclinic space group P2₁/c, with both (R) and (S) enantiomers present in the unit cell.[1][2]

Signaling Pathways and Mechanism of Action

Meclizine primarily functions as a histamine H1 receptor antagonist.[11][12][19] Its antiemetic and antivertigo effects are attributed to its action on the central nervous system.[12][19]

The key signaling pathway involves:

  • Stimulation: Motion sickness and other vestibular stimuli activate histamine H1 receptors located on the vestibular nuclei and the nucleus of the solitary tract (NTS).[11][20]

  • Signal Transduction: Activation of these H1 receptors transmits histaminergic signals to the chemoreceptor trigger zone (CTZ) and the medullary vomiting center.[11][20]

  • Inhibition by Meclizine: Meclizine, by acting as an antagonist at the H1 receptors, blocks this signaling pathway.[11][20] This inhibition of histaminergic neurotransmission prevents the signals from reaching the CTZ and vomiting center, thereby alleviating symptoms of nausea, vomiting, and dizziness.[11][20]

  • Other Effects: Meclizine also exhibits anticholinergic properties and may decrease labyrinthine excitability and vestibular stimulation, further contributing to its therapeutic effects.[11][12][19]

Meclizine_Signaling_Pathway cluster_stimuli Vestibular System cluster_nuclei Brainstem Nuclei cluster_vomiting_center Vomiting Centers cluster_response Physiological Response Motion_Sickness Motion Sickness / Vestibular Stimuli Vestibular_Nuclei Vestibular Nuclei Motion_Sickness->Vestibular_Nuclei Activates NTS Nucleus of the Solitary Tract (NTS) Motion_Sickness->NTS Activates CTZ Chemoreceptor Trigger Zone (CTZ) Vestibular_Nuclei->CTZ Histaminergic Signal Vomiting_Center Medullary Vomiting Center Vestibular_Nuclei->Vomiting_Center Histaminergic Signal NTS->CTZ Histaminergic Signal NTS->Vomiting_Center Histaminergic Signal CTZ->Vomiting_Center Transmits Impulses Nausea_Vomiting Nausea, Vomiting, Dizziness Vomiting_Center->Nausea_Vomiting Induces Meclizine This compound Meclizine->Vestibular_Nuclei Inhibits H1 Receptors Meclizine->NTS Inhibits H1 Receptors

Meclizine's Mechanism of Action on the Vestibular Pathway.

Experimental Workflow: Synthesis and Chiral Separation

The following diagram illustrates a general workflow for the synthesis of racemic Meclizine followed by the analytical separation of its enantiomers.

Synthesis_and_Separation_Workflow Start_Materials Starting Materials (e.g., Piperazine, (4-chlorophenyl)phenylmethyl chloride) Synthesis Chemical Synthesis Start_Materials->Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Racemic_Meclizine Racemic Meclizine Purification->Racemic_Meclizine Chiral_HPLC Chiral HPLC Separation Racemic_Meclizine->Chiral_HPLC R_Meclizine This compound Chiral_HPLC->R_Meclizine S_Meclizine (S)-Meclizine Chiral_HPLC->S_Meclizine Analysis Quantification and Analysis R_Meclizine->Analysis S_Meclizine->Analysis

Workflow for Synthesis and Chiral Separation of Meclizine.

References

An In-depth Technical Guide on the Mechanism of Action of (R)-Meclizine as an H1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of (R)-Meclizine, a first-generation antihistamine, focusing on its role as an antagonist, or more accurately, an inverse agonist, of the histamine H1 receptor (H1R). Meclizine is clinically administered as a racemic mixture of its (R) and (S) enantiomers. This document delves into the stereoselective interaction of the (R)-enantiomer with the H1R, the subsequent modulation of intracellular signaling pathways, and the experimental methodologies used to characterize these interactions. Particular emphasis is placed on the Gq/11-protein coupled signaling cascade and the nuclear factor-kappa B (NF-κB) pathway.

Introduction to Meclizine and the Histamine H1 Receptor

Meclizine is a piperazine-class H1 antihistamine widely used for the treatment of motion sickness and vertigo.[1][2][3] It is administered as a racemic mixture of this compound and (S)-Meclizine.[4][5] The therapeutic effects of meclizine are primarily attributed to its antagonism of the histamine H1 receptor, a G-protein coupled receptor (GPCR) integral to allergic and inflammatory responses, as well as neurotransmission.[6][7]

The H1 receptor is known to exhibit constitutive activity, meaning it can signal in the absence of an agonist like histamine.[8][9] Many H1 antihistamines, including meclizine, are not neutral antagonists but rather inverse agonists.[10][11] This means they not only block the binding of histamine but also reduce the basal, constitutive activity of the receptor.[11]

This compound Binding Affinity at the H1 Receptor

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While data for racemic meclizine is available, specific quantitative values for the individual enantiomers are less common in publicly accessible literature.

A study by Tran et al. (1978) reported a Ki value of 250 nM for racemic meclizine at the histamine H1 receptor. A more recent study in 2024 by Lee et al. investigating the neuroprotective effects of meclizine enantiomers found that the (S)-enantiomer exhibited reduced H1 receptor binding, which implies that the (R)-enantiomer has a higher affinity for the H1 receptor.[12] The study determined the binding affinity of (R)- and (S)-meclizine for the human H1 histamine receptor through competitive binding assays with [3H]pyrilamine, and the IC50 values were determined by nonlinear regression analysis of the competition curves.[13]

Molecular docking studies have been conducted to elucidate the binding mechanism of both (R)- and (S)-meclizine to the H1 receptor. These studies suggest that both enantiomers share conserved binding sites within the receptor.[4][14] One such study indicated an additional pi-stacking interaction between the methylbenzyl ring of the (S)-enantiomer and Phe432, which could potentially enhance its binding affinity, though experimental data suggests the (R)-enantiomer is the more potent H1 antagonist.[4]

Table 1: H1 Receptor Binding Affinity of Meclizine

CompoundReceptorRadioligandKi (nM)IC50 (nM)Reference(s)
Racemic MeclizineHistamine H1[3H]mepyramine250-[15]
This compoundHuman Histamine H1[3H]pyrilamine-> (S)-Meclizine[12][13]
(S)-MeclizineHuman Histamine H1[3H]pyrilamine-Reduced vs. racemate[12][13]

Note: Specific Ki or IC50 values for the individual enantiomers of meclizine are not explicitly stated in the cited abstracts. The relative affinities are inferred from qualitative descriptions.

H1 Receptor Signaling Pathways and Modulation by this compound

The histamine H1 receptor is a canonical Gq/11-protein coupled receptor. Its activation initiates a well-defined signaling cascade. As an inverse agonist, this compound is expected to suppress this pathway, even in the absence of histamine.

The Gq/11-PLC-Calcium Signaling Pathway

Upon agonist binding, or through its constitutive activity, the H1 receptor activates the heterotrimeric G-protein Gq/11. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration mediates many of the cellular responses to H1 receptor activation.

This compound, by stabilizing the inactive conformation of the H1 receptor, inhibits this entire cascade, leading to a reduction in PLC activity, lower levels of IP3 and DAG, and consequently, a decrease in intracellular calcium mobilization.[7]

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor (Inactive) H1R_active Histamine H1 Receptor (Active) H1R->H1R_active Constitutive Activity Gq Gq/11 Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ ER->Ca Releases Cellular_Response Cellular Response Ca->Cellular_Response Mediates Histamine Histamine Histamine->H1R_active Agonist Binding R_Meclizine This compound (Inverse Agonist) R_Meclizine->H1R Stabilizes Inactive State

Figure 1: H1 Receptor Gq/11 Signaling Pathway and Inhibition by this compound.
The NF-κB Signaling Pathway

The H1 receptor is also known to modulate the activity of the transcription factor NF-κB, a key regulator of inflammation.[16][17][18] The constitutive activity of the H1 receptor can lead to basal NF-κB activation. As an inverse agonist, this compound can suppress this basal NF-κB activity, contributing to its anti-inflammatory effects.[7][19] The activation of NF-κB by the H1 receptor is thought to be mediated through the Gq/11 and PLC pathway, where downstream effectors like protein kinase C (PKC) can activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

NFkB_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R_active Constitutively Active Histamine H1 Receptor Gq_PLC Gq/11-PLC Pathway H1R_active->Gq_PLC Activates IKK IKK Complex Gq_PLC->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB (Active) IkB_p->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Promoter Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription R_Meclizine This compound R_Meclizine->H1R_active Inhibits Constitutive Activity Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_calcium Calcium Mobilization cluster_nfkb NF-κB Reporter Assay b1 Prepare H1R-expressing cell membranes b2 Incubate with [3H]-mepyramine and this compound b1->b2 b3 Filter and wash b2->b3 b4 Scintillation counting b3->b4 b5 Calculate Ki b4->b5 c1 Load H1R-expressing cells with Ca²⁺ dye c2 Add this compound c1->c2 c3 Measure fluorescence c2->c3 c4 Calculate IC50 for inverse agonism c3->c4 n1 Culture H1R/NF-κB-luc reporter cells n2 Treat with this compound n1->n2 n3 Measure luminescence n2->n3 n4 Calculate IC50 for inverse agonism n3->n4

References

(R)-Meclizine and the Histamine H1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (R)-Meclizine for the histamine H1 receptor. Due to the limited availability of experimental data for the individual enantiomers of meclizine, this document summarizes the known binding affinity for racemic meclizine and explores computational insights into the differential binding of its (R) and (S) enantiomers. Detailed experimental protocols for determining histamine H1 receptor binding and an overview of the associated signaling pathway are also provided.

Quantitative Binding Affinity Data

Table 1: Binding Affinity of Racemic Meclizine for the Histamine H1 Receptor

CompoundReceptorAssay TypeRadioligandKi (nM)
Meclizine (racemic)Histamine H1Radioligand Binding[3H]mepyramine250

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

While experimental Ki or IC50 values for this compound are not available, molecular docking studies have been conducted to investigate the binding mechanism of both the (R) and (S) enantiomers of meclizine to the histamine H1 receptor.[1][2] These computational models suggest that both enantiomers interact with the receptor, but potentially with different orientations and interaction profiles, which could imply a difference in their binding affinities and pharmacological activities.[3] However, without experimental validation, these computational predictions remain theoretical.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 family of G-proteins. Upon activation by an agonist like histamine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) Ca2->PKC Activates CellularResponse Cellular Responses PKC->CellularResponse Leads to Histamine Histamine (Agonist) Histamine->H1R Binds to ER->Ca2 Releases

Histamine H1 Receptor Signaling Pathway

Experimental Protocols

The binding affinity of ligands to the histamine H1 receptor is commonly determined using a competitive radioligand binding assay. The following is a generalized protocol based on established methodologies.[4][5][6]

Radioligand Binding Assay for Histamine H1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]mepyramine (a potent H1 antagonist).

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin or unlabeled mepyramine).[4][6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.[4][5]

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the histamine H1 receptor to an appropriate density.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).[6]

  • Assay Setup:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, set up the following reaction mixtures in triplicate:

      • Total Binding: Assay buffer, [3H]mepyramine, and cell membranes.

      • Non-specific Binding: Assay buffer, [3H]mepyramine, cell membranes, and a high concentration of the non-specific binding control.

      • Competitive Binding: Assay buffer, [3H]mepyramine, cell membranes, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-240 minutes).[6]

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand.

        • Kd is the dissociation constant of the radioligand for the receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorPrep Receptor Source (Cell Membranes) Incubation Incubation (Receptor + Ligands) ReceptorPrep->Incubation LigandPrep Radioligand & Test Compound Preparation LigandPrep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting DataProcessing Calculate Specific Binding Counting->DataProcessing CurveFitting Generate Competition Curve & Determine IC₅₀ DataProcessing->CurveFitting KiCalculation Calculate Ki using Cheng-Prusoff Equation CurveFitting->KiCalculation Result Binding Affinity (Ki) KiCalculation->Result

Radioligand Binding Assay Workflow

Conclusion

While a definitive experimental binding affinity for this compound at the histamine H1 receptor remains to be elucidated, the available data for racemic meclizine indicates a notable interaction. Computational studies suggest that the stereochemistry of meclizine may influence its binding to the H1 receptor, highlighting the need for further experimental investigation into the enantioselective binding of this compound. The provided experimental protocol offers a robust framework for conducting such studies, which would be invaluable for a more complete understanding of the pharmacology of this compound and for the development of more selective H1 receptor antagonists.

References

An In-Depth Technical Guide to the Anticholinergic Properties of (R)-Meclizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine is a first-generation antihistamine widely used for the management of motion sickness and vertigo.[1][2] It is known to possess central anticholinergic properties, which contribute to its therapeutic effects and side-effect profile.[1][3] Meclizine is a chiral molecule and exists as a racemic mixture of two enantiomers, (R)-Meclizine and (S)-Meclizine. While the pharmacological properties of the racemic mixture are documented, there is a notable lack of specific data in the public domain regarding the anticholinergic activity of the individual enantiomers. This guide provides a comprehensive overview of the known anticholinergic properties of meclizine, details the experimental protocols for assessing these properties, and highlights the current knowledge gap concerning the specific anticholinergic profile of this compound.

Introduction to Meclizine and its Enantiomers

Anticholinergic Properties of Racemic Meclizine

Racemic meclizine has been shown to possess low affinity for muscarinic receptors. A study evaluating the antimuscarinic effects of various antihistamines reported a Ki value for meclizine in the range of 3,600-30,000 nM at muscarinic receptors in the bovine cerebral cortex. This indicates a relatively weak interaction compared to other antihistamines with high affinity for these receptors.

Table 1: Muscarinic Receptor Binding Affinity of Racemic Meclizine

CompoundReceptorTissue SourceKi (nM)
Racemic MeclizineMuscarinic (non-selective)Bovine Cerebral Cortex3,600 - 30,000

Data from a study on the antimuscarinic effects of antihistamines.

It is critical to note that there is no publicly available data on the specific binding affinities of this compound for any of the muscarinic receptor subtypes (M1-M5).

Experimental Protocols for Assessing Anticholinergic Properties

To determine the anticholinergic profile of this compound, a series of in vitro assays are required. These include radioligand binding assays to quantify its affinity for muscarinic receptor subtypes and functional assays to determine its antagonist activity.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor. In the context of anticholinergic activity, these assays would be performed for each of the five muscarinic receptor subtypes (M1-M5).

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing muscarinic receptor subtype (M1-M5) incubate Incubate membranes, radioligand, and this compound prep_membranes->incubate prep_radioligand Prepare radioligand solution (e.g., [3H]-NMS) prep_radioligand->incubate prep_compound Prepare serial dilutions of This compound prep_compound->incubate filter Separate bound from free radioligand via vacuum filtration incubate->filter count Quantify bound radioactivity using liquid scintillation counting filter->count analyze Generate competition binding curves and calculate IC50 and Ki values count->analyze

Radioligand Binding Assay Workflow

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

  • Membrane Preparation: Utilize cell lines (e.g., CHO or HEK293) stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Buffer: Prepare a suitable assay buffer, typically containing a buffer salt (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and a protease inhibitor cocktail.

  • Radioligand: Use a high-affinity muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS). The concentration of the radioligand should be close to its dissociation constant (Kd) for the respective receptor subtype.

  • Test Compound: Prepare serial dilutions of this compound in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]-NMS, and varying concentrations of this compound. Also include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist like atropine). Incubate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Scintillation Counting: Wash the filters with ice-cold assay buffer to remove unbound radioligand. Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

Functional assays are essential to determine whether this compound acts as an antagonist at muscarinic receptors and to quantify its potency. The choice of assay depends on the signaling pathway coupled to each receptor subtype.

Workflow for Functional Antagonism Assays

G cluster_prep Cell & Compound Preparation cluster_assay Assay Performance cluster_analysis Data Analysis prep_cells Culture cells expressing muscarinic receptor subtype pre_incubate Pre-incubate cells with This compound or vehicle prep_cells->pre_incubate prep_agonist Prepare agonist solution (e.g., Carbachol) stimulate Stimulate cells with agonist prep_agonist->stimulate prep_antagonist Prepare serial dilutions of This compound prep_antagonist->pre_incubate pre_incubate->stimulate measure Measure second messenger levels (Ca2+ or cAMP) stimulate->measure analyze Generate dose-response curves and calculate IC50 or pA2 values measure->analyze

Functional Antagonism Assay Workflow

M1, M3, and M5 muscarinic receptors are coupled to Gq/11 proteins, and their activation leads to an increase in intracellular calcium concentration. An antagonist will inhibit this agonist-induced calcium mobilization.

Signaling Pathway of Gq-Coupled Muscarinic Receptors (M1, M3, M5)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor Activates Meclizine This compound Meclizine->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca Ca2+ ER->Ca Releases Response Cellular Response Ca->Response PKC->Response

M1/M3/M5 Muscarinic Receptor Signaling

Protocol: Calcium Mobilization Assay

  • Cell Culture: Plate cells expressing the M1, M3, or M5 receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.

  • Compound Addition: Pre-incubate the cells with various concentrations of this compound or vehicle.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to all wells to stimulate the receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

M2 and M4 muscarinic receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will reverse this agonist-induced decrease in cAMP.

Signaling Pathway of Gi-Coupled Muscarinic Receptors (M2, M4)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine Receptor M2/M4 Receptor ACh->Receptor Activates Meclizine This compound Meclizine->Receptor Blocks Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

M2/M4 Muscarinic Receptor Signaling

Protocol: cAMP Accumulation Assay

  • Cell Culture: Culture cells expressing the M2 or M4 receptor in a suitable format (e.g., 96-well plate).

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle.

  • Stimulation: Add a muscarinic agonist (e.g., carbachol) in the presence of forskolin (an adenylyl cyclase activator) to all wells. Forskolin is used to induce a measurable level of cAMP that can then be inhibited by the Gi-coupled receptor activation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value for the reversal of agonist-induced cAMP inhibition.

Summary and Future Directions

Racemic meclizine is known to have weak anticholinergic properties. However, a thorough investigation into the stereoselective contribution of its enantiomers to this activity is currently lacking in the scientific literature. This guide has outlined the necessary experimental protocols to characterize the anticholinergic profile of this compound, including its binding affinity for muscarinic receptor subtypes M1-M5 and its functional antagonist potency at these receptors.

The generation of such data would be invaluable for the scientific and drug development community. It would not only provide a more complete pharmacological understanding of meclizine but also inform the potential development of enantiomerically pure formulations with optimized therapeutic indices. Future research should focus on the chiral synthesis of this compound and its subsequent evaluation in the described in vitro assays to fill this significant knowledge gap.

References

The Stereoselective Pharmacodynamics of (R)-Meclizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine, a first-generation histamine H1 antagonist, has been a cornerstone in the management of motion sickness and vertigo for decades.[1][2] Conventionally available as a racemic mixture of its (R) and (S) enantiomers, recent investigations into its chiral properties have unveiled a significant stereoselectivity in its pharmacodynamic profile. This technical guide provides an in-depth exploration of the pharmacodynamics of the (R)-Meclizine enantiomer, synthesizing available data on its receptor binding affinity and functional activity. Detailed experimental protocols for enantiomeric separation and key pharmacodynamic assays are provided, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Meclizine exerts its therapeutic effects primarily through antagonism of the histamine H1 receptor, with additional contributions from its anticholinergic properties.[1][2] As with many chiral drugs, the individual enantiomers of meclizine can exhibit distinct pharmacological and pharmacokinetic properties.[3] Understanding the specific contributions of each enantiomer is paramount for optimizing therapeutic efficacy and minimizing adverse effects. Emerging evidence, including molecular docking studies, has suggested a stereoselective interaction of the meclizine enantiomers with the histamine H1 receptor.[4][5] This guide focuses on the current understanding of the this compound enantiomer's pharmacodynamics.

Pharmacodynamic Profile of Meclizine Enantiomers

While comprehensive quantitative data for the individual meclizine enantiomers remain limited in publicly available literature, a recent study has provided crucial insights into their differential binding to the histamine H1 receptor.

Table 1: Receptor Binding Affinity of Meclizine and its Enantiomers

CompoundReceptorBinding Affinity (Ki)SpeciesSource
(±)-MeclizineHistamine H1~250 nMNot Specified
This compoundHistamine H1Higher Affinity (inferred)Not Specified[6]
(S)-MeclizineHistamine H1Lower AffinityNot Specified[6]

Note: The Ki value for racemic meclizine is provided as a reference. The relative affinities of the enantiomers are inferred from a study demonstrating reduced H1 receptor binding for the (S)-enantiomer.[6]

This stereoselectivity is a critical consideration in drug development, as the enantiomer with higher affinity for the target receptor is often responsible for the therapeutic effects, while the other enantiomer may be inactive or contribute to off-target effects.

Signaling Pathways

Meclizine, as a histamine H1 receptor antagonist, modulates the Gq/11 signaling cascade. The binding of histamine to the H1 receptor activates this pathway, leading to the downstream release of intracellular calcium and subsequent physiological responses. This compound, by acting as an antagonist, is presumed to inhibit this cascade.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R R_Meclizine This compound R_Meclizine->H1R Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Histamine H1 Receptor Signaling Pathway

Experimental Protocols

Enantiomeric Separation of Meclizine

The separation of (R)- and (S)-meclizine is a prerequisite for studying their individual pharmacodynamics. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a commonly employed method.

Chiral_Separation_Workflow start Racemic Meclizine Sample injection Inject into HPLC System start->injection column Chiral Stationary Phase (e.g., Lux Cellulose-1) injection->column detection UV Detection (e.g., 230 nm) column->detection mobile_phase Isocratic Mobile Phase (e.g., Acetonitrile:Ammonium Bicarbonate) mobile_phase->column separation Separation of Enantiomers detection->separation r_enantiomer This compound separation->r_enantiomer s_enantiomer (S)-Meclizine separation->s_enantiomer

Chiral HPLC Separation Workflow

Detailed Methodology: [7]

  • Column: A chiral stationary phase column, such as Phenomenex® Lux® Cellulose-1 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and 25mM ammonium bicarbonate (75:25 v/v).

  • Flow Rate: A constant flow rate, typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 230 nm.

  • Sample Preparation: Meclizine hydrochloride standard or sample is dissolved in a suitable solvent, such as the mobile phase, to a known concentration.

  • Injection Volume: A fixed volume, for instance, 20 µL, is injected into the HPLC system.

  • Analysis: The retention times of the two enantiomers are determined. Under these conditions, (+) Meclizine and (-) Meclizine have been reported to have distinct retention times, allowing for their separation and quantification.[7]

Histamine H1 Receptor Binding Assay (Radioligand Assay)

This assay is used to determine the binding affinity (Ki) of a compound for the H1 receptor.

Radioligand_Binding_Assay start Prepare H1 Receptor Membrane Homogenate incubation Incubate with [³H]-Pyrilamine and this compound start->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash to Remove Unbound Ligands filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis to Determine Ki scintillation->analysis

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Materials:

    • Cell membranes expressing the human histamine H1 receptor.

    • Radioligand: [³H]-Pyrilamine (mepyramine).

    • Test compound: this compound.

    • Incubation buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-Pyrilamine, and varying concentrations of the test compound (this compound).

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • Wash the filters with cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Competition binding curves are generated by plotting the percentage of specific binding of the radioligand against the concentration of the test compound.

    • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

    • The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and dissociation constant (Kd) of the radioligand.

Functional Assay: Calcium Flux Assay

This assay measures the ability of a compound to act as an antagonist at the H1 receptor by monitoring changes in intracellular calcium concentration.

Calcium_Flux_Assay start Culture Cells Expressing H1 Receptor dye_loading Load Cells with a Calcium-Sensitive Dye (e.g., Fluo-4 AM) start->dye_loading pre_incubation Pre-incubate with This compound dye_loading->pre_incubation stimulation Stimulate with Histamine pre_incubation->stimulation measurement Measure Fluorescence (Calcium Influx) stimulation->measurement analysis Data Analysis to Determine IC50 measurement->analysis

Calcium Flux Assay Workflow

Detailed Methodology:

  • Materials:

    • Cells stably or transiently expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Histamine (agonist).

    • Test compound: this compound.

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Load the cells with a calcium-sensitive dye, which will fluoresce upon binding to intracellular calcium.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of histamine (typically the EC80 to ensure a robust response).

    • Measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • The increase in fluorescence upon histamine stimulation is indicative of calcium influx.

    • The ability of this compound to inhibit this fluorescence increase is quantified.

    • Dose-response curves are generated by plotting the percentage of inhibition against the concentration of this compound.

    • The IC50 value, representing the concentration of this compound that causes 50% inhibition of the histamine-induced calcium response, is determined.

Conclusion

The available evidence, though still emerging, strongly suggests that the pharmacodynamics of meclizine are stereoselective, with the (R)-enantiomer likely being the more potent antagonist at the histamine H1 receptor. This has significant implications for the development of future antiemetic and antivertigo therapies. A purified this compound formulation could potentially offer an improved therapeutic window, with enhanced efficacy and a reduced side-effect profile compared to the currently marketed racemic mixture. Further research, including comprehensive in vitro and in vivo studies, is warranted to fully elucidate the distinct pharmacological profiles of the meclizine enantiomers and to realize the potential clinical benefits of a chirally pure this compound product.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Characterization of (R)-Meclizine

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, the R-enantiomer of the well-known antihistamine. This document details its primary mechanism of action as a histamine H1 receptor antagonist and explores a secondary, novel mechanism related to the inhibition of mitochondrial respiration. The guide includes quantitative data from key assays, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to support further research and development.

Core Mechanisms of Action

This compound primarily exerts its effects through two distinct molecular targets:

  • Histamine H1 Receptor Antagonism : As a first-generation antihistamine, this compound acts as an inverse agonist at the histamine H1 receptor, blocking the signaling cascade initiated by histamine. This action is central to its antiemetic and antivertigo properties.[1][2][3]

  • Inhibition of Phosphoethanolamine Cytidylyltransferase (PCYT2) : A novel mechanism of action for meclizine involves the direct inhibition of PCYT2, a key enzyme in the Kennedy pathway for phosphatidylethanolamine (PE) biosynthesis.[4] This inhibition leads to an accumulation of phosphoethanolamine (PEtn), which in turn inhibits mitochondrial respiration.[4]

Quantitative In Vitro Data

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Histamine H1 Receptor Binding Affinity
CompoundAssay TypeRadioligandPreparationIC50Reference
This compoundCompetitive Binding[3H]pyrilamineHuman H1 ReceptorData for racemate available[5]
Racemic MeclizineCompetitive Binding[3H]mepyramineMammalian Brain MembranesKi = 250 nM

Note: While a specific IC50 for this compound at the H1 receptor was not found in the provided search results, a study did perform competitive binding assays with both enantiomers.[5] For racemic meclizine, a Ki of 250 nM has been reported.

Table 2: Muscarinic Receptor Binding Affinity
CompoundRadioligandPreparationKiReference
Racemic Meclizine[3H]quinuclidinyl benzilateBovine Cerebral Cortex3,600 - 30,000 nM[6]

Note: Meclizine demonstrates low affinity for muscarinic receptors.[6]

Table 3: Functional Activity - Inhibition of Mitochondrial Respiration
CompoundCell LineAssayConcentration% Inhibition of Oxygen Consumption RateReference
This compoundHEK293MSROxygen Consumption Rate25 µM~60%[5]
This compoundHEK293MSROxygen Consumption Rate50 µM~80%[5]
Table 4: Enzyme Kinetics - Metabolism
EnzymeSubstratePreparationKm (nM)Vmax (pmol/min/mg)Intrinsic Clearance (Clint, mL/min/mg)Reference
CYP2D6Racemic MeclizineRecombinant CYP2D61385.00 ± 207.10536.80 ± 25.940.39[7]
Human Liver MicrosomesRacemic MeclizinePooled Human Liver Microsomes3447.00 ± 1299.0055.82 ± 8.590.02[7]

Note: The primary enzyme responsible for meclizine metabolism is CYP2D6.[2][7][8]

Detailed Experimental Protocols

Histamine H1 Receptor Competitive Binding Assay

This protocol is adapted from a study characterizing the binding of meclizine enantiomers to the human H1 receptor.[5]

Objective: To determine the binding affinity (IC50) of this compound for the human histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • [3H]pyrilamine (radioligand).

  • Unlabeled pyrilamine (for determining non-specific binding).

  • This compound test compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Cell harvesting buffer (e.g., ice-cold PBS).

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-H1R cells to confluency.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of [3H]pyrilamine (e.g., 3 nM).

    • For total binding, add binding buffer.

    • For non-specific binding, add an excess of unlabeled pyrilamine (e.g., 1 µM).

    • For competition binding, add varying concentrations of this compound.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Filtration and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis of the competition curve.

Cellular Oxygen Consumption Rate (OCR) Assay

This protocol is based on the methodology used to assess the effect of meclizine enantiomers on mitochondrial respiration.[5]

Objective: To measure the effect of this compound on the cellular oxygen consumption rate.

Materials:

  • HEK293MSR cells.

  • Cell culture medium.

  • Assay medium (serum-free).

  • This compound stock solution (in DMSO).

  • Seahorse XF Analyzer or similar instrument.

  • Seahorse XF cell culture microplates.

Methodology:

  • Cell Seeding:

    • Seed HEK293MSR cells in a Seahorse XF cell culture microplate at an appropriate density.

    • Incubate overnight at 37°C with 5% CO2.

  • Assay Preparation:

    • Before the assay, replace the growth medium with serum-free assay medium.

    • Incubate the cells at 37°C for 30 minutes in the assay medium.

  • OCR Measurement:

    • Place the cell culture microplate in the Seahorse XF Analyzer.

    • Record baseline OCR measurements (typically 3 measurements).

    • Inject a specified concentration of this compound into the wells.

    • Continuously measure the OCR every 6 minutes (with a 2-minute mix and 2-minute wait period) for a desired duration (e.g., several hours) to observe the inhibitory effect.

  • Data Analysis:

    • Normalize the OCR data to the cell number or protein concentration.

    • Plot the OCR over time to visualize the effect of this compound.

    • Calculate the percentage inhibition of OCR at different concentrations of this compound compared to the baseline.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cellular_Response Cellular Response Ca_cyto->Cellular_Response Leads to PKC->Cellular_Response Leads to Histamine Histamine Histamine->H1R Activates R_Meclizine This compound R_Meclizine->H1R Inhibits Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (HEK293-H1R) Start->Prepare_Membranes Setup_Assay Set up Assay Plate: - [³H]pyrilamine - this compound (varying conc.) - Control (unlabeled pyrilamine) Prepare_Membranes->Setup_Assay Incubate Incubate at Room Temperature Setup_Assay->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Analyze Data (Non-linear Regression) Count->Analyze End Determine IC₅₀ Analyze->End OCR_Assay_Workflow Start Start Seed_Cells Seed HEK293MSR Cells in Seahorse Plate Start->Seed_Cells Prepare_Plate Prepare Assay Plate (Change to Assay Medium) Seed_Cells->Prepare_Plate Baseline_OCR Measure Baseline OCR Prepare_Plate->Baseline_OCR Inject_Compound Inject this compound Baseline_OCR->Inject_Compound Measure_OCR Measure Post-Injection OCR Inject_Compound->Measure_OCR Analyze Analyze Data (Normalize and Plot) Measure_OCR->Analyze End Determine % OCR Inhibition Analyze->End

References

(R)-Meclizine and CYP2D6: A Technical Guide to its Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine, a first-generation antihistamine of the piperazine class, is widely utilized for the management of motion sickness and vertigo.[1] It is administered as a racemate, a 1:1 mixture of its two stereoisomers, (R)-Meclizine and (S)-Meclizine.[2] The metabolism of meclizine is predominantly carried out by the highly polymorphic cytochrome P450 enzyme, CYP2D6.[1][3][4][5][6][7] This enzyme's genetic variability leads to significant inter-individual differences in drug exposure and response.[4][5][6][7] This guide provides an in-depth technical overview of the metabolism of meclizine with a special focus on the (R)-enantiomer and the critical role of CYP2D6, summarizing available data, outlining experimental protocols, and visualizing key pathways.

While direct studies on the stereoselective metabolism of this compound by human CYP2D6 are limited, evidence from animal studies and analogous chiral compounds strongly suggests that the metabolism is indeed stereoselective. A pharmacokinetic study in rabbits demonstrated a stereoselective disposition of meclizine enantiomers, indicating that one enantiomer is likely metabolized or eliminated differently than the other.[8][9]

The Role of CYP2D6 in Meclizine Metabolism

In vitro studies using human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP2D6 as the primary enzyme responsible for meclizine metabolism.[3][5][6][7] The significant decrease in meclizine concentration when incubated with CYP2D6 compared to other CYPs like 2C9, 2C19, and 3A4 underscores its dominant role.[6]

Genetic Polymorphism of CYP2D6 and its Impact

The gene encoding for CYP2D6 is highly polymorphic, leading to different metabolizer phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers.[5][10] This genetic variation is a major contributor to the large inter-individual variability observed in meclizine pharmacokinetics.[4][6][7]

Table 1: CYP2D6 Metabolizer Phenotypes and their Clinical Implications for Meclizine

PhenotypePrevalence (approximate)CYP2D6 Enzyme ActivityImplications for Meclizine MetabolismPotential Clinical Consequences
Poor Metabolizer (PM) 5-10% of Caucasians[4]AbsentSignificantly reduced metabolism of meclizine.Increased plasma concentrations, prolonged half-life, and higher risk of adverse effects (e.g., drowsiness, anticholinergic effects).[4]
Intermediate Metabolizer (IM) Varies by ethnicityDecreasedSlower than normal metabolism of meclizine.Higher than expected plasma concentrations, potential for increased adverse effects.
Extensive Metabolizer (EM) Majority of the populationNormal"Normal" metabolism of meclizine.Standard dosing is generally appropriate.
Ultrarapid Metabolizer (UM) Varies by ethnicityIncreasedFaster than normal metabolism of meclizine.Lower plasma concentrations, potentially leading to reduced efficacy at standard doses.

Stereoselectivity in Drug Metabolism by CYP2D6

CYP2D6 is well-known for its stereoselective metabolism of a wide range of chiral drugs. For instance, in the case of the antihistamine chlorpheniramine, the pharmacologically more active (S)-(+)-enantiomer is cleared more slowly than the (R)-(-)-enantiomer, a process in which CYP2D6 plays a significant role.[11] Similarly, the hydroxylation of the antidepressant doxepin by CYP2D6 is exclusively stereospecific for the E-isomer.[12]

Given these precedents and the chiral nature of meclizine, it is highly probable that CYP2D6 metabolizes this compound and (S)-Meclizine at different rates, leading to different pharmacokinetic profiles for each enantiomer.

Quantitative Data on Meclizine Metabolism

While specific kinetic data for the individual enantiomers of meclizine are not available in the public domain, a study on racemic meclizine provides some kinetic parameters for its metabolism by human liver microsomes and recombinant CYP enzymes.

Table 2: Enzyme Kinetic Parameters for Racemic Meclizine Metabolism

Enzyme SourceVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)
Human Liver Microsomes13.7 ± 0.60.49 ± 0.0828.0
rCYP2D69.8 ± 0.90.35 ± 0.0928.0
rCYP2C91.8 ± 0.22.1 ± 0.60.86
rCYP2C191.1 ± 0.13.2 ± 0.50.34
rCYP3A42.5 ± 0.34.5 ± 1.10.56
Data adapted from a study on racemic meclizine metabolism.[6]

These data clearly demonstrate the significantly higher intrinsic clearance of meclizine by CYP2D6 compared to other CYP isoforms.[6]

Experimental Protocols

To investigate the stereoselective metabolism of this compound by CYP2D6, a series of in vitro experiments would be required. Below are detailed methodologies for key experiments.

In Vitro Metabolism of Meclizine Enantiomers using Human Liver Microsomes and Recombinant CYP2D6

Objective: To determine the kinetic parameters (Vmax and Km) for the metabolism of this compound and (S)-Meclizine by human liver microsomes and recombinant CYP2D6.

Methodology:

  • Incubation: The reaction mixture should contain an NADPH-generating system (e.g., 3.3 mM G-6-P, 1.3 mM NADP+, 3.3 mM MgCl2, and 0.4 U/mL G-6-PDH), pooled human liver microsomes (or recombinant CYP2D6), and varying concentrations of this compound or (S)-Meclizine (e.g., 0.05 µM to 10 µM).[6]

  • Reaction Initiation and Termination: The mixture is pre-incubated at 37°C for a short period (e.g., 2 minutes) before the reaction is initiated by the addition of the substrate (meclizine enantiomer).[6] The reaction is allowed to proceed for a predetermined time (e.g., 60 minutes) and then terminated by the addition of a quenching solvent (e.g., ice-cold acetonitrile).[6]

  • Sample Analysis: The concentration of the remaining parent enantiomer is quantified using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13][14]

  • Data Analysis: The rate of metabolism is determined at each substrate concentration, and the kinetic parameters (Vmax and Km) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[6]

Chiral Analysis of Meclizine and its Metabolites

Objective: To separate and quantify the enantiomers of meclizine and their potential metabolites.

Methodology:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a mass spectrometer is used.

  • Chiral Stationary Phase: A polysaccharide-based chiral stationary phase, such as cellulose tris(4-methylbenzoate) or Phenomenex® Lux Cellulose 1, is employed for enantiomeric separation.[8][14]

  • Mobile Phase: The mobile phase typically consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium bicarbonate or ammonium formate).[8][13][14] The composition is optimized to achieve baseline separation of the enantiomers.

  • Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for the quantification of the analytes in complex biological matrices.

Visualizing Metabolic Pathways and Experimental Workflows

Meclizine Metabolism by CYP Isoforms

meclizine_metabolism cluster_cyps CYP450 Isoforms Meclizine Meclizine (Racemic) CYP2D6 CYP2D6 (Major) Meclizine->CYP2D6 Dominant Pathway CYP3A4 CYP3A4 (Minor) Meclizine->CYP3A4 CYP2C9 CYP2C9 (Minor) Meclizine->CYP2C9 CYP2C19 CYP2C19 (Minor) Meclizine->CYP2C19 Metabolites Oxidative Metabolites CYP2D6->Metabolites CYP3A4->Metabolites CYP2C9->Metabolites CYP2C19->Metabolites

Caption: Major and minor pathways of racemic meclizine metabolism by CYP450 isoforms.

Proposed Stereoselective Metabolism of Meclizine by CYP2D6

stereoselective_metabolism Meclizine Meclizine (Racemic) R_Meclizine This compound Meclizine->R_Meclizine S_Meclizine (S)-Meclizine Meclizine->S_Meclizine CYP2D6 CYP2D6 R_Meclizine->CYP2D6 Metabolism Rate 1 (Hypothesized) S_Meclizine->CYP2D6 Metabolism Rate 2 (Hypothesized) R_Metabolites (R)-Metabolites CYP2D6->R_Metabolites S_Metabolites (S)-Metabolites CYP2D6->S_Metabolites

Caption: Hypothesized stereoselective metabolism of meclizine enantiomers by CYP2D6.

Experimental Workflow for Chiral Drug Metabolism Study

experimental_workflow start Start: In Vitro Incubation with (R)- or (S)-Meclizine incubation Incubate with Human Liver Microsomes or Recombinant CYP2D6 start->incubation termination Terminate Reaction (e.g., Acetonitrile Quench) incubation->termination extraction Sample Preparation (e.g., Protein Precipitation) termination->extraction analysis Chiral LC-MS/MS Analysis extraction->analysis quantification Quantify Remaining Parent Enantiomer analysis->quantification kinetics Calculate Vmax and Km quantification->kinetics end End: Determine Kinetic Parameters kinetics->end

Caption: A typical experimental workflow for an in vitro chiral drug metabolism study.

Conclusion and Future Directions

The metabolism of meclizine is unequivocally dominated by the polymorphic enzyme CYP2D6. This has significant implications for inter-individual variability in drug response and the potential for drug-drug interactions. While direct evidence for the stereoselective metabolism of this compound in humans is currently lacking, the known stereoselectivity of CYP2D6 for other chiral drugs and preliminary animal data strongly suggest that such a phenomenon occurs.

Future research should focus on conducting in vitro metabolism studies with the individual meclizine enantiomers to determine their specific kinetic parameters with CYP2D6. Furthermore, clinical studies in genotyped individuals are warranted to understand the in vivo consequences of stereoselective metabolism and the impact of CYP2D6 polymorphisms on the pharmacokinetic and pharmacodynamic profiles of (R)- and (S)-Meclizine. Such studies are crucial for the development of personalized medicine approaches to meclizine therapy, potentially leading to improved efficacy and safety.

References

Foundational Differences Between (R)-Meclizine and (S)-Meclizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine, a first-generation histamine H1 antagonist, has long been utilized as a racemic mixture for the treatment of motion sickness and vertigo. However, recent investigations into its individual enantiomers, (R)-Meclizine and (S)-Meclizine, have unveiled significant differences in their pharmacological profiles. This technical guide provides an in-depth analysis of the foundational distinctions between these two stereoisomers, focusing on their receptor binding affinities, impact on cellular metabolism, and the experimental methodologies used for their characterization. Notably, (S)-Meclizine exhibits significantly lower affinity for the histamine H1 receptor while retaining its effects on mitochondrial respiration, suggesting a potential for therapeutic applications with an improved side-effect profile. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Meclizine is a chiral drug, possessing a single stereocenter, and therefore exists as two enantiomers: this compound and (S)-Meclizine. Traditionally, it has been administered as a 1:1 racemic mixture.[1][2] As with many chiral compounds, the three-dimensional arrangement of atoms can lead to distinct interactions with chiral biological targets such as receptors and enzymes, resulting in different pharmacological and toxicological properties.[3] This guide delineates the core differences between the (R) and (S) enantiomers of meclizine, providing a technical foundation for research and development in this area.

Stereochemistry and Molecular Structure

The chirality of meclizine originates from the carbon atom bonded to the 4-chlorophenyl group, the phenyl group, and the piperazine ring. The differential spatial arrangement of these groups defines the (R) and (S) configurations.

A recent study successfully determined the 3D crystal structure of meclizine dihydrochloride, confirming the presence of both (R) and (S) enantiomers in the racemic crystal lattice.[4] Molecular docking studies suggest that both enantiomers can bind to the histamine H1 receptor, but with subtle differences in their binding interactions.[4]

Comparative Pharmacodynamics

The primary pharmacological differences between this compound and (S)-Meclizine lie in their interactions with the histamine H1 receptor and their effects on cellular energy metabolism.

Receptor Binding Affinities

A key differentiator between the enantiomers is their affinity for the histamine H1 receptor, the primary target for meclizine's antiemetic and antivertigo effects.[5] In contrast, both enantiomers are expected to have low affinity for muscarinic receptors, a characteristic of the parent racemic mixture which has a reported Ki in the micromolar range.[1]

Table 1: Receptor Binding Affinities of Meclizine Enantiomers and Racemate

CompoundReceptorParameterValue (nM)Reference
This compoundHistamine H1IC50 (estimated)~10[6]
(S)-MeclizineHistamine H1IC50 (estimated)>1000[6]
Racemic MeclizineHistamine H1Ki250
Racemic MeclizineMuscarinicKi3,600 - 30,000[1]

Note: IC50 values for the enantiomers are estimated from the graphical data presented in the cited reference.

The significantly lower affinity of (S)-Meclizine for the H1 receptor suggests a reduced potential for classic antihistaminergic side effects, such as sedation.[6]

Mitochondrial Respiration

Interestingly, despite its reduced H1 receptor activity, (S)-Meclizine was found to retain its effect on mitochondrial respiration, an activity shared with the racemic mixture.[6] Meclizine has been shown to attenuate mitochondrial respiration, which may contribute to its neuroprotective effects.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of (R)- and (S)-Meclizine.

Chiral Synthesis of (R)- and (S)-Meclizine
Radioligand Binding Assay for Histamine H1 Receptor

The following protocol is a representative method for determining the binding affinity of (R)- and (S)-Meclizine to the human histamine H1 receptor via a competitive radioligand displacement assay.

Experimental Workflow for a Filtration-Based Radioligand Binding Assay

G prep Prepare Cell Membranes (e.g., from HEK293 cells expressing human H1 receptor) incubation Incubate Components (Membranes + Radioligand + Competitor) prep->incubation radioligand Prepare Radioligand (e.g., [3H]pyrilamine at a fixed concentration) radioligand->incubation competitor Prepare Competitor ((R)- or (S)-Meclizine at varying concentrations) competitor->incubation filtration Separate Bound from Free Ligand (Rapid vacuum filtration through glass fiber filters) incubation->filtration wash Wash Filters (with ice-cold buffer) filtration->wash scintillation Quantify Radioactivity (Scintillation counting) wash->scintillation analysis Data Analysis (Non-linear regression to determine IC50 and Ki) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol Details:

  • Membrane Preparation: Homogenize cells expressing the histamine H1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Buffer: Utilize a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a tritiated H1 antagonist, such as [3H]pyrilamine, at a concentration near its Kd.

  • Competitors: Prepare serial dilutions of this compound and (S)-Meclizine.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and competitor. Incubate at room temperature to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Histamine H1 Receptor-Mediated Calcium Flux

Activation of the H1 receptor, a Gq-coupled receptor, leads to an increase in intracellular calcium.[9] A calcium flux assay can be used to functionally characterize the antagonist properties of the meclizine enantiomers.

H1 Receptor Signaling Pathway

G Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca_release Ca2+ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified H1 receptor signaling cascade leading to calcium release.

Protocol Overview:

  • Cell Culture: Plate cells expressing the human H1 receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: Add varying concentrations of (R)- or (S)-Meclizine to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of histamine to stimulate the H1 receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader.

  • Data Analysis: Determine the inhibitory effect of each enantiomer on the histamine-induced calcium flux to calculate IC50 values.

Seahorse XF Assay for Mitochondrial Respiration

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in real-time.[10]

Seahorse XF Cell Mito Stress Test Workflow

G cluster_0 Assay Progression cluster_1 Measured Parameters Basal Basal OCR Measurement Oligo Oligomycin Injection (ATP Synthase Inhibitor) Basal->Oligo FCCP FCCP Injection (Uncoupler) Oligo->FCCP ATP_prod ATP Production Oligo->ATP_prod Rot_AA Rotenone/Antimycin A Injection (Complex I/III Inhibitors) FCCP->Rot_AA Max_resp Maximal Respiration FCCP->Max_resp Non_mito Non-mitochondrial Oxygen Consumption Rot_AA->Non_mito

Caption: Key steps and readouts of the Seahorse XF Cell Mito Stress Test.

Protocol Synopsis:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Pre-treatment: Treat the cells with this compound, (S)-Meclizine, or vehicle control for a specified period.

  • Assay Medium: Replace the culture medium with Seahorse XF assay medium.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and perform the Cell Mito Stress Test, which involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Data Acquisition and Analysis: The instrument software records OCR in real-time. Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiration, and compare the effects of the two enantiomers.

Summary of Foundational Differences

FeatureThis compound(S)-Meclizine
Histamine H1 Receptor Affinity High (IC50 ~10 nM)Very Low (IC50 >1000 nM)
Mitochondrial Respiration AttenuatesAttenuates
Anticipated Antihistaminergic Side Effects PresentSignificantly Reduced
Potential Therapeutic Application Antiemetic, AntivertigoNeuroprotection (with reduced side effects)

Conclusion

The pharmacological profiles of this compound and (S)-Meclizine are distinctly different. This compound is the primary contributor to the antihistaminergic effects of the racemic mixture, while (S)-Meclizine demonstrates a promising separation of effects, retaining its impact on mitochondrial respiration with significantly reduced H1 receptor affinity. This opens up new avenues for the development of (S)-Meclizine as a potential therapeutic agent for conditions where modulation of mitochondrial function is desired, without the sedative effects associated with first-generation antihistamines. Further research is warranted to fully elucidate the therapeutic potential and safety profile of the individual enantiomers.

References

(R)-Meclizine Preclinical Research Findings: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine is a first-generation histamine H1 receptor antagonist traditionally used for the management of motion sickness and vertigo.[1][2] Recent preclinical research has unveiled a novel mechanism of action for meclizine, highlighting its potential as a neuroprotective agent in the context of neurodegenerative diseases such as Huntington's disease and ischemic stroke.[3][4] This has led to investigations into the distinct properties of its two stereoisomers: (R)-Meclizine and (S)-Meclizine.

Meclizine is administered clinically as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.[5] Preclinical studies have indicated that the neuroprotective effects of meclizine are attributable to its ability to modulate cellular energy metabolism by inhibiting mitochondrial respiration, which is independent of its H1 receptor antagonism.[3][6] Research into the individual enantiomers has sought to separate these two pharmacological activities, with the goal of developing a neuroprotective agent with a more favorable side-effect profile. This technical guide summarizes the key preclinical findings related to this compound, primarily through comparative studies with its (S)-enantiomer and the racemic mixture.

It is important to note that publicly available preclinical data specifically characterizing this compound is limited. The majority of recent research has focused on the (S)-enantiomer as a more promising candidate for neuroprotection due to its reduced H1 receptor-mediated sedative effects.[5][7]

Core Preclinical Findings

Mechanism of Action

The preclinical research on meclizine and its enantiomers has revealed a dual mechanism of action:

  • Histamine H1 Receptor Antagonism : This is the canonical mechanism responsible for meclizine's antiemetic and antivertigo effects.[8] The sedative effects of meclizine are also a consequence of H1 receptor blockade in the central nervous system.[1]

  • Modulation of Cellular Metabolism : Meclizine has been shown to inhibit mitochondrial respiration.[3] This leads to a compensatory increase in glycolysis, a metabolic shift that has been demonstrated to be neuroprotective in models of ischemic injury.[5][7]

A pivotal study comparing the enantiomers has shown that the (S)-enantiomer exhibits reduced binding to the histamine H1 receptor while retaining its effect on mitochondrial respiration.[5][7] By inference, the (R)-enantiomer is the primary contributor to the H1 receptor antagonism of the racemic mixture.

Data Presentation

The following tables summarize the available quantitative data for racemic meclizine and the comparative data for its enantiomers.

Table 1: Receptor Binding Affinity

CompoundReceptorAffinity (Ki)SpeciesReference
Racemic MeclizineHistamine H1250 nMMammalian (Brain Membranes)
(S)-MeclizineHistamine H1Reduced Binding (compared to racemate)Not Specified[5][7]
This compoundHistamine H1Higher Binding (inferred)Not Specified[5][7]

Table 2: Pharmacokinetic Parameters of Racemic Meclizine

ParameterValueSpeciesReference
Tmax (oral)~3 hoursHuman[9]
Half-life (t1/2)~5-6 hoursHuman[9]
MetabolismPrimarily by CYP2D6Human (in vitro)[10]

No specific pharmacokinetic data for this compound was identified in the reviewed literature.

Preclinical Efficacy

Preclinical studies have demonstrated the neuroprotective efficacy of racemic meclizine in various models of neurodegeneration.[3][4] In a mouse model of transient middle cerebral artery occlusion, (S)-meclizine was shown to be at least as efficacious as the racemic mixture in delaying anoxic depolarization and reducing infarct volumes.[5][7] While direct in vivo efficacy data for this compound is not available, the comparable efficacy of the (S)-enantiomer to the racemate suggests that the neuroprotective effects are largely independent of H1 receptor antagonism.

Experimental Protocols

Chiral Separation of Meclizine Enantiomers

A common method for the separation and analysis of meclizine enantiomers involves High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

  • Objective : To separate and quantify the (R) and (S) enantiomers of meclizine.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase : A polysaccharide-based chiral column, such as cellulose tris(4-methylbenzoate).[8]

  • Mobile Phase : A mixture of an organic modifier (e.g., acetonitrile) and a buffer (e.g., 10mM ammonium bicarbonate) in an isocratic elution mode (e.g., 95:5 v/v).[8]

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at a wavelength of 230 nm.

  • Procedure :

    • A standard solution of racemic meclizine is prepared in a suitable solvent.

    • The solution is injected into the HPLC system.

    • The enantiomers are separated on the chiral column based on their differential interaction with the stationary phase.

    • The separated enantiomers are detected by the UV detector, and the retention time for each is recorded.

    • Quantification is achieved by comparing the peak areas to a calibration curve generated from standards of known concentration.

In Vivo Model of Ischemic Stroke

The transient middle cerebral artery occlusion (tMCAO) model in mice is a widely used method to evaluate the neuroprotective effects of compounds against ischemic stroke.

  • Objective : To assess the ability of a test compound to reduce brain injury following a transient ischemic event.

  • Animal Model : Adult male mice (e.g., C57BL/6).

  • Procedure :

    • Pre-treatment : Animals are administered the test compound (e.g., this compound, (S)-Meclizine, or vehicle) at specified time points before the ischemic insult (e.g., 17 hours and 3 hours prior to MCAO).[5]

    • Anesthesia : Mice are anesthetized (e.g., with isoflurane).

    • MCAO Surgery : The middle cerebral artery is occluded for a defined period (e.g., 60 minutes) by inserting a filament into the internal carotid artery.

    • Reperfusion : The filament is withdrawn to allow blood flow to resume.

    • Outcome Assessment : At a predetermined time after reperfusion (e.g., 24 hours), the neurological outcome is assessed using a scoring system, and the animals are euthanized.

    • Infarct Volume Measurement : The brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize the infarct area, which is then quantified.

Visualizations

neuroprotective_mechanism Meclizine (R)- or (S)-Meclizine PCYT2 PCYT2 Inhibition Meclizine->PCYT2 PEtn ↑ Phosphoethanolamine PCYT2->PEtn MitoResp ↓ Mitochondrial Respiration PEtn->MitoResp Glycolysis ↑ Glycolysis MitoResp->Glycolysis Neuroprotection Neuroprotection Glycolysis->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of meclizine enantiomers.

experimental_workflow cluster_pre_treatment Pre-treatment Phase cluster_surgery Surgical Phase cluster_assessment Assessment Phase (+24 hours) Animal_Groups Randomize Mice into Groups (Vehicle, this compound, (S)-Meclizine) Dosing_1 First Dose Administration (-17 hours) Animal_Groups->Dosing_1 Dosing_2 Second Dose Administration (-3 hours) Dosing_1->Dosing_2 Anesthesia Anesthesia Dosing_2->Anesthesia tMCAO Transient Middle Cerebral Artery Occlusion (60 minutes) Anesthesia->tMCAO Reperfusion Reperfusion tMCAO->Reperfusion Neuro_Score Neurological Scoring Reperfusion->Neuro_Score Euthanasia Euthanasia & Brain Collection Neuro_Score->Euthanasia Staining TTC Staining Euthanasia->Staining Infarct_Analysis Infarct Volume Analysis Staining->Infarct_Analysis

Caption: Experimental workflow for a preclinical stroke model.

Caption: Logical comparison of (R)- and (S)-Meclizine properties.

References

(R)-Meclizine: A Chiral Perspective on the Management of Vestibular Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Meclizine, a first-generation histamine H1 receptor antagonist, has been a cornerstone in the symptomatic treatment of vestibular disorders such as vertigo and motion sickness for decades.[1][2] As a racemic mixture of two enantiomers, (R)-Meclizine (levomeclizine) and (S)-Meclizine, the specific contribution of each isomer to the overall therapeutic effect and side-effect profile remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's role in vestibular disorders, consolidating available preclinical and clinical data. While information specifically on the (R)-enantiomer is limited, this paper will delve into the pharmacology of racemic meclizine and extrapolate the potential significance of stereoselectivity. This guide aims to be a valuable resource for researchers, scientists, and drug development professionals by presenting a detailed analysis of the mechanism of action, summarizing quantitative data, and outlining experimental protocols to facilitate future research in this area.

Introduction

Vestibular disorders, characterized by symptoms of vertigo, dizziness, and imbalance, represent a significant clinical challenge, impacting the quality of life for a substantial portion of the population. Meclizine is widely prescribed for the management of these symptoms.[1][2] It is administered as a racemic mixture, composed of equal parts of its (R) and (S) enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different pharmacokinetic, pharmacodynamic, and toxicological properties. Therefore, isolating and characterizing the activity of individual enantiomers, such as this compound, is a critical step in optimizing drug therapy. This guide focuses on the potential role and distinct properties of this compound in the context of vestibular dysfunction.

Mechanism of Action

The primary mechanism of action of meclizine is the antagonism of the histamine H1 receptor.[1] In the context of vestibular disorders, this action is particularly relevant in the brainstem, specifically in the vestibular nuclei and the chemoreceptor trigger zone (CTZ).[1] By blocking H1 receptors in these areas, meclizine is thought to reduce the excitatory effects of histamine on the vestibular system, thereby alleviating symptoms of vertigo and motion sickness.[1] Additionally, meclizine possesses anticholinergic properties, which may contribute to its therapeutic efficacy by further suppressing vestibular neuronal activity.[1]

A molecular docking study has suggested that both (R)- and (S)-Meclizine bind to the histamine H1 receptor. The study indicated that the (S)-enantiomer might have a slightly enhanced binding affinity due to an additional pi-stacking interaction.[3] However, quantitative binding affinity data (e.g., Ki values) are not yet available in the public domain to confirm this difference.

Signaling Pathway of H1 Receptor Antagonism

The following diagram illustrates the general signaling pathway of histamine H1 receptor antagonists like meclizine.

H1_Antagonism_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitation Neuronal Excitation & Symptom Manifestation Ca_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation R_Meclizine This compound R_Meclizine->H1R Blocks

Figure 1: H1 Receptor Antagonism by this compound

Preclinical Data

Detailed preclinical studies specifically evaluating this compound in animal models of vestibular disorders are not extensively reported in publicly accessible literature. Research on racemic meclizine has demonstrated its ability to suppress vestibular function.[4] A study in mice indicated that meclizine can act on peripheral elements of the vestibular maculae.[4]

Pharmacokinetics

Pharmacokinetic data for racemic meclizine is available. Following oral administration, meclizine is absorbed with a time to maximum plasma concentration (Tmax) of approximately 3 hours.[5] The plasma elimination half-life is around 5-6 hours.[5] Metabolism is primarily hepatic, mediated by the CYP2D6 enzyme.[5][6] One study on the chiral separation of meclizine enantiomers noted a stereoselective disposition in rabbits, suggesting that the pharmacokinetic profiles of (R)- and (S)-Meclizine likely differ. However, the specific pharmacokinetic parameters for each enantiomer from this study are not available.

Table 1: Pharmacokinetic Parameters of Racemic Meclizine in Humans

ParameterValueReference
Tmax (oral) ~3 hours[5]
Half-life (t½) 5-6 hours[5]
Metabolism Hepatic (CYP2D6)[5][6]

Clinical Evidence

To date, there are no published clinical trials that have specifically evaluated the efficacy and safety of this compound (levomeclizine) for the treatment of vestibular disorders. Clinical studies have focused on the racemic mixture of meclizine. These studies have shown that meclizine is effective in reducing the symptoms of vertigo and motion sickness compared to placebo.[7][8]

A study investigating the effects of meclizine on motion sickness found that it had an inhibitory effect on eye movement reflexes during low-acceleration visual-vestibular stimulation, suggesting a central integrative function.[9][10]

Experimental Protocols

The following are proposed, generalized experimental protocols for the future investigation of this compound in vestibular disorders, based on standard methodologies in the field.

In Vitro Receptor Binding Assay

Objective: To determine and compare the binding affinities (Ki) of this compound and (S)-Meclizine for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand Binding: Perform competitive binding assays using a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine) as the ligand.

  • Incubation: Incubate the membrane preparations with the radioligand and increasing concentrations of unlabeled this compound, (S)-Meclizine, or racemic meclizine.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 values (concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) and subsequently determine the Ki values using the Cheng-Prusoff equation.

Animal Model of Vertigo

Objective: To evaluate the efficacy of this compound in a preclinical model of vestibular dysfunction.

Methodology:

  • Animal Model: Induce a vestibular deficit in rodents (e.g., rats or mice) via unilateral labyrinthectomy or intratympanic injection of a vestibulotoxic agent (e.g., arsanilate).

  • Behavioral Assessment: Assess vestibular function through a battery of behavioral tests, including observation of spontaneous nystagmus, postural asymmetry (head tilt), and locomotor imbalance (e.g., rotarod test, beam walking).

  • Drug Administration: Administer this compound, (S)-Meclizine, racemic meclizine, or vehicle to different groups of animals at various doses and time points post-lesion.

  • Data Collection and Analysis: Quantify the severity of vestibular deficits at baseline and after treatment. Compare the effects of the different treatment groups to assess the efficacy of this compound.

Workflow for Preclinical Evaluation of this compound

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_tox Toxicology receptor_binding Receptor Binding Assays (H1, Muscarinic, etc.) animal_model Animal Model of Vertigo (e.g., Unilateral Labyrinthectomy) receptor_binding->animal_model chiral_separation Chiral Separation & Enantiomer Purity chiral_separation->receptor_binding behavioral_testing Behavioral Testing (Nystagmus, Ataxia) animal_model->behavioral_testing pk_pd Pharmacokinetic & Pharmacodynamic Studies pk_pd->behavioral_testing acute_tox Acute Toxicity Studies behavioral_testing->acute_tox chronic_tox Chronic Toxicity Studies acute_tox->chronic_tox

Figure 2: Preclinical Evaluation Workflow for this compound

Future Directions and Conclusion

The therapeutic potential of this compound in vestibular disorders remains an intriguing yet underexplored area of neuropharmacology. While racemic meclizine is a widely used and effective treatment, the principles of stereochemistry suggest that a single-enantiomer formulation could offer an improved therapeutic index, potentially with enhanced efficacy and a more favorable side-effect profile. The sedative effects of first-generation antihistamines, for instance, are often attributed to one enantiomer more than the other.

Future research should prioritize the chiral separation of meclizine and the subsequent in-depth pharmacological characterization of each enantiomer. Quantitative binding affinity studies for histamine H1 and other relevant receptors, preclinical evaluations in validated animal models of vertigo, and comparative pharmacokinetic studies are essential next steps. Ultimately, well-designed, randomized controlled clinical trials will be necessary to definitively establish the clinical utility of this compound in the management of vestibular disorders.

This technical guide has synthesized the currently available, though limited, information on this compound and provided a framework for its future investigation. The development of a single-enantiomer formulation of meclizine represents a promising avenue for refining the treatment of vertigo and other debilitating vestibular symptoms.

References

Cellular Effects of (R)-Meclizine Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Meclizine, an enantiomer of the first-generation antihistamine Meclizine, exhibits distinct cellular effects that extend beyond its well-known histamine H1 receptor antagonism. This document provides a comprehensive technical overview of the cellular and molecular consequences of this compound exposure, with a particular focus on its impact on cellular metabolism and related signaling pathways. Quantitative data from key experimental findings are summarized, detailed experimental protocols are provided, and crucial cellular pathways are visualized to offer a thorough resource for researchers in drug discovery and development.

Introduction

Meclizine is a racemic mixture of (R)- and (S)-enantiomers, traditionally used for its antiemetic and antivertigo properties, which are primarily attributed to its antagonism of the histamine H1 receptor and its central anticholinergic actions.[1][2][3] Recent research has unveiled a novel mechanism of action for meclizine and its enantiomers, highlighting their ability to modulate cellular metabolism by inhibiting mitochondrial respiration and promoting a shift towards glycolysis.[4] This metabolic reprogramming has garnered significant interest for its potential neuroprotective and cytoprotective effects in various disease models.

The (R)-enantiomer of meclizine is particularly noteworthy due to its significantly higher affinity for the histamine H1 receptor compared to its (S)-counterpart. This stereospecificity in receptor binding, coupled with the shared effects of both enantiomers on mitochondrial function, makes this compound a subject of interest for understanding the dual pharmacology of this compound. This guide will delve into the specific cellular effects of this compound, presenting a detailed analysis of its mechanism of action, its influence on key signaling pathways, and the experimental methodologies used to elucidate these effects.

Mechanism of Action

The cellular effects of this compound are governed by two primary mechanisms: histamine H1 receptor antagonism and inhibition of mitochondrial respiration via the Kennedy pathway.

Histamine H1 Receptor Antagonism

As a potent antagonist of the histamine H1 receptor, this compound blocks the action of histamine, a key mediator in allergic responses and neurotransmission.[2] This action is responsible for the classic antihistaminic and antiemetic effects of the drug. The binding of this compound to the H1 receptor is stereoselective, with the (R)-enantiomer displaying a significantly higher affinity than the (S)-enantiomer.[5] The Ki value for racemic meclizine at the H1 receptor has been reported to be 250 nM.

Inhibition of Mitochondrial Respiration

A more recently discovered mechanism of action for both meclizine enantiomers is the inhibition of mitochondrial respiration. This effect is not mediated by direct interaction with the electron transport chain. Instead, this compound inhibits the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2).[1] PCYT2 is a rate-limiting enzyme in the Kennedy pathway, which is responsible for the de novo synthesis of phosphatidylethanolamine (PE), a crucial component of cellular membranes.[6][7]

Inhibition of PCYT2 leads to the accumulation of its substrate, phosphoethanolamine.[1] Elevated levels of intracellular phosphoethanolamine have been shown to directly inhibit mitochondrial respiration, leading to a decrease in oxygen consumption and a compensatory increase in glycolysis to meet the cell's energy demands.[1] This metabolic shift from oxidative phosphorylation to glycolysis is a hallmark of this compound's cellular activity.

Cellular Effects and Signaling Pathways

The dual mechanisms of action of this compound trigger a cascade of cellular effects, primarily related to metabolic reprogramming and the modulation of cell survival pathways.

Metabolic Shift to Glycolysis

The inhibition of mitochondrial respiration by this compound forces a metabolic switch towards glycolysis, a phenomenon observed across various cell types. This is characterized by a decrease in the oxygen consumption rate (OCR) and a concurrent increase in the extracellular acidification rate (ECAR), an indicator of lactate production from glycolysis. This metabolic reprogramming has been shown to be protective under conditions of ischemic stress.[4]

One of the key mediators of this glycolytic enhancement is the upregulation of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[8][9] PFKFB3 produces fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[10]

Neuroprotection and Anti-Apoptotic Effects

The metabolic shift induced by this compound has been linked to significant neuroprotective effects. By promoting glycolysis, this compound can maintain cellular ATP levels in the face of mitochondrial dysfunction, a common feature of neurodegenerative diseases.[11] Furthermore, studies have shown that meclizine can protect neuronal cells from apoptosis induced by various stressors.[8] In some cell types, meclizine has been observed to induce the upregulation of p53 and downregulation of Bcl-2, leading to the release of cytochrome c and activation of caspases 3, 8, and 9, ultimately resulting in apoptosis in cancer cells.[12] However, in neuronal models, the metabolic effects appear to confer protection against apoptosis.[13]

Quantitative Data

The following tables summarize the key quantitative data regarding the cellular effects of this compound and its related compounds.

Table 1: H1 Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki)Reference
Racemic MeclizineHistamine H1 Receptor250 nM
This compoundHistamine H1 ReceptorHigh Affinity[5]
(S)-MeclizineHistamine H1 ReceptorLow Affinity[5]

Table 2: Effect on Cellular Respiration and Viability in HEK293MSR Cells

Treatment (50 µM)Oxygen Consumption Rate (OCR) (% of control)Cell Viability (% of control)Reference
This compound~40%No significant change
(S)-Meclizine~40%No significant change

Note: Specific quantitative values for OCR inhibition by the individual enantiomers were not explicitly stated in the reference but were described as equipotent to the racemate. Cell viability was reported as not being altered.

Table 3: Effect on Apoptosis in Human Colon Cancer Cells (COLO 205)

Treatment (Meclizine)Induction of ApoptosisCaspase-3 ActivationReference
>50 µMYesYes[12]

Experimental Protocols

Cell Culture
  • HEK293MSR Cells: The GripTite™ 293 MSR cell line is a human embryonic kidney cell line engineered to express the human macrophage scavenger receptor, which confers stronger adherence to standard tissue culture plates.[14][15] These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Striatal Neuronal Cells: Primary striatal neurons are isolated from embryonic day 17 mouse brains. Tissues are dissociated and plated on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin.

Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) Assay

This protocol is adapted from Seahorse XF Analyzer methodologies.

  • Cell Seeding: Seed HEK293MSR cells in a Seahorse XF96 cell culture microplate at a density of 20,000-40,000 cells per well and allow them to adhere overnight.

  • Assay Medium Preparation: Prepare XF Base Medium supplemented with 10 mM glucose, 1 mM sodium pyruvate, and 2 mM L-glutamine. Adjust pH to 7.4.

  • Incubation: One hour prior to the assay, replace the culture medium with the assay medium and incubate the plate at 37°C in a non-CO2 incubator.

  • Compound Injection: Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentration in the assay medium. Load the compound into the injector ports of the Seahorse XF sensor cartridge.

  • Measurement: Place the cell culture plate in the Seahorse XF Analyzer. After an initial calibration period, inject the this compound and monitor OCR and ECAR in real-time.

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed 10,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24-72 hours).

  • Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the CellTiter-Glo® substrate to form the CellTiter-Glo® Reagent.

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® Reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

CTP:Phosphoethanolamine Cytidylyltransferase (PCYT2) Enzymatic Assay

This protocol is based on the measurement of CDP-ethanolamine formation.[16]

  • Reaction Mixture: Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 5 mM DTT, 2 mM CTP, and 1 mM phosphoethanolamine.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding purified recombinant PCYT2 enzyme or cell lysate containing PCYT2.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding EDTA or by heat inactivation.

  • Product Detection: Quantify the amount of CDP-ethanolamine produced using a suitable method, such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay.

Histamine H1 Receptor Binding Assay

This is a competitive radioligand binding assay.

  • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the human histamine H1 receptor.

  • Binding Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.

Visualizations

Meclizine_Metabolic_Shift R_Meclizine This compound PCYT2 PCYT2 (CTP:phosphoethanolamine cytidylyltransferase) R_Meclizine->PCYT2 inhibits PFKFB3 PFKFB3 R_Meclizine->PFKFB3 upregulates Phosphoethanolamine Phosphoethanolamine PCYT2->Phosphoethanolamine leads to accumulation of Mitochondrial_Respiration Mitochondrial Respiration (Oxidative Phosphorylation) Phosphoethanolamine->Mitochondrial_Respiration inhibits Glycolysis Glycolysis Mitochondrial_Respiration->Glycolysis compensatory upregulation ATP_Production ATP Production Mitochondrial_Respiration->ATP_Production contributes to Glycolysis->ATP_Production contributes to PFK1 PFK-1 PFKFB3->PFK1 activates PFK1->Glycolysis enhances

Caption: this compound induced metabolic shift pathway.

Experimental_Workflow_OCR Start Start: Seed HEK293MSR cells Incubate_Overnight Incubate overnight Start->Incubate_Overnight Replace_Medium Replace with assay medium Incubate_Overnight->Replace_Medium Incubate_No_CO2 Incubate 1 hr (no CO2) Replace_Medium->Incubate_No_CO2 Run_Assay Run Seahorse XF Assay Incubate_No_CO2->Run_Assay Load_Cartridge Load this compound into sensor cartridge Load_Cartridge->Run_Assay Data_Analysis Analyze OCR and ECAR data Run_Assay->Data_Analysis

Caption: Workflow for OCR/ECAR measurement.

H1_Receptor_Antagonism_Pathway R_Meclizine This compound H1_Receptor Histamine H1 Receptor R_Meclizine->H1_Receptor blocks Gq_PLC Gq/11 -> PLC activation H1_Receptor->Gq_PLC leads to Histamine Histamine Histamine->H1_Receptor activates Downstream_Signaling Downstream Signaling (e.g., IP3, DAG, Ca2+ release) Gq_PLC->Downstream_Signaling initiates Cellular_Response Cellular Response (e.g., Allergic reaction, Nausea) Downstream_Signaling->Cellular_Response results in

Caption: this compound's H1 receptor antagonism pathway.

Conclusion

This compound presents a multifaceted pharmacological profile, acting as a potent histamine H1 receptor antagonist and a modulator of cellular metabolism. Its ability to inhibit PCYT2, leading to an accumulation of phosphoethanolamine and a subsequent shift from mitochondrial respiration to glycolysis, underscores a novel mechanism with significant therapeutic potential, particularly in the context of neuroprotection. The detailed experimental protocols and compiled quantitative data within this guide offer a foundational resource for further investigation into the cellular effects of this compound. A deeper understanding of the downstream consequences of its metabolic reprogramming will be crucial for the development of novel therapeutic strategies targeting cellular energy pathways.

References

(R)-Meclizine and the Blood-Brain Barrier: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine, a first-generation antihistamine, has long been utilized for its antiemetic and antivertigo properties.[1] As a racemic mixture of (R)- and (S)-enantiomers, its clinical profile is a composite of the distinct pharmacological activities of each stereoisomer. Recent research has unveiled the neuroprotective potential of meclizine, sparking interest in its application for neurodegenerative diseases and ischemic stroke.[2][3] This has brought the blood-brain barrier (BBB) penetration of its individual enantiomers into sharp focus. The (R)-enantiomer, in particular, is of significant interest due to its distinct receptor binding profile compared to its (S)-counterpart.[2] This technical guide provides an in-depth analysis of the current understanding of (R)-Meclizine's journey across the BBB, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to support ongoing research and drug development efforts.

Blood-Brain Barrier Penetration: Quantitative Data

While meclizine is known to cross the blood-brain barrier, specific quantitative data directly comparing the BBB penetration of this compound and (S)-Meclizine is limited in publicly available literature.[1] However, a pivotal study provides valuable insight by comparing the brain concentrations of racemic meclizine (a 1:1 mixture of R- and S-enantiomers) and the purified (S)-enantiomer.

The study found that racemic meclizine and (S)-meclizine achieve equivalent concentrations in the brain .[2] This suggests that the presence of the (R)-enantiomer in the racemic mixture does not significantly alter the overall brain uptake of the (S)-enantiomer. While this provides an indirect assessment, direct measurement of this compound brain-to-plasma ratios is a critical area for future research to fully delineate its CNS pharmacokinetic profile.

Table 1: Brain Concentration of Meclizine Formulations

FormulationRelative Brain ConcentrationCitation
Racemic MeclizineEquivalent to (S)-Meclizine[2]
(S)-MeclizineEquivalent to Racemic Meclizine[2]
This compoundData Not Available-

The Potential Role of P-glycoprotein Efflux

P-glycoprotein (P-gp), an efflux transporter highly expressed at the BBB, plays a crucial role in limiting the brain penetration of many xenobiotics. The interaction of meclizine and its enantiomers with P-gp has not been definitively established through experimental studies. However, given that many antihistamines are P-gp substrates, and that P-gp can exhibit stereoselectivity, it is a critical factor to consider.[4] The lipophilic nature of meclizine suggests it could be a substrate for P-gp. If this compound is a P-gp substrate, its brain concentrations could be actively limited, impacting its therapeutic efficacy for CNS targets. Conversely, if it is a poor substrate or an inhibitor of P-gp, it may achieve higher brain concentrations. Determining the P-gp substrate status of both (R)- and (S)-meclizine is a key knowledge gap that needs to be addressed.

Experimental Protocols

Determination of Brain Meclizine Concentrations

The following protocol is adapted from a study that successfully quantified meclizine concentrations in brain tissue.[2]

1. Animal Dosing and Tissue Collection:

  • Administer the test compound (e.g., this compound) to the animal model (e.g., mice) via the desired route (e.g., intraperitoneal injection).
  • At predetermined time points, euthanize the animals and perfuse transcardially with saline to remove blood from the brain vasculature.
  • Harvest the brain tissue and immediately freeze it for later analysis.

2. Sample Preparation:

  • Pulverize the frozen brain tissue.
  • Add an extraction buffer (e.g., 75% acetonitrile, 25% methanol, 0.2% formic acid) to the pulverized tissue.
  • Homogenize the mixture thoroughly.
  • Centrifuge the homogenate to pellet cellular debris.
  • Collect the supernatant containing the extracted drug.

3. Chiral Separation and Quantification:

  • Employ a chiral High-Performance Liquid Chromatography (HPLC) method to separate the (R)- and (S)-enantiomers. A suitable chiral column (e.g., polysaccharide-based) and mobile phase must be optimized.[5]
  • Utilize tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification of each enantiomer in the extracted samples.
  • Construct a standard curve using known concentrations of (R)- and (S)-meclizine to accurately determine the concentrations in the brain tissue samples.

In Vitro P-glycoprotein Substrate Assay (Bidirectional Transport Assay)

This is a standard method to determine if a compound is a substrate of P-gp.

1. Cell Culture:

  • Use a polarized cell line overexpressing human P-gp, such as MDCK-MDR1 cells, and a control cell line (MDCK-wild type).
  • Culture the cells on permeable filter supports (e.g., Transwell inserts) to form a confluent monolayer that mimics the BBB.

2. Transport Experiment:

  • Add the test compound (e.g., this compound) to either the apical (top) or basolateral (bottom) chamber of the Transwell insert.
  • At specified time intervals, collect samples from the opposite chamber.
  • Quantify the concentration of the test compound in the collected samples using a suitable analytical method like LC-MS/MS.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in both directions (apical-to-basolateral, A-to-B, and basolateral-to-apical, B-to-A).
  • Determine the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B).
  • An efflux ratio significantly greater than 2 in the P-gp overexpressing cells, and close to 1 in the control cells, indicates that the compound is a substrate of P-gp.

Signaling Pathways and Mechanisms of Action in the CNS

Meclizine exerts its neuroprotective effects through the modulation of several key signaling pathways. While specific studies on this compound are scarce, the known effects of racemic meclizine provide a strong foundation for understanding its potential mechanisms of action within the central nervous system.

Enhancement of Glycolysis

A primary neuroprotective mechanism of meclizine is its ability to shift cellular metabolism from oxidative phosphorylation towards glycolysis.[2][6] This is particularly relevant in conditions of ischemic stress where oxygen supply is limited. By enhancing glycolysis, meclizine helps maintain cellular ATP levels and reduces the production of reactive oxygen species (ROS) associated with mitochondrial respiration.

Glycolysis_Enhancement Meclizine This compound Mitochondrial_Respiration Mitochondrial Respiration Meclizine->Mitochondrial_Respiration Inhibits Glycolysis Glycolysis Meclizine->Glycolysis Enhances ATP ATP Production Mitochondrial_Respiration->ATP ROS Reactive Oxygen Species (ROS) Mitochondrial_Respiration->ROS Generates Glycolysis->ATP

Caption: this compound's metabolic shift.

Modulation of Neuroinflammatory and Survival Pathways

Meclizine has been shown to modulate key signaling pathways involved in neuroinflammation and cell survival, such as the AKT/NF-κβ/ERK/JNK pathway.[7] By down-regulating pro-inflammatory mediators, meclizine can attenuate neuronal damage in response to insults like lipopolysaccharide (LPS)-induced neuroinflammation.

Neuroinflammatory_Pathway LPS LPS AKT AKT LPS->AKT Meclizine This compound Meclizine->AKT Inhibits NFkB NF-κβ AKT->NFkB ERK ERK AKT->ERK JNK JNK AKT->JNK Neuroinflammation Neuroinflammation NFkB->Neuroinflammation ERK->Neuroinflammation JNK->Neuroinflammation

Caption: this compound's anti-neuroinflammatory action.

Experimental Workflow for Assessing this compound's CNS Effects

A logical workflow for the preclinical assessment of this compound's CNS penetration and neuroprotective efficacy is crucial for its development as a therapeutic agent.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis & Interpretation Receptor_Binding Receptor Binding Affinity Assays ((R)- vs (S)-Meclizine) Pgp_Assay P-glycoprotein Substrate Assay (MDCK-MDR1) Cell_Metabolism Cellular Metabolism Assays (Seahorse) Glycolysis vs. OXPHOS PK_Study Pharmacokinetic Study (Brain and Plasma Concentrations) Cell_Metabolism->PK_Study Efficacy_Model Disease Model Efficacy (e.g., Stroke, Neurodegeneration) PK_Study->Efficacy_Model BBB_Penetration Quantify BBB Penetration (Kp, Kp,uu) PK_Study->BBB_Penetration PD_Correlation Pharmacokinetic/ Pharmacodynamic (PK/PD) Correlation Efficacy_Model->PD_Correlation BBB_Penetration->PD_Correlation

Caption: Preclinical workflow for this compound.

Conclusion and Future Directions

The exploration of this compound as a potential CNS therapeutic is a promising avenue of research. While current data suggests that meclizine readily enters the brain, a more granular understanding of the stereospecific pharmacokinetics is imperative. The key areas requiring further investigation are:

  • Direct Quantification of this compound BBB Penetration: Determining the brain-to-plasma concentration ratio specifically for the (R)-enantiomer is essential.

  • P-glycoprotein Interaction: Experimental validation of whether (R)- and (S)-meclizine are substrates, inhibitors, or neither, of P-gp is critical to fully understand their brain distribution.

  • Enantiomer-Specific Signaling Studies: Elucidating the distinct signaling pathways modulated by this compound in relevant neuronal cell types will provide a clearer picture of its therapeutic potential and potential side effects.

Addressing these knowledge gaps will be instrumental in unlocking the full therapeutic potential of this compound for a range of neurological disorders. This guide serves as a foundational resource to inform and direct these future research endeavors.

References

(R)-Meclizine: A Comprehensive Technical Guide on its Discovery, Pharmacology, and Chiral Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meclizine, a first-generation H1 antihistamine, has been a mainstay in the treatment of motion sickness and vertigo for decades. Initially developed and used as a racemic mixture, recent research has illuminated the distinct pharmacological profiles of its individual stereoisomers, (R)-Meclizine and (S)-Meclizine. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, alongside a detailed examination of its pharmacology, supported by quantitative data, experimental protocols, and visualizations of its signaling pathways. A significant finding is that while the antihistaminergic activity of racemic meclizine is primarily attributed to the (R)-enantiomer, both enantiomers exhibit a novel mechanism of action involving the modulation of mitochondrial respiration. This opens new avenues for the therapeutic application of these compounds, particularly (S)-Meclizine, which displays reduced sedative potential.

Discovery and Historical Context

The Advent of Meclizine

Meclizine was first patented in 1951 and introduced for medical use in 1953.[1] As a member of the piperazine class of antihistamines, it quickly became a widely used treatment for motion sickness and vertigo.[1] It is structurally similar to other antihistamines like buclizine, cyclizine, and hydroxyzine.[2] From its inception, meclizine has been synthesized and administered as a racemate, a 1:1 mixture of its (R) and (S) enantiomers.[2]

The synthesis of racemic meclizine involves several key steps. One common method begins with the halogenation of (4-chlorophenyl)-phenylmethanol using thionyl chloride. The resulting product is then reacted with acetylpiperazine. Subsequently, the acetyl group is removed by cleavage with diluted sulfuric acid. The final step is an N-alkylation of the piperazine ring with 3-methylbenzylchloride to yield meclizine. An alternative final step involves a reductive N-alkylation with 3-methylbenzaldehyde, using hydrogen as the reducing agent and Raney nickel as a catalyst.[2]

The Emergence of this compound: A Focus on Chirality

While racemic meclizine has a long history of clinical use, the specific investigation into its individual enantiomers is a more recent development. The historical first resolution of meclizine into its (R) and (S) enantiomers is not well-documented in readily available literature, suggesting that for much of its history, the pharmacological and toxicological properties of the racemate were considered sufficient for its clinical application.

A significant advancement in the understanding and isolation of the individual enantiomers came with the development of modern chiral synthesis and separation techniques. A notable chiral synthesis of (R)- and (S)-meclizine was achieved in a four-step process starting with the chiral resolution of racemic 4-chlorobenzhydrylamine using the D- and L-enantiomers of tartaric acid. This breakthrough has enabled researchers to investigate the distinct pharmacological profiles of each enantiomer.[1]

Comparative Pharmacology of Meclizine Enantiomers

The separation of meclizine into its constituent enantiomers has revealed a fascinating divergence in their biological activities.

Histamine H1 Receptor Binding

The primary antihistaminergic effects of racemic meclizine, including its sedative properties, are predominantly mediated by the (R)-enantiomer. Studies have shown that this compound has a significantly higher affinity for the histamine H1 receptor compared to (S)-Meclizine.[1] This stereoselectivity is a common feature of chiral drugs, where the three-dimensional arrangement of atoms dictates the interaction with a biological target.

Modulation of Mitochondrial Respiration

A novel and unexpected mechanism of action for meclizine, independent of its antihistaminergic and anticholinergic effects, is its ability to inhibit mitochondrial respiration.[1][2] This effect is not stereospecific, with both (R)- and (S)-Meclizine demonstrating the ability to attenuate cellular oxygen consumption.[1] This discovery has opened up new therapeutic possibilities for meclizine and its enantiomers, particularly in conditions where metabolic modulation could be beneficial, such as ischemic injury.[1]

The mechanism behind this effect involves the direct inhibition of the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2), a key enzyme in the Kennedy pathway of phosphatidylethanolamine biosynthesis.[3][4] Inhibition of PCYT2 leads to an accumulation of its substrate, phosphoethanolamine, which in turn inhibits mitochondrial respiration.[3][4]

Data Presentation

The following tables summarize the available quantitative data for racemic meclizine and its enantiomers.

ParameterRacemic MeclizineThis compound(S)-MeclizineReference(s)
Pharmacodynamics
Histamine H1 Receptor Binding Affinity (Ki)250 nMHigher affinityWeaker affinity[1][2]
Muscarinic Receptor Binding Affinity (Ki)3,600-30,000 nM (low affinity)--[5]
Mitochondrial Respiration InhibitionYesYes (equipotent to (S)-enantiomer)Yes (equipotent to (R)-enantiomer)[1]
Pharmacokinetics (Human)
Bioavailability22-32%--[2]
Peak Plasma Concentration (Tmax)~1.5 - 3 hours--[2][6]
Elimination Half-life (t1/2)5-6 hours--[2][6]
MetabolismPrimarily by CYP2D6--[2][7]

Note: Specific quantitative pharmacokinetic data for the individual enantiomers in humans is limited in the available literature.

Experimental Protocols

Chiral Synthesis of (R)- and (S)-Meclizine

A modern chiral synthesis of (R)- and (S)-meclizine has been described, starting from the resolution of a racemic precursor.[1]

Protocol:

  • Chiral Resolution of 4-chlorobenzhydrylamine: Racemic 4-chlorobenzhydrylamine is resolved using D- and L-enantiomers of tartaric acid to obtain the respective enantiomerically pure amines.

  • Step 2: (Details of the subsequent three steps of the synthesis were not fully elaborated in the cited abstract but would involve standard organic synthesis procedures to build the final meclizine molecule from the resolved chiral amine.)

  • Final Product: The four-step synthesis yields (R)- and (S)-meclizine.

Enantiomeric Separation by High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the successful separation of meclizine enantiomers.

Method 1: [8]

  • Column: Phenomenex® Lux Cellulose 1 (250 mm x 4.6 mm i.d., 5 µm particle size)

  • Mobile Phase: Acetonitrile: 25mM ammonium bicarbonate (75:25% v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Retention Times: (+) Meclizine: ~13.14 min, (-) Meclizine: ~14.33 min

Method 2: [9]

  • Column: Chiralpak IA or Chiralpak ID

  • Mobile Phase: Optimized mixture of organic modifiers (e.g., acetonitrile) and a basic additive.

  • Detection: HPLC-MS/MS

In Vitro Oxygen Consumption Rate Assay

The effect of meclizine enantiomers on mitochondrial respiration can be assessed by measuring the oxygen consumption rate (OCR) in cultured cells.[1]

Protocol:

  • Cell Culture: HEK293MSR cells are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of this compound, (S)-Meclizine, or racemic meclizine.

  • OCR Measurement: The oxygen consumption rate is measured at specified time points (e.g., 3 hours post-treatment) using a suitable instrument, such as a Seahorse XF Analyzer.

  • Data Analysis: The percentage inhibition of OCR is calculated relative to vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

This compound acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

H1_Receptor_Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates R_Meclizine This compound R_Meclizine->H1R Inhibits Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Allergic Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Histamine H1 Receptor Signaling Pathway
Meclizine's Effect on Mitochondrial Respiration

Both (R)- and (S)-Meclizine inhibit mitochondrial respiration through a novel pathway involving the inhibition of PCYT2.

Meclizine_Mitochondrial_Pathway Meclizine (R)- or (S)-Meclizine PCYT2 CTP:phosphoethanolamine cytidylyltransferase (PCYT2) Meclizine->PCYT2 Inhibits Phosphoethanolamine Phosphoethanolamine PCYT2->Phosphoethanolamine Decreases conversion of Mitochondria Mitochondria Phosphoethanolamine->Mitochondria Accumulates and inhibits ETC Electron Transport Chain (ETC) O2_consumption Oxygen Consumption (Respiration) ETC->O2_consumption Drives

Meclizine's Inhibition of Mitochondrial Respiration
Experimental Workflow for Chiral Separation and Analysis

The following diagram illustrates a typical workflow for the chiral separation and analysis of meclizine enantiomers.

Chiral_Separation_Workflow start Racemic Meclizine Sample dissolution Dissolve in Mobile Phase start->dissolution injection Inject into HPLC System dissolution->injection separation Chiral Stationary Phase (e.g., Lux Cellulose 1) injection->separation detection UV or MS Detection separation->detection analysis Data Analysis: - Retention Times - Peak Areas - Enantiomeric Excess detection->analysis

Chiral Separation Workflow

Conclusion and Future Directions

The investigation into the individual enantiomers of meclizine has unveiled a more nuanced understanding of this long-established drug. The discovery that this compound is the primary contributor to the antihistaminergic and sedative effects of the racemate, while both enantiomers inhibit mitochondrial respiration, has significant implications for drug development.

The development of (S)-Meclizine as a potential therapeutic agent is particularly promising. Its reduced affinity for the H1 receptor suggests a lower potential for sedation, a common dose-limiting side effect of first-generation antihistamines. This, combined with its ability to modulate cellular metabolism, makes it an attractive candidate for conditions where mitochondrial dysfunction plays a role, such as neurodegenerative diseases and ischemic injuries.

Future research should focus on several key areas:

  • Pharmacokinetics of Enantiomers: Detailed pharmacokinetic studies in humans are needed to fully characterize the absorption, distribution, metabolism, and excretion of (R)- and (S)-Meclizine.

  • Clinical Trials: Well-designed clinical trials are necessary to evaluate the efficacy and safety of enantiomerically pure (S)-Meclizine for novel indications.

  • Mechanism of Action: Further elucidation of the downstream effects of mitochondrial respiration inhibition by meclizine enantiomers will provide a more complete picture of their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-Meclizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine, a first-generation antihistamine, is a chiral molecule traditionally used as a racemic mixture for the treatment of motion sickness and vertigo. However, the two enantiomers, (R)-Meclizine and (S)-Meclizine, may exhibit different pharmacological and toxicological profiles. Enantioselective synthesis of the individual isomers is therefore of significant interest for the development of improved therapeutics with potentially higher efficacy and reduced side effects. This document provides detailed protocols for the enantioselective synthesis of this compound via two distinct and effective strategies: chiral resolution of a key racemic intermediate and asymmetric synthesis starting from a chiral building block.

Signaling Pathways and Logical Relationships

The synthesis of this compound fundamentally relies on establishing a specific stereocenter. The following diagram illustrates the two primary logical approaches to achieve this.

G racemic Racemic (±)-Meclizine or Precursor chiral_res Chiral Resolution racemic->chiral_res Separation r_meclizine This compound chiral_res->r_meclizine s_meclizine (S)-Meclizine (byproduct) chiral_res->s_meclizine asymmetric_syn Asymmetric Synthesis asymmetric_syn->r_meclizine prochiral Prochiral Starting Material prochiral->asymmetric_syn chiral_aux Chiral Auxiliary or Catalyst chiral_aux->asymmetric_syn

Caption: Logical approaches to obtaining this compound.

Experimental Workflow: An Overview

The following diagram outlines the general experimental workflow for both the chiral resolution and asymmetric synthesis pathways.

G cluster_resolution Protocol 1: Chiral Resolution cluster_asymmetric Protocol 2: Asymmetric Synthesis start_res Start with Racemic (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine resolution Diastereomeric Salt Formation with N-acetyl-L-phenylalanine start_res->resolution separation Fractional Crystallization resolution->separation liberation_R Liberation of (R)-Intermediate with Base separation->liberation_R alkylation_R N-Alkylation with m-methylbenzyl chloride liberation_R->alkylation_R final_R Purification of This compound alkylation_R->final_R start_asym Start with (R)-(4-Chlorophenyl)(phenyl)methanamine cyclization Reaction with Bis(2-chloroethyl)amine start_asym->cyclization intermediate Formation of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine cyclization->intermediate alkylation_asym N-Alkylation with m-methylbenzyl chloride intermediate->alkylation_asym final_asym Purification of This compound alkylation_asym->final_asym

Caption: Experimental workflows for the synthesis of this compound.

Protocol 1: Enantioselective Synthesis of this compound via Chiral Resolution

This protocol details the synthesis of this compound through the resolution of the racemic intermediate, (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, using N-acetyl-L-phenylalanine as a chiral resolving agent.

Step 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a suitable reaction vessel, dissolve 100 g of racemic (±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine and 72 g of N-acetyl-L-phenylalanine in a mixture of 500 mL of acetone and 25 mL of water at 60 °C with stirring.

  • Crystallization: Slowly cool the resulting solution to 35 °C and continue stirring for 5 hours to allow for the selective precipitation of the (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt.

  • Isolation: Filter the precipitated crystals, wash them with 25 mL of cold acetone, and dry them at 40 °C to yield the diastereomeric salt.

Step 2: Liberation of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
  • Suspension: Suspend the 61 g of the dried diastereomeric salt obtained in the previous step in 200 mL of water.

  • Basification: Slowly add a solution of 3.2 g of sodium hydroxide in 50 mL of water to the suspension over 30 minutes with stirring.

  • Stirring: Continue to stir the mixture at room temperature for 12 hours.

  • Isolation: Filter the resulting white crystalline solid, wash with 25 mL of water, and dry at 40 °C to obtain (R)-(-)-1-((4-chlorophenyl)(phenyl)methyl)piperazine.[1]

Step 3: N-Alkylation to this compound
  • Reaction Setup: In a reaction flask, dissolve the obtained (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine in a suitable solvent such as toluene.

  • Alkylation: Add a slight molar excess of m-methylbenzyl chloride to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.[2]

  • Work-up: After cooling, the reaction mixture can be washed with an aqueous base to remove any unreacted starting materials and acidic byproducts. The organic layer is then dried and the solvent is removed under reduced pressure.

  • Purification: The crude this compound can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Quantitative Data for Chiral Resolution Protocol
StepStarting MaterialReagentsProductYieldOptical Purity (e.e.)Reference
1. Diastereomeric Salt Formation(±)-1-((4-chlorophenyl)(phenyl)methyl)piperazine (100 g)N-acetyl-L-phenylalanine (72 g), Acetone/Water(R)-piperazine N-acetyl-L-phenylalanine salt71%91.9%[1]
2. Liberation of (R)-IntermediateDiastereomeric Salt (61 g)Sodium Hydroxide(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine99%99.5%[1]
3. N-Alkylation(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazinem-methylbenzyl chlorideThis compound~80%>99%[2]

Protocol 2: Asymmetric Synthesis of this compound

This protocol describes the synthesis of this compound starting from the chiral building block (R)-(4-Chlorophenyl)(phenyl)methanamine.

Step 1: Synthesis of (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
  • Reaction Setup: In a reaction vessel, combine (R)-(4-Chlorophenyl)(phenyl)methanamine with N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide and a suitable base such as tributylamine.

  • Reaction: Reflux the mixture for several hours.

  • Deprotection: The resulting tosyl-protected piperazine derivative is then deprotected using an acid, such as a mixture of hydrobromic acid and acetic acid, to yield (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine.

Step 2: N-Alkylation to this compound
  • Reaction Setup: Dissolve the (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine obtained in Step 1 in an appropriate solvent (e.g., toluene).

  • Alkylation: Add a slight molar excess of m-methylbenzyl chloride.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours.[2]

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1, Step 3.

Quantitative Data for Asymmetric Synthesis Protocol
StepStarting MaterialReagentsProductYieldEnantiomeric Purity (e.e.)
1. Synthesis of (R)-Intermediate(R)-(4-Chlorophenyl)(phenyl)methanamineN,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide, HBr/AcOH(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazineHigh>99%
2. N-Alkylation(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazinem-methylbenzyl chlorideThis compound~80%>99%

Concluding Remarks

The protocols provided herein offer robust and reliable methods for the enantioselective synthesis of this compound. The choice between chiral resolution and asymmetric synthesis will depend on factors such as the availability and cost of starting materials, desired scalability, and overall process efficiency. Both routes are capable of producing this compound with high enantiomeric purity, which is crucial for further pharmacological and clinical investigations. It is recommended that all synthesized compounds be thoroughly characterized by appropriate analytical techniques (e.g., NMR, MS, and chiral HPLC) to confirm their identity and purity.

References

Application Note: Chiral Separation of (R)-Meclizine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meclizine, a histamine H1 antagonist, is a chiral drug commonly used for the treatment of motion sickness and vertigo. It possesses a single chiral center, resulting in two enantiomers, (R)-Meclizine and (S)-Meclizine. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, the development of a reliable and efficient analytical method for the enantioselective separation and quantification of meclizine enantiomers is crucial for pharmaceutical research, development, and quality control. This application note provides a detailed protocol for the chiral separation of this compound from its racemate using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the key quantitative data for the chiral separation of meclizine enantiomers based on established methods.[1][2][3]

Table 1: Chromatographic Conditions and Performance

ParameterValue
Chiral Stationary PhasePhenomenex® Lux Cellulose 1 (250 mm x 4.6 mm, 5 µm)[1][2]
Mobile PhaseAcetonitrile : 25mM Ammonium Bicarbonate (75:25 v/v)[1]
Flow Rate1.0 mL/min[1][2]
Detection Wavelength230 nm[1][2]
Injection Volume20 µL[1]
Retention Time (+) Meclizine~13.14 min[1]
Retention Time (-) Meclizine~14.33 min[1]

Table 2: Method Validation Parameters

ParameterValue
Linearity Range1-5 µg/mL[1][2]
Correlation Coefficient (r²)0.999[1][2]
Limit of Detection (LOD)0.25 µg/mL[1][2]
Limit of Quantification (LOQ)1.00 µg/mL[1][2]
Recovery97.33% - 98.81%[1]

Experimental Protocol

This protocol outlines the step-by-step procedure for the chiral separation of this compound using HPLC.

1. Materials and Reagents

  • Racemic Meclizine Hydrochloride standard

  • This compound and (S)-Meclizine enantiomeric standards (if available)

  • Acetonitrile (HPLC grade)

  • Ammonium Bicarbonate (analytical grade)

  • Deionized water

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

2. Instrument and Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • Chiral column: Phenomenex® Lux Cellulose 1 (250 mm x 4.6 mm, 5 µm particle size)[1][2]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes and syringe filters (0.45 µm)

  • Ultrasonic bath

3. Preparation of Mobile Phase

  • Prepare a 25mM Ammonium Bicarbonate solution by dissolving the appropriate amount of ammonium bicarbonate in deionized water.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing acetonitrile and the 25mM ammonium bicarbonate solution in a 75:25 (v/v) ratio.[1]

  • Degas the mobile phase using an ultrasonic bath for at least 15 minutes before use.

4. Preparation of Standard Solutions

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of racemic Meclizine Hydrochloride standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 5 µg/mL by diluting the stock solution with the mobile phase.[1][2]

5. Chromatographic Analysis

  • Set up the HPLC system with the specified chiral column and chromatographic conditions as detailed in Table 1.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution and the sample solution into the HPLC system.

  • Record the chromatograms and the retention times for the two enantiomers. The elution order may vary depending on the specific column batch, but typically the (+) enantiomer elutes before the (-) enantiomer.[1]

6. Data Analysis

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times obtained from the injection of individual standards (if available) or by comparing the chromatogram of the racemate to published data.

  • Construct a calibration curve by plotting the peak area of each enantiomer against its concentration for the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Calculate the enantiomeric excess (% ee) if required, using the formula: % ee = [|(Area of R-enantiomer - Area of S-enantiomer)| / (Area of R-enantiomer + Area of S-enantiomer)] x 100

Experimental Workflow

The following diagram illustrates the logical flow of the chiral separation of this compound using HPLC.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Ammonium Bicarbonate) system_setup HPLC System Setup (Column, Detector, Flow Rate) prep_mobile_phase->system_setup prep_standards Prepare Standard Solutions (Racemic & Enantiomeric) injection Inject Sample/Standard prep_standards->injection prep_sample Prepare Sample Solution prep_sample->injection equilibration Column Equilibration system_setup->equilibration equilibration->injection separation Chiral Separation on Column injection->separation detection UV Detection at 230 nm separation->detection peak_integration Peak Integration & Identification detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification reporting Generate Report quantification->reporting

Caption: Workflow for HPLC Chiral Separation of this compound.

References

Application Notes and Protocols for Studying (R)-Meclizine Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine, a first-generation antihistamine, has long been utilized for its antiemetic and antivertigo properties, which are primarily attributed to its action as a histamine H1 receptor antagonist and its anticholinergic effects.[1][2][3] Recent research has unveiled a novel mechanism of action for meclizine: the inhibition of mitochondrial respiration.[4][5] This discovery has opened new avenues for its potential therapeutic application in neurodegenerative diseases and ischemic injuries.[4][6][7]

Meclizine is a chiral compound, existing as two enantiomers: (R)-Meclizine and (S)-Meclizine. While much of the existing research has been conducted on the racemic mixture, studies on the individual enantiomers have begun to emerge. Notably, the (S)-enantiomer has been shown to retain the beneficial effects on mitochondrial respiration while exhibiting reduced binding to the histamine H1 receptor, which is associated with the common side effect of drowsiness.[7][8] Although detailed studies specifically focusing on the (R)-enantiomer are less prevalent in publicly available literature, the established animal models for the racemate and the (S)-enantiomer provide a strong foundation for investigating the specific effects of this compound.

These application notes provide an overview of relevant animal models and detailed protocols for studying the effects of this compound, with a primary focus on its neuroprotective and metabolic-modulating properties. The provided protocols are based on studies conducted with racemic meclizine and its (S)-enantiomer and can be adapted for the investigation of this compound.

Animal Models for this compound Research

A variety of animal models can be employed to investigate the diverse effects of this compound, ranging from invertebrate models for initial screening to mammalian models for more detailed preclinical studies.

Invertebrate Models for High-Throughput Screening
  • Caenorhabditis elegans : This nematode is a powerful tool for studying the effects of compounds on neurodegeneration. In models of polyglutamine (polyQ) toxicity, relevant to Huntington's disease, C. elegans expressing human huntingtin fragments exhibit neuronal dysfunction.[4] This model is advantageous for its short lifespan, genetic tractability, and suitability for high-throughput screening of compounds that can mitigate neuronal damage.

  • Drosophila melanogaster : The fruit fly is another excellent model for studying neurodegenerative diseases. Models of Huntington's disease, where mutant human huntingtin is expressed in the fly's eye, lead to progressive photoreceptor degeneration (rhabdomere loss).[4] This provides a quantifiable measure of neuroprotection.

Mammalian Models for Preclinical Efficacy and Safety
  • Mouse Models of Huntington's Disease : While cellular models of polyQ toxicity have been used, in vivo mouse models of Huntington's disease can provide more comprehensive data on behavioral and neuropathological outcomes.

  • Mouse Models of Ischemic Stroke : The transient middle cerebral artery occlusion (tMCAO) model in mice is a widely used and well-characterized model of ischemic stroke.[7][8] This model allows for the assessment of neuroprotective effects by measuring infarct volume and neurological deficits.

  • Rat and Dog Models for Pharmacokinetic Studies : To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, pharmacokinetic studies in rats and beagle dogs are valuable.[9] These studies can inform dosing regimens for efficacy studies.

Quantitative Data Summary

The following tables summarize quantitative data from studies on meclizine in various animal models. These data can serve as a reference for designing experiments with this compound.

Table 1: Neuroprotective Effects of Meclizine in Huntington's Disease Models

Animal ModelEndpointTreatmentResultReference
D. melanogaster (polyQ model)Rhabdomere loss33 µM Meclizine in foodSignificant protection against rhabdomere loss compared to DMSO control[4]
C. elegans (polyQ model)Neuronal dysfunction (mechanosensation)Meclizine treatmentAmelioration of neuronal dysfunction[4]

Table 2: Neuroprotective Effects of (S)-Meclizine in a Mouse Stroke Model

Animal ModelEndpointTreatmentResultReference
Mouse (tMCAO)Infarct Volume(S)-Meclizine (pre-treatment)Decreased infarct volumes[7][8]
Mouse (tMCAO)Anoxic Depolarization Onset(S)-Meclizine (pre-treatment)Delayed onset of anoxic depolarization[7][8]

Table 3: Pharmacokinetic Parameters of Meclizine

Animal ModelRoute of AdministrationTime to Peak Plasma Concentration (Tmax)Bioavailability Relative to IVReference
RatIntranasal~8.5 minutes~50%[9]
RatOral~49.0 minutes~8.3%[9]
DogIntranasal~11.9 minutes~89%[9]
DogOral~70.0 minutes~22.3%[9]

Experimental Protocols

Protocol 1: Assessing Neuroprotection in a Drosophila Model of Huntington's Disease

Objective: To determine if this compound can prevent photoreceptor degeneration in a fly model of Huntington's disease.

Model: Drosophila melanogaster expressing an N-terminal fragment of human huntingtin with 128 glutamines (N-548-htt-Q128) in the eye.

Methodology:

  • Fly Culture and Treatment:

    • Rear flies on standard cornmeal-agar medium.

    • Prepare food vials containing either the vehicle (e.g., DMSO) or varying concentrations of this compound. A starting concentration similar to that used for racemic meclizine (e.g., 33 µM) can be used.[4]

    • Allow flies to develop and age on the treated food.

  • Pseudopupil Microscopy:

    • At specified time points (e.g., day 1, 3, 5, and 7 post-eclosion), anesthetize the flies.

    • Mount the flies on a microscope slide.

    • Use light microscopy to visualize the rhabdomere structure in the ommatidia of the eye.

    • Capture images and count the number of intact rhabdomeres per ommatidium.

  • Data Analysis:

    • Compare the average number of rhabdomeres per ommatidium between the this compound-treated group and the vehicle control group at each time point.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.

Protocol 2: Evaluating Neuroprotection in a Mouse Model of Ischemic Stroke

Objective: To assess the efficacy of this compound in reducing brain injury following ischemic stroke.

Model: Transient middle cerebral artery occlusion (tMCAO) in mice.

Methodology:

  • Animal Preparation and Drug Administration:

    • Use adult male mice (e.g., C57BL/6).

    • Administer this compound or vehicle via a clinically relevant route (e.g., oral gavage or intraperitoneal injection). Pre-treatment is often used in preconditioning studies (e.g., 17 and 3 hours before MCAO).[7]

  • tMCAO Surgery:

    • Anesthetize the mouse.

    • Perform a midline neck incision to expose the common carotid artery.

    • Introduce a filament into the internal carotid artery to occlude the middle cerebral artery.

    • After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow reperfusion.

  • Assessment of Neurological Deficit:

    • At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement:

    • At 24 or 48 hours post-MCAO, euthanize the animals and perfuse the brains.

    • Harvest the brains and section them coronally.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis:

    • Compare the infarct volumes and neurological scores between the this compound-treated and vehicle-treated groups using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Meclizine's Metabolic Effects

The neuroprotective effects of meclizine are strongly linked to its ability to modulate cellular metabolism.[4] Meclizine inhibits the enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2), leading to an accumulation of its substrate, phosphoethanolamine (PEtn).[5] Elevated PEtn levels, in turn, inhibit mitochondrial respiration, causing a metabolic shift towards glycolysis.[5][6]

Meclizine_Metabolic_Pathway Meclizine This compound PCYT2 PCYT2 Meclizine->PCYT2 inhibits PEtn Phosphoethanolamine (PEtn) PCYT2->PEtn accumulation of substrate MitoResp Mitochondrial Respiration PEtn->MitoResp inhibits Glycolysis Glycolysis MitoResp->Glycolysis metabolic shift to

Caption: Meclizine's metabolic pathway.

Experimental Workflow for Stroke Model

The following diagram outlines the key steps in an experimental workflow for testing the neuroprotective effects of this compound in a mouse model of stroke.

Stroke_Workflow cluster_pretreatment Pre-treatment Phase cluster_surgery Surgical Phase cluster_assessment Assessment Phase drug_admin Drug Administration (this compound or Vehicle) tMCAO tMCAO Surgery drug_admin->tMCAO neuro_score Neurological Scoring tMCAO->neuro_score infarct_vol Infarct Volume Measurement tMCAO->infarct_vol

Caption: Workflow for in vivo stroke study.

By utilizing these animal models and protocols, researchers can effectively investigate the therapeutic potential of this compound for neurodegenerative diseases and ischemic conditions. The distinct pharmacological profile of the individual enantiomers warrants further investigation to develop more targeted and effective therapies with improved side-effect profiles.

References

Application Notes and Protocols for In Vivo Dosage Determination of (R)-Meclizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the appropriate in vivo dosage of (R)-Meclizine for preclinical research. The protocols outlined below are based on published data for racemic meclizine and enantiomer-specific properties, offering a robust framework for initiating new animal studies.

Introduction

Meclizine is a first-generation antihistamine traditionally used for motion sickness and vertigo.[1][2] It is a racemic mixture of two enantiomers, this compound and (S)-Meclizine. Recent research has unveiled novel therapeutic potentials for meclizine, including neuroprotection and roles in metabolic pathways, shifting cellular metabolism from mitochondrial respiration towards glycolysis.[3][4][5] Notably, studies have indicated that while both enantiomers can be pharmacologically active, the (S)-enantiomer may possess a better safety profile due to weaker antihistaminic activity.[4] This has spurred interest in the therapeutic potential of the individual enantiomers.

This document provides a detailed guide for establishing an effective and safe in vivo dosage of this compound, the right-handed enantiomer of meclizine.

Mechanism of Action

This compound, like its racemic parent, is understood to act through several mechanisms:

  • Histamine H1 Receptor Antagonism: This is the primary mechanism for its antiemetic and antivertigo effects.[1]

  • Inhibition of Mitochondrial Respiration: Meclizine can shift cellular metabolism from oxidative phosphorylation to glycolysis. Both (R)- and (S)-meclizine are reported to be equipotent in this effect.[4]

  • Inhibition of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2): This inhibition leads to an accumulation of phosphoethanolamine, which in turn inhibits mitochondrial respiration.[5]

Meclizine Signaling Pathway Figure 1: this compound Signaling Pathway Meclizine This compound Pcyt2 Pcyt2 Meclizine->Pcyt2 inhibits H1R Histamine H1 Receptor Meclizine->H1R antagonizes Phosphoethanolamine Phosphoethanolamine Pcyt2->Phosphoethanolamine produces MitochondrialRespiration Mitochondrial Respiration Phosphoethanolamine->MitochondrialRespiration inhibits Glycolysis Glycolysis MitochondrialRespiration->Glycolysis shifts to TherapeuticEffects Therapeutic Effects (e.g., Neuroprotection, Anti-emesis) Glycolysis->TherapeuticEffects contributes to VestibularNuclei Vestibular Nuclei Signaling H1R->VestibularNuclei VestibularNuclei->TherapeuticEffects leads to

Caption: Figure 1: this compound Signaling Pathway

Pharmacokinetic Data of Racemic Meclizine

Understanding the pharmacokinetic profile of the racemic mixture is crucial for designing initial studies with this compound. The following tables summarize key pharmacokinetic parameters in different species.

Table 1: Pharmacokinetic Parameters of Racemic Meclizine in Various Species

SpeciesRoute of AdministrationDoseCmax (ng/mL)Tmax (hours)Half-life (t½) (hours)Reference
Mouse Oral2 mg/kg60.7-Shorter than human[6][7]
Mouse Oral20 mg/kg1020--[7]
Rat Intranasal--~0.14-[8]
Rat Oral--~0.82-[8]
Human Oral25 mg68.4 - 80.073.115.11 - 5.21[6][9]

Table 2: Toxicity Data for Racemic Meclizine

SpeciesRoute of AdministrationLD50TDLo (Lowest Published Toxic Dose)Reference
Mouse Oral1600 mg/kg-[10]
Mouse Intraperitoneal625 mg/kg-[10]
Rat Oral-800 mg/kg[10]

Recommended Protocol for In Vivo Dosage Determination of this compound

This protocol outlines a stepwise approach to establish a safe and effective dose range for this compound in a new in vivo model.

Experimental Workflow for this compound Dosage Determination Figure 2: Experimental Workflow start Start dose_range_finding Dose Range-Finding Study (Acute Toxicity) start->dose_range_finding single_dose_pk Single-Dose Pharmacokinetic Study dose_range_finding->single_dose_pk Establish MTD repeat_dose_toxicity Repeat-Dose Toxicity Study single_dose_pk->repeat_dose_toxicity Determine PK parameters efficacy_studies Efficacy Studies in Disease Model repeat_dose_toxicity->efficacy_studies Confirm safety end End efficacy_studies->end Determine effective dose

Caption: Figure 2: Experimental Workflow

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a small group of animals (n=3-5 per dose group).

  • Dose Selection: Based on the LD50 of racemic meclizine in mice (oral: 1600 mg/kg, IP: 625 mg/kg)[10], a starting dose range for this compound could be conservatively set. A suggested starting range for an oral study could be 10, 50, 100, 250, and 500 mg/kg. For intraperitoneal administration, a lower range should be considered.

  • Administration: Administer a single dose of this compound via the intended route (e.g., oral gavage, intraperitoneal injection).

    • Vehicle: A common vehicle for meclizine is a solution of carboxymethyl cellulose.

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., sedation, changes in motor activity, respiratory distress) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and daily for up to 14 days.

  • Data Collection: Record body weight, food and water intake, and any observed adverse effects.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a single dose of this compound.

Methodology:

  • Animal Model: Use the same animal model as in the dose range-finding study.

  • Dose Selection: Select 2-3 dose levels below the determined MTD. Based on published data for racemic meclizine in mice, doses of 2 mg/kg and 20 mg/kg could be informative.[7]

  • Administration: Administer a single dose of this compound.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and elimination half-life.

Objective: To evaluate the potential toxicity of this compound after repeated administration.

Methodology:

  • Animal Model: Use the same animal model.

  • Dose Selection: Select 3 dose levels based on the MTD and PK data (e.g., low, mid, and high doses).

  • Administration: Administer this compound daily for a specified duration (e.g., 14 or 28 days).

  • Observation: Monitor animals daily for clinical signs of toxicity, and record body weight and food consumption regularly.

  • Endpoint Analysis: At the end of the study, perform a complete necropsy, collect blood for hematology and clinical chemistry analysis, and collect major organs for histopathological examination.

Objective: To determine the effective dose range of this compound in a relevant disease model.

Methodology:

  • Animal Model: Select an appropriate, validated animal model for the therapeutic indication of interest (e.g., a mouse model of Huntington's disease for neuroprotection).[3]

  • Dose Selection: Based on the safety and PK data, select at least three dose levels for evaluation. For example, based on studies with racemic meclizine in a mouse model of achondroplasia, doses of 1 and 2 mg/kg/day were shown to be effective.[11][12] A study on renal ischemia-reperfusion injury in mice used a high dose of 100 mg/kg (intraperitoneal) of racemic meclizine.[13]

  • Administration: Administer this compound according to a predefined schedule (e.g., once or twice daily) for the duration of the efficacy study.

  • Efficacy Assessment: Measure relevant endpoints to assess the therapeutic effect of this compound.

  • Data Analysis: Analyze the dose-response relationship to identify the minimally effective dose and the optimal therapeutic dose.

Conclusion

The determination of an appropriate in vivo dosage for this compound requires a systematic approach that begins with establishing safety and pharmacokinetic profiles before moving into efficacy studies. The information and protocols provided in these application notes offer a solid foundation for researchers to design and execute robust preclinical studies with this promising therapeutic candidate. It is crucial to carefully consider the specific research question and animal model when adapting these general guidelines.

References

Application Notes and Protocols for Assessing (R)-Meclizine Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meclizine, a histamine H1 antagonist, is a chiral drug commercially available as a racemic mixture of (R)- and (S)-enantiomers. The enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Recent studies suggest that the (S)-enantiomer of Meclizine may offer a better safety profile with similar efficacy, highlighting the importance of accurate enantiomeric purity assessment. This document provides detailed application notes and protocols for the determination of (R)-Meclizine's enantiomeric purity using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). These methods are crucial for researchers, scientists, and drug development professionals involved in the quality control and development of enantiomerically pure Meclizine.

Methods for Enantiomeric Purity Assessment

Several analytical techniques have been successfully employed for the chiral separation of Meclizine enantiomers. The most common and robust methods include High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) for enhanced sensitivity and selectivity, and Capillary Electrophoresis (CE) utilizing chiral selectors.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation of enantiomers. The method development for Meclizine has focused on polysaccharide-based chiral stationary phases, which have demonstrated excellent enantioselectivity.

Experimental Protocol: Chiral HPLC-UV

This protocol is based on a validated isocratic chiral HPLC method for the enantiomeric separation of Meclizine hydrochloride in pharmaceutical dosage forms.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: Phenomenex® Lux Cellulose 1 (250 mm x 4.6 mm i.d., 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of acetonitrile and 25mM ammonium bicarbonate (75:25 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 230 nm.[1][2]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of racemic Meclizine hydrochloride in the mobile phase. Further dilute to obtain a working standard solution with a concentration within the linear range (e.g., 1-5 µg/mL).[1][2]

    • Sample Solution (Tablets): Weigh and finely powder a sufficient number of tablets. Dissolve a quantity of the powder equivalent to a known amount of Meclizine hydrochloride in the mobile phase. Sonicate for 15 minutes and filter through a 0.45 µm membrane filter. Dilute the filtrate with the mobile phase to a suitable concentration.

Expected Results:

The enantiomers of Meclizine are well-resolved with distinct retention times. In one study, the (+) Meclizine enantiomer eluted at approximately 13.14 minutes and the (-) Meclizine enantiomer at 14.33 minutes.[1] The method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness.[2]

Quantitative Data Summary: HPLC-UV Method

ParameterResultReference
Linearity Range1-5 µg/mL[1][2]
Correlation Coefficient (r²)0.999[1][2]
Limit of Detection (LOD)0.25 µg/mL[1][2]
Limit of Quantification (LOQ)1.00 µg/mL[1][2]
Recovery97.33% - 98.81%[1]
Retention Time (+) Meclizine~13.14 min[1]
Retention Time (-) Meclizine~14.33 min[1]

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start sample_prep Prepare Standard/Sample Solutions start->sample_prep filtration Filter through 0.45µm Membrane sample_prep->filtration hplc_injection Inject 20µL into HPLC System filtration->hplc_injection separation Isocratic Elution (ACN:25mM NH4HCO3, 75:25) Flow Rate: 1.0 mL/min hplc_injection->separation detection UV Detection at 230 nm separation->detection data_acquisition Acquire Chromatogram detection->data_acquisition quantification Quantify Enantiomeric Purity data_acquisition->quantification end End quantification->end

Caption: Workflow for the enantiomeric purity assessment of this compound by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially for bioanalytical applications such as pharmacokinetic studies, an LC-MS method is preferred. This method allows for the determination of Meclizine enantiomers at very low concentrations.

Experimental Protocol: Chiral LC-MS

This protocol is based on a developed and validated LC-MS method for the determination of Meclizine enantiomers.[3][4][5]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Chiral Column: Phenomenex® Lux Cellulose 1 C18 (250 mm x 4.6 mm i.d., 5 µm particle size).[3][4][5]

  • Mobile Phase: A mixture of acetonitrile and 5 mM ammonium formate (pH 5.5, adjusted with formic acid) (90:10 v/v).[3][4][5]

  • Flow Rate: 0.4 mL/min.[3][4][5]

  • Detection: Tandem Mass Spectrometry (MS/MS) with appropriate precursor and product ions for Meclizine.

  • Injection Volume: Not specified, typically 5-10 µL.

  • Column Temperature: Ambient.

  • Sample Preparation:

    • For Pharmaceutical Formulations: Similar to the HPLC method, involving dissolution, sonication, filtration, and dilution.

    • For Biological Matrices (e.g., Plasma): Protein precipitation is a common extraction technique.[6] Add a precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, centrifuge, and inject the supernatant.

Expected Results:

The LC-MS method provides sharp peaks with excellent resolution and significantly lower detection limits compared to HPLC-UV. The elution order in one study was (+) Meclizine at 1.58 min and (-) Meclizine at 2.20 min.[3][4][5]

Quantitative Data Summary: LC-MS Method

ParameterResultReference
Linearity Range1-5 ng/mL[4][5]
Correlation Coefficient (r²)0.999[4][5]
Limit of Detection (LOD)1.0 ng/mL[4][5]
Limit of Quantification (LOQ)5.0 ng/mL[4][5]
Retention Time (+) Meclizine~1.58 min[4][5]
Retention Time (-) Meclizine~2.20 min[4][5]

Experimental Workflow: LC-MS Method

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis start Start sample_prep Prepare Sample (Pharmaceutical or Biological) start->sample_prep extraction Extraction (if needed) e.g., Protein Precipitation sample_prep->extraction lc_injection Inject into LC-MS System extraction->lc_injection separation Chromatographic Separation (ACN:5mM NH4-formate, 90:10) Flow Rate: 0.4 mL/min lc_injection->separation detection Tandem Mass Spectrometry Detection separation->detection data_acquisition Acquire Mass Spectra detection->data_acquisition quantification Quantify Enantiomers data_acquisition->quantification end End quantification->end

Caption: Workflow for the enantiomeric purity assessment of this compound by LC-MS.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique that offers high efficiency, short analysis times, and low consumption of reagents.[7] For chiral separations, a chiral selector is added to the background electrolyte.

Experimental Protocol: Capillary Electrophoresis

This protocol is based on a simple capillary zone electrophoresis method for the quantitative enantiomeric analysis of Meclizine.[8]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): 0.6 mol L⁻¹ Glycine buffer (pH 3.00) containing 5 mg mL⁻¹ sulfated β-cyclodextrin as the chiral selector.[8]

  • Applied Voltage: Not specified, typically 15-30 kV.

  • Detection: UV detection.

  • Injection: Hydrodynamic injection.

  • Internal Standard: An achiral piperazine drug such as cyclizine can be used as an internal standard for quantitative analysis.[8]

  • Sample Preparation: Dissolve the sample in the background electrolyte or a compatible solvent.

Expected Results:

This method provides rapid separation of the Meclizine enantiomers, with a reported run time of less than 5 minutes.[8] The method is suitable for quantitative analysis with a lower limit of quantification of 10 µmol L⁻¹.[8]

Quantitative Data Summary: Capillary Electrophoresis Method

ParameterResultReference
Lower Limit of Quantification10 µmol L⁻¹[8]
Analysis Time< 5 min[8]
Chiral SelectorSulfated β-cyclodextrin[8]
Background Electrolyte0.6 mol L⁻¹ Glycine buffer (pH 3.00)[8]

Logical Relationship: CE Separation Principle

CE_Principle racemic_meclizine Racemic Meclizine ((R)- and (S)-Enantiomers) diastereomeric_complexes Formation of Transient Diastereomeric Complexes racemic_meclizine->diastereomeric_complexes chiral_selector Chiral Selector (Sulfated β-Cyclodextrin) chiral_selector->diastereomeric_complexes differential_migration Differential Migration in Electric Field diastereomeric_complexes->differential_migration enantioseparation Enantioseparation differential_migration->enantioseparation

Caption: Principle of enantiomeric separation of Meclizine by Capillary Electrophoresis.

Conclusion

The choice of method for assessing the enantiomeric purity of this compound depends on the specific requirements of the analysis. The HPLC-UV method is robust and suitable for routine quality control of pharmaceutical formulations. The LC-MS method offers superior sensitivity and is ideal for bioanalytical studies and the analysis of low-level impurities. Capillary electrophoresis provides a rapid and efficient alternative with low solvent consumption. All methods require proper validation to ensure accurate and reliable results. These detailed protocols and comparative data will aid researchers and drug development professionals in selecting and implementing the most appropriate method for their needs.

References

Application Note and Protocol for (R)-Meclizine Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meclizine is a first-generation H1 antihistamine utilized for the treatment of motion sickness and vertigo.[1][2][3] It functions as an inverse agonist at the histamine H1 receptor, which is a G protein-coupled receptor (GPCR).[1][2] The activation of the H1 receptor by histamine initiates a signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and the subsequent production of second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of (R)-Meclizine for the human histamine H1 receptor. This assay is a fundamental tool in drug discovery for characterizing the interaction of novel compounds with their target receptors.

Principle of the Assay

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[5] This protocol describes a competitive binding assay where the unlabeled test compound, this compound, competes with a radiolabeled ligand (the "radioligand") for binding to the histamine H1 receptor. The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can then be used to calculate the equilibrium dissociation constant (Ki) of the test compound, which reflects its binding affinity.

Experimental Protocols

Materials and Reagents

  • Cell Membranes: Membranes prepared from HEK293 cells stably or transiently expressing the human histamine H1 receptor.[4][6]

  • Radioligand: [³H]-Mepyramine (Specific Activity: 20-30 Ci/mmol).[4]

  • Test Compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

  • Non-specific Binding Control: 10 µM Mianserin or unlabeled Mepyramine.[4][7]

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethylenimine (PEI).[8]

  • Scintillation Fluid.

  • Liquid Scintillation Counter.

  • 96-well plates.

Experimental Workflow

experimental_workflow prep Reagent Preparation (Buffer, Radioligand, this compound, Membranes) plate Assay Plate Setup (Total, Non-specific, Competition) prep->plate Dispense into wells incubation Incubation (e.g., 60 min at 25°C) plate->incubation filtration Rapid Filtration (Separate bound/free radioligand) incubation->filtration wash Filter Washing (3x with ice-cold wash buffer) filtration->wash scintillation Scintillation Counting (Quantify bound radioactivity) wash->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis signaling_pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Meclizine This compound (Inverse Agonist) Meclizine->H1R Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Responses (e.g., Allergic Inflammation) Ca_release->Response PKC_activation->Response

References

Application Notes and Protocols for In Vitro Blood-Brain Barrier Models of (R)-Meclizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For drugs targeting the CNS, overcoming this barrier is a critical step. (R)-Meclizine, an enantiomer of the first-generation antihistamine meclizine, is a compound of interest for its potential neurological applications. Meclizine is known to cross the blood-brain barrier and is used to manage motion sickness and vertigo by acting on the central nervous system.[1][2] Understanding the permeability of this compound across the BBB is crucial for its development as a potential CNS therapeutic.

These application notes provide detailed protocols for assessing the permeability of this compound across two common in vitro models of the BBB: the human cerebral microvascular endothelial cell line (hCMEC/D3) and the mouse brain endothelial cell line (bEnd.3).[3][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are important for predicting its potential for passive diffusion across the BBB.

PropertyValueSource
Molecular Weight 390.9 g/mol [5][6]
LogP (predicted) 5.8[6]
Water Solubility (predicted) 0.00103 mg/mL[7]

In Vitro Blood-Brain Barrier Models

Transwell-based in vitro BBB models are widely used to study the permeability of drugs and other compounds.[8][9] These models consist of a monolayer of brain endothelial cells cultured on a semipermeable membrane insert, which separates an apical (blood side) and a basolateral (brain side) compartment.[9]

hCMEC/D3 In Vitro BBB Model

The hCMEC/D3 cell line is an immortalized human cerebral microvascular endothelial cell line that is a widely used model for the human BBB.[3][10][11]

Protocol for hCMEC/D3 Transwell Permeability Assay

Materials:

  • hCMEC/D3 cells (passage 25-35)[12]

  • Complete EGM-2 endothelial cell growth medium

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size, PET membrane)

  • Rat tail collagen type I

  • This compound

  • Lucifer Yellow (LY) or Fluorescein isothiocyanate (FITC)-dextran (as paracellular markers)

  • Hank's Balanced Salt Solution (HBSS)

  • LC-MS/MS system for quantification of this compound

Methods:

  • Coating Transwell Inserts:

    • Coat Transwell inserts with 150 µg/mL rat tail collagen type I for at least 1 hour at 37°C.[13]

    • Aspirate the collagen solution and wash the inserts with sterile PBS.[13]

  • Cell Seeding:

    • Seed hCMEC/D3 cells onto the apical side of the coated Transwell inserts at a density of 25,000 cells/cm².[14]

    • Culture the cells in complete EGM-2 medium. The medium in the apical chamber is 0.5 mL and in the basolateral chamber is 1.5 mL.[15]

    • Culture for 5-7 days to allow the cells to form a confluent monolayer. Change the medium every 2-3 days.[12]

  • Barrier Integrity Assessment:

    • Measure the Transendothelial Electrical Resistance (TEER) using an EVOM2 meter. Monolayers are typically ready for experiments when TEER values are stable and ideally above 30 Ω·cm².[10][16]

    • Assess paracellular permeability by adding a known concentration of a fluorescent marker with low BBB permeability, such as Lucifer Yellow (LY) or FITC-dextran, to the apical chamber.

    • After a defined incubation period (e.g., 1 hour), measure the fluorescence in the basolateral chamber. A low permeability of the marker indicates a tight monolayer.

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add HBSS containing a known concentration of this compound (e.g., 10 µM) to the apical chamber (donor).

    • Add fresh HBSS to the basolateral chamber (receiver).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

    • At the final time point, collect samples from both the apical and basolateral chambers.

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the steady-state flux (amount of compound transported per unit time).

        • A is the surface area of the membrane (in cm²).

        • C0 is the initial concentration of the compound in the apical chamber.

bEnd.3 In Vitro BBB Model

The bEnd.3 cell line is an immortalized mouse brain endothelial cell line that is also commonly used for in vitro BBB studies.[4][17]

Protocol for bEnd.3 Transwell Permeability Assay

Materials:

  • bEnd.3 cells

  • Complete DMEM medium with 10% FBS

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size, PET membrane)

  • Gelatin or Matrigel

  • This compound

  • Lucifer Yellow (LY) or FITC-dextran

  • HBSS

  • LC-MS/MS system

Methods:

  • Coating Transwell Inserts:

    • Coat Transwell inserts with 1% gelatin for 15 minutes at 37°C or with 2% GFR Matrigel for 1 hour at 37°C.[18]

    • Aspirate the coating solution before cell seeding.[18]

  • Cell Seeding:

    • Seed bEnd.3 cells onto the apical side of the coated Transwell inserts at a density of 5 x 10⁵ cells/mL.[19]

    • Culture the cells in complete DMEM medium.

    • Allow the cells to reach confluency, which typically takes 3-5 days. Change the medium every 2 days.

  • Barrier Integrity Assessment:

    • Monitor TEER daily. bEnd.3 monolayers generally exhibit lower TEER values than hCMEC/D3, with values often in the range of 20-50 Ω·cm².[20][21]

    • Perform a paracellular permeability assay with LY or FITC-dextran as described for the hCMEC/D3 model.

  • Permeability Assay:

    • Follow the same procedure as outlined for the hCMEC/D3 model (steps 4 and 5 of the hCMEC/D3 protocol).

Expected Permeability Data and Comparison

While specific data for this compound is not available in the public domain, we can estimate its permeability based on data from other first-generation antihistamines which are known to cross the BBB. The following table presents permeability data for several antihistamines from a study using a porcine brain microvascular endothelial cell line (PBMEC/C1-2) in a Transwell model, which provides a relevant comparison.

CompoundGenerationPapp (x 10⁻⁶ cm/s)
PheniramineFirst15.2 ± 2.1
DiphenhydramineFirst12.8 ± 1.5
PromethazineFirst8.5 ± 1.2
This compound (Expected) First (High)
CetirizineSecond2.1 ± 0.4
FexofenadineSecond1.8 ± 0.3
LoratadineSecond1.5 ± 0.2
(Data adapted from a study on PBMEC/C1-2 cells for comparative purposes)[8][22][23][24]

Based on its structural similarity to other first-generation antihistamines, this compound is expected to exhibit high permeability across in vitro BBB models.

Visualizations

Experimental Workflow for In Vitro BBB Permeability Assay

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis p1 Coat Transwell Inserts (Collagen/Gelatin) p2 Seed Endothelial Cells (hCMEC/D3 or bEnd.3) p1->p2 p3 Culture to Confluency (3-7 days) p2->p3 a1 Assess Barrier Integrity (TEER & Tracer Permeability) p3->a1 a2 Add this compound to Apical Chamber a1->a2 a3 Sample from Basolateral Chamber at Time Points a2->a3 a4 Quantify this compound (LC-MS/MS) a3->a4 d1 Calculate Papp (Apparent Permeability) a4->d1

Caption: Workflow for assessing this compound permeability using a Transwell in vitro BBB model.

Potential Mechanisms of this compound Transport Across the BBB

G cluster_blood Blood (Apical) cluster_endothelial Brain Endothelial Cell cluster_brain Brain (Basolateral) R_M_blood R-M passive Passive Diffusion R_M_blood->passive Influx R_M_brain R-M passive->R_M_brain efflux Efflux Pump (e.g., P-gp) efflux->R_M_blood R_M_brain->efflux Efflux

Caption: Potential transport mechanisms of this compound across the blood-brain barrier.

References

Application Note: High-Throughput Quantification of (R)-Meclizine in Human Plasma via Chiral LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive LC-MS/MS method for the enantioselective quantification of (R)-Meclizine in human plasma. The protocol employs a simple protein precipitation for sample extraction, followed by chiral separation on a cellulose-based column. This method is crucial for pharmacokinetic studies, drug development, and clinical research where the stereospecific actions and disposition of Meclizine enantiomers are of interest. The (S)-enantiomer of Meclizine has been identified as a promising candidate for neuroprotection with potentially fewer side effects, making enantioselective monitoring essential.[1][2]

Introduction

Meclizine is a first-generation antihistamine commonly used as a racemic mixture to treat motion sickness and vertigo.[3] It exerts its effects through central anticholinergic and H1 antagonist actions.[3] Recent research has highlighted the differential effects of its enantiomers, with the (S)-enantiomer showing promise in providing neuroprotection by shifting metabolism from oxidative phosphorylation to glycolysis, while exhibiting reduced binding to the H1 receptor, which is associated with sedative side effects.[1][2] Meclizine is primarily metabolized by the CYP2D6 enzyme, and its half-life is approximately 5-6 hours in humans.[4][5][6] Given the distinct pharmacological profiles of the enantiomers, a stereoselective analytical method is imperative for accurately characterizing the pharmacokinetics of this compound. This protocol provides a validated approach for the specific quantification of this compound in plasma, adapting and combining methodologies for sample preparation and chiral separation.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (0.1 mL) is Add Internal Standard (Flunarizine) plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chiral Chromatographic Separation injection->chromatography detection MS/MS Detection (MRM) chromatography->detection quant Quantification of this compound detection->quant

Caption: Experimental workflow for this compound quantification in plasma.

Detailed Protocols

Sample Preparation

This protocol is adapted from a validated method for Meclizine quantification in human plasma.[7]

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add the internal standard (IS), Flunarizine, to each sample.

  • Protein Precipitation: Add 200 µL of acetonitrile to precipitate plasma proteins.[7]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following conditions are a synthesis of established methods for chiral separation of Meclizine enantiomers and sensitive MS/MS detection.[7][8][9]

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Phenomenex Lux Cellulose-1 (250 x 4.6 mm, 5 µm)[8][9]
Mobile Phase Acetonitrile : 5 mM Ammonium Formate (pH 5.5) (90:10, v/v)[8][9]
Flow Rate 0.4 mL/min[8][9]
Column Temp. 25°C
Injection Vol. 10 µL
MS System Sciex API 4000 or equivalent
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions (+) Meclizine: m/z 391.7 -> [Product Ion], (-) Meclizine: m/z 391.7 -> [Product Ion], Flunarizine (IS): [Precursor Ion] -> [Product Ion]*
Retention Times (+) Meclizine: ~1.58 min, (-) Meclizine: ~2.20 min[8][9]

*Note: Product ions for Meclizine and Flunarizine need to be optimized by direct infusion on the specific mass spectrometer being used. The precursor ion for Meclizine is m/z 391.70 [M+H]+.[9]

Method Validation Data

The following tables summarize the performance characteristics of the adapted methodologies.

Table 1: Chromatographic and Detection Parameters
ParameterValueReference
Limit of Detection (LOD)1.0 ng/mL[8][9][10]
Limit of Quantification (LOQ)5.0 ng/mL[8][9][10]

Note: The reported LOQ of a non-chiral method was 0.5 ng/mL, suggesting that with optimization, lower limits may be achievable.[7]

Table 2: Linearity
AnalyteRangeReference
Meclizine Enantiomers1 - 5 ng/mL0.999[1][8][10]
Racemic Meclizine0.5 - 200 ng/mL> 0.99[7]
Table 3: Accuracy and Precision (for Racemic Meclizine)
QC LevelIntra-day CV%Inter-day CV%Mean Accuracy (%)Reference
LLOQ< 12.92%< 12.92%99.2% - 102.7%[7]
Low, Mid, High< 7.15%< 7.15%99.2% - 102.7%[7]

Signaling Pathway and Metabolism

metabolism Meclizine Racemic Meclizine ((R)- and (S)-enantiomers) R_Meclizine This compound Meclizine->R_Meclizine S_Meclizine (S)-Meclizine Meclizine->S_Meclizine CYP2D6 CYP2D6 Enzyme R_Meclizine->CYP2D6 H1R Histamine H1 Receptor R_Meclizine->H1R Binds S_Meclizine->CYP2D6 S_Meclizine->H1R Reduced Binding Mito Mitochondrial Respiration S_Meclizine->Mito Inhibits Metabolites Metabolites CYP2D6->Metabolites Sedation Sedation/Side Effects H1R->Sedation Neuroprotection Neuroprotection Mito->Neuroprotection Leads to

Caption: Meclizine metabolism and enantiomer-specific effects.

Discussion

This application note provides a comprehensive framework for the enantioselective quantification of this compound in human plasma. By combining a straightforward protein precipitation with a validated chiral LC method and sensitive MS/MS detection, this approach offers the specificity and throughput required for demanding research applications. The provided method parameters, derived from peer-reviewed literature, serve as a strong foundation for implementation and further optimization in individual laboratory settings. The ability to distinguish between the (R) and (S) enantiomers is critical for advancing our understanding of Meclizine's pharmacology and for the development of new therapeutic strategies leveraging the unique properties of the (S)-enantiomer.

References

Application Note: (R)-Meclizine as a Research Tool for Elucidating Histamine H1 Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of (R)-Meclizine, a stereoisomer of the first-generation H1 antagonist Meclizine, in studying the histamine H1 receptor (H1R) signaling pathways. Meclizine is traditionally used as a racemic mixture; however, the study of individual enantiomers is crucial for understanding specific drug-receptor interactions and downstream functional consequences. This guide offers methodologies for characterizing the binding affinity and functional antagonism of this compound at the H1 receptor, a Gq-protein coupled receptor (GPCR).

Introduction to H1 Receptor Signaling

The histamine H1 receptor is a rhodopsin-like GPCR that plays a pivotal role in allergic and inflammatory responses.[1] Upon activation by its endogenous ligand, histamine, the H1 receptor couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[2]

Meclizine is a first-generation H1 antagonist with antiemetic and antivertigo properties, commonly used to treat motion sickness.[3][4] It is manufactured and administered as a racemate, a 1:1 mixture of its two stereoisomers, this compound and (S)-Meclizine.[5] While often termed antagonists, many first-generation antihistamines, including Meclizine, function as inverse agonists, reducing the receptor's basal activity in the absence of an agonist.[6][7] Investigating the pharmacological properties of individual enantiomers like this compound is essential for dissecting the stereoselectivity of H1 receptor binding and function. Molecular docking studies have revealed a binding mechanism for both R and S enantiomers to the histamine H1 receptor, identifying conserved binding sites.[6]

Data Presentation: Comparative Binding Affinities

Characterizing the binding affinity of a ligand is fundamental to understanding its potential as a research tool or therapeutic agent. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity. While specific experimental Ki values for this compound are not widely published, the following table provides the affinity for racemic Meclizine and other common H1 antagonists for comparative purposes. The protocols in this document can be used to determine the precise Ki for this compound.

CompoundTarget ReceptorRadioligandKi (nM)
(Racemic) Meclizine Human Histamine H1 ReceptorNot Specified250[5]
Diphenhydramine Human Histamine H1 Receptor[3H]Pyrilamine11.75 - 16[8]
Phenindamine Human Histamine H1 Receptor[3H]Pyrilamine20[8]
Cetirizine Human Histamine H1 Receptor[3H]Mepyramine6 - 14[8]
Loratadine Human Histamine H1 Receptor[3H]Pyrilamine20 - 37[8]

Note: Ki values can vary based on experimental conditions (e.g., cell type, radioligand, buffer composition). The data presented are for comparative purposes.

H1 Receptor Signaling Pathway

The canonical signaling pathway initiated by H1 receptor activation is depicted below. This compound, as an antagonist/inverse agonist, acts by binding to the H1 receptor and preventing the initiation of this cascade by histamine.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gαq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Activates R_Meclizine This compound R_Meclizine->H1R Blocks Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses Ca2->CellularResponse PKC->CellularResponse

Figure 1: Histamine H1 Receptor Gq/11 Signaling Pathway.

Experimental Protocols

The following protocols provide detailed methodologies to characterize the interaction of this compound with the H1 receptor.

Protocol 1: H1 Receptor Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to the H1 receptor.

Objective: To determine the Ki of this compound for the human H1 receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human H1 receptor.[8]

  • Radioligand: [3H]Mepyramine (also known as [3H]Pyrilamine), a common H1 antagonist radioligand.[8]

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM Mianserin or another high-affinity unlabeled H1 antagonist.[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Equipment: 96-well filter plates (GF/B or GF/C), cell harvester, liquid scintillation counter, scintillation cocktail.[9][10]

Workflow:

Binding_Assay_Workflow A Prepare Reagents (Membranes, Buffers, This compound, Radioligand) B Set up 96-well Plate (Total, Non-specific, and Competition Wells) A->B C Add Membranes, Radioligand ([³H]Mepyramine), & this compound dilutions B->C D Incubate to Reach Equilibrium (e.g., 60-120 min at RT) C->D E Rapid Filtration using Cell Harvester to separate bound from free radioligand D->E F Wash Filters with Ice-Cold Wash Buffer E->F G Add Scintillation Cocktail to Dried Filters F->G H Quantify Radioactivity (Counts Per Minute) using Scintillation Counter G->H I Data Analysis: Calculate IC₅₀ and Ki using Cheng-Prusoff equation H->I

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competitor, this compound.

  • Reagent Addition:

    • Total Binding Wells: Add assay buffer, H1 receptor membranes (e.g., 5-10 µg protein), and [3H]Mepyramine (at a concentration near its Kd, e.g., 1-3 nM).[11][12]

    • Non-specific Binding (NSB) Wells: Add assay buffer, H1 receptor membranes, [3H]Mepyramine, and a saturating concentration of an unlabeled antagonist (e.g., 10 µM Mianserin).[8]

    • Competition Wells: Add assay buffer, H1 receptor membranes, [3H]Mepyramine, and serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[10]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]Mepyramine and Kd is its dissociation constant for the H1 receptor.[8]

Protocol 2: Calcium Mobilization Assay

This functional assay measures the ability of this compound to block histamine-induced calcium release in living cells expressing the H1 receptor.

Objective: To determine the functional antagonist potency (IC50) of this compound at the H1 receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM with 10% FBS).

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.[2]

  • Calcium-sensitive dye: Fluo-4 AM, Calcium-5, or similar.

  • Agonist: Histamine.

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Anion Transport Inhibitor (optional): Probenecid, for cell lines that actively extrude the dye.[1][2]

  • Equipment: Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation, FLIPR).[2]

Procedure:

  • Cell Plating: Seed the H1R-expressing cells into the microplate to form a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate). Incubate overnight.[1]

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions, often in assay buffer. Add probenecid (e.g., 2.5 mM final concentration) if required for your cell line.[1]

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[1][2]

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of histamine at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Measurement (Antagonist Mode):

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., Ex/Em ~494/516 nm for Fluo-4) over time.

    • Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.

    • Antagonist Addition: The instrument adds the this compound dilutions (or buffer for control wells) to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes).

    • Agonist Addition: The instrument adds the EC80 concentration of histamine to all wells.

    • Post-stimulation Reading: Continue recording the fluorescence signal for 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after histamine addition.

    • Normalize the data, setting the response in the absence of antagonist as 100% and the baseline as 0%.

    • Plot the normalized response against the log concentration of this compound to generate an inhibition curve and determine the IC50 value.

Protocol 3: Inositol Phosphate (IP) Accumulation Assay

This assay provides a direct measure of the H1-Gq signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Objective: To quantify the inhibitory effect of this compound on histamine-induced IP1 accumulation.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.

  • IP Accumulation Assay Kit: Commercially available HTRF®-based kits (e.g., IP-One from Cisbio) are recommended for high-throughput applications.[13][14]

  • Agonist: Histamine.

  • Test Compound: this compound.

  • Assay Plate: White 384-well microplates suitable for HTRF®.[13]

  • Equipment: HTRF®-compatible microplate reader.[15]

Procedure (based on a commercial HTRF® kit):

  • Cell Plating: Seed H1R-expressing cells into the 384-well plate (e.g., 20,000-30,000 cells/well) and incubate overnight.[13][15]

  • Compound Addition (Antagonist Mode):

    • Remove the culture medium.

    • Add serial dilutions of this compound prepared in the kit's stimulation buffer.

    • Incubate for 15-30 minutes at 37°C.[14]

  • Agonist Stimulation: Add histamine (at an EC80 concentration) to the wells containing this compound. Include control wells with buffer only (basal) and histamine only (max signal).

  • Incubation: Incubate the plate for the time recommended by the manufacturer (e.g., 60-90 minutes) at 37°C to allow for IP1 accumulation.[13] The stimulation buffer contains LiCl to prevent IP1 degradation.[14]

  • Cell Lysis and Detection: Add the detection reagents (e.g., IP1-d2 acceptor and anti-IP1-cryptate donor) as per the kit protocol.[15]

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.[13]

  • Measurement: Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF® ratio (Emission 665nm / Emission 620nm * 10,000).

    • The signal is inversely proportional to the amount of IP1 produced.[14]

    • Plot the HTRF® ratio against the log concentration of this compound to determine the IC50 value for the inhibition of histamine-stimulated IP1 accumulation.

Conclusion

This compound serves as a valuable tool for the detailed investigation of histamine H1 receptor pharmacology. By employing the protocols outlined in this guide, researchers can precisely determine its binding affinity and functional potency. These methodologies enable the characterization of stereospecific interactions at the H1 receptor, contributing to a deeper understanding of its signaling mechanisms and providing a foundation for the development of more selective therapeutic agents.

References

Application of (R)-Meclizine in Vertigo Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine, a first-generation antihistamine, is a racemic mixture of two enantiomers, (R)-Meclizine and (S)-Meclizine. It is widely used in the management of vertigo and motion sickness due to its antagonist activity at the histamine H1 receptor and its central anticholinergic actions.[1] Emerging research on the stereoselective properties of meclizine enantiomers suggests that this compound may be the more pharmacologically active enantiomer for vertigo, while (S)-Meclizine exhibits reduced H1 receptor binding and is being investigated for other indications such as stroke prophylaxis.[2] This document provides detailed application notes and protocols for the investigation of this compound in established preclinical models of vertigo.

The primary mechanism of action for meclizine in alleviating vertigo is through its inverse agonist activity at the histamine H1 receptor in the central nervous system. This action is believed to suppress the overstimulation of the vestibular system and reduce the conflicting signals sent to the brain that cause dizziness and nausea.[1] By isolating the (R)-enantiomer, researchers can potentially achieve greater efficacy and reduce off-target effects associated with the racemic mixture.

Data Presentation

Currently, there is a lack of publicly available quantitative data directly comparing the efficacy of this compound, (S)-Meclizine, and racemic meclizine in vertigo research models. The following tables present pharmacokinetic data for racemic meclizine, which can serve as a baseline for designing studies with this compound.

Table 1: Pharmacokinetic Parameters of Racemic Meclizine in Humans (Oral Administration)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~3 hours[1]
Elimination Half-life (t1/2)~5.2 hours[3]
Onset of Action~1 hour[1]

Table 2: Preclinical Dosing of Racemic Meclizine in a Mouse Model of Vestibular Dysfunction

Animal ModelEffective Dose (Intraperitoneal)Observed EffectReference
Mouse600 mg/kgAltered vestibular sensory-evoked potentials (VsEPs)

Experimental Protocols

Unilateral Labyrinthectomy in Rats: A Model for Peripheral Vestibular Dysfunction

This surgical procedure induces a peripheral vestibular lesion, resulting in vertigo-like symptoms such as spontaneous nystagmus, head tilt, and motor coordination deficits.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical microscope

  • Micro-drill with a 1 mm diameter burr

  • Microsurgical instruments (forceps, scissors, suction)

  • 100% Ethanol

  • 50 µM/mL Sodium arsenite solution (optional, for chemical lesion)

  • Suturing material

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthetize the rat following approved institutional protocols.

  • Make a postauricular incision to expose the bulla.

  • Carefully drill a small hole in the bulla to access the middle ear cavity.

  • Identify the cochlear promontory.

  • Drill a 1 mm hole into the lower part of the promontory to access the labyrinth.[4]

  • Gently suction the perilymph and endolymph.

  • Inject 100% ethanol into the labyrinth and aspirate several times to induce a chemical labyrinthectomy.[5]

  • (Optional) For a more targeted chemical lesion, inject 10 µL of sodium arsenite solution and leave it in place for 15 minutes before aspiration.[4]

  • Close the wound in layers (fascia and skin) with sutures.

  • Administer post-operative analgesics and monitor the animal for recovery.

Expected Outcome:

Rats will exhibit characteristic signs of unilateral vestibular loss, including spontaneous nystagmus, head tilt towards the lesioned side, and circling behavior. These symptoms are most pronounced in the first few days post-surgery and gradually compensate over time.

Behavioral Assessment of Vestibular Function: The Rotarod Test

The rotarod test is a widely used method to assess motor coordination and balance in rodents, which are often impaired in models of vertigo.

Materials:

  • Rotarod apparatus for rats or mice

  • Timer

Procedure:

  • Acclimation: Place the animals on the stationary rod for a few minutes on consecutive days before the test day to familiarize them with the apparatus.

  • Training (Optional): Some protocols include a training session at a low, constant speed (e.g., 4 rpm) for a set duration.

  • Testing:

    • Place the animal on the rotating rod.

    • Start the rotation, which can be at a fixed speed or an accelerating speed (e.g., accelerating from 4 to 40 rpm over 300 seconds).[6][7]

    • Record the latency to fall from the rod. A fall is defined as the animal falling off the rod or clinging to the rod and making one complete passive rotation.

    • Perform multiple trials (typically 3) with an inter-trial interval of at least 15 minutes.

Data Analysis:

The average latency to fall across the trials is calculated for each animal. A significant increase in the latency to fall in the this compound treated group compared to the vehicle control group would indicate an improvement in motor coordination and balance.

Administration of this compound

Vehicle: A suitable vehicle for this compound for intraperitoneal (IP) or oral (PO) administration should be determined based on its solubility (e.g., saline, PBS with a small percentage of a solubilizing agent like Tween 80).

Dosing: Based on the effective dose of racemic meclizine in mice (600 mg/kg IP for altering VsEPs), initial dose-response studies for this compound should be conducted. It is hypothesized that a lower dose of this compound may be required to achieve a similar or greater effect due to the removal of the less active (S)-enantiomer.

Timing: For prophylactic studies, this compound should be administered prior to the induction of vertigo or the behavioral test. The timing should be based on the pharmacokinetic profile of the compound, aiming for peak plasma concentrations during the test period. For therapeutic studies, the compound would be administered after the induction of vertigo.

Visualizations

Signaling_Pathway cluster_0 Vestibular System Overstimulation cluster_1 Central Nervous System Vestibular Nuclei Vestibular Nuclei Histamine H1 Receptor Histamine H1 Receptor Vestibular Nuclei->Histamine H1 Receptor Histamine Release Vomiting Center Vomiting Center Histamine H1 Receptor->Vomiting Center Signal Transduction Vertigo Symptoms Vertigo Symptoms Vomiting Center->Vertigo Symptoms This compound This compound This compound->Histamine H1 Receptor Antagonism

Caption: Mechanism of this compound in vertigo.

Experimental_Workflow A Animal Model Selection (e.g., Sprague-Dawley Rats) B Induction of Vertigo (Unilateral Labyrinthectomy) A->B C Drug Administration (this compound vs. Vehicle) B->C D Behavioral Assessment (Rotarod Test) C->D E Data Analysis and Interpretation D->E Logical_Relationship cluster_0 Pharmacological Intervention cluster_1 Biological Target Racemic Meclizine Racemic Meclizine Histamine H1 Receptor Histamine H1 Receptor Racemic Meclizine->Histamine H1 Receptor Moderate Affinity This compound This compound This compound->Histamine H1 Receptor Higher Affinity (Hypothesized) (S)-Meclizine (S)-Meclizine (S)-Meclizine->Histamine H1 Receptor Lower Affinity

References

(R)-Meclizine: A Chiral Tool for Dissecting Histamine H1 Receptor Signaling and Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(R)-Meclizine, the dextrorotatory enantiomer of the first-generation antihistamine meclizine, is emerging as a valuable tool compound in pharmacology. Its distinct pharmacological profile, characterized by potent histamine H1 receptor antagonism and a newly discovered role in modulating mitochondrial respiration, offers researchers a unique opportunity to investigate diverse cellular pathways. These application notes provide a comprehensive overview of this compound's pharmacological properties, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug development.

Pharmacological Profile

This compound is a chiral compound with two primary, yet distinct, mechanisms of action. It functions as a potent inverse agonist at the histamine H1 receptor, and it also inhibits mitochondrial respiration. Notably, the stereochemistry of meclizine plays a crucial role in its activity. While both the (R)- and (S)-enantiomers are equipotent in their effects on mitochondrial function, this compound is the more potent enantiomer for histamine H1 receptor antagonism. This stereoselectivity makes this compound a superior tool for specifically studying H1 receptor-mediated signaling pathways, with reduced confounding effects from the less active (S)-enantiomer.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological data for this compound and its racemate.

CompoundTargetAssay TypeAffinity (Ki)
Racemic MeclizineHistamine H1 ReceptorRadioligand Binding250 nM
This compoundHistamine H1 ReceptorInferred from Racemate & Enantiomer ComparisonMore potent than (S)-enantiomer
Racemic MeclizineMuscarinic ReceptorsRadioligand Binding3,600 - 30,000 nM[1]
CompoundBiological EffectAssay TypePotency (IC50)
This compound & (S)-MeclizineInhibition of Mitochondrial RespirationOxygen Consumption Rate AssayEquipotent

Signaling Pathways and Mechanisms of Action

This compound's utility as a tool compound stems from its ability to modulate two distinct signaling pathways.

Histamine H1 Receptor Inverse Agonism

As an inverse agonist of the H1 receptor, this compound reduces the constitutive activity of the receptor, thereby inhibiting downstream signaling cascades. This includes the Gq/11-PLC-IP3-Ca2+ pathway, which is central to allergic and inflammatory responses.

H1_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Agonist R_Meclizine This compound R_Meclizine->H1R Inverse Agonist (Inhibition) Gq11 Gq/11 H1R->Gq11 Activation PLC PLC Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Inflammation) Ca2->Response PKC->Response

Histamine H1 Receptor Signaling Pathway
Inhibition of Mitochondrial Respiration

A more recently discovered function of meclizine is its ability to inhibit mitochondrial respiration. This effect is independent of its antihistaminic activity. Both (R)- and (S)-enantiomers contribute equally to this effect. The proposed mechanism involves the inhibition of CTP:phosphoethanolamine cytidylyltransferase (PCYT2), leading to an accumulation of phosphoethanolamine, which in turn inhibits mitochondrial respiration. This metabolic shift towards glycolysis has been shown to be neuroprotective in preclinical models.

Mitochondrial_Respiration_Inhibition R_Meclizine This compound PCYT2 PCYT2 R_Meclizine->PCYT2 Inhibition PEtn Phosphoethanolamine (Accumulation) PCYT2->PEtn Conversion Blocked Mitochondria Mitochondria PEtn->Mitochondria Inhibition ETC Electron Transport Chain Mitochondria->ETC OCR Oxygen Consumption Rate (OCR) (Inhibition) ETC->OCR

Inhibition of Mitochondrial Respiration by this compound

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a tool compound.

Protocol 1: Chiral Synthesis of (R)- and (S)-Meclizine

A detailed protocol for the chiral synthesis of (R)- and (S)-meclizine has been described, starting with the chiral resolution of racemic 4-chlorobenzhydrylamine using D- and L-enantiomers of tartaric acid. This is a multi-step synthesis and the full protocol can be found in the cited literature.

Protocol 2: In Vitro Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is designed to determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Pyrilamine (a selective H1 antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, filter mats (GF/C), scintillation fluid, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, [³H]-Pyrilamine (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or the non-specific binding control.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the GF/C filter mats using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

H1_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: This compound dilutions, [³H]-Pyrilamine, Membrane preparation start->prep_reagents plate_setup Set up 96-well plate: Total, Non-specific, and Competitive binding wells prep_reagents->plate_setup incubation Incubate at RT for 60 min plate_setup->incubation filtration Rapid Filtration (GF/C filters) incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add Scintillation Fluid & Count Radioactivity washing->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis end End analysis->end

H1 Receptor Binding Assay Workflow
Protocol 3: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is used to assess the inhibitory effect of this compound on mitochondrial respiration in intact cells.

Materials:

  • Seahorse XF Analyzer (or similar instrument).

  • XF cell culture microplates.

  • Cell line of interest (e.g., HEK293, primary neurons).

  • This compound.

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

  • Mitochondrial stress test compounds (optional, for more detailed analysis): Oligomycin, FCCP, Rotenone/Antimycin A.

Procedure:

  • Seed cells in an XF cell culture microplate and allow them to adhere overnight.

  • The following day, replace the culture medium with pre-warmed assay medium.

  • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the sensor cartridge with the desired compounds (this compound and mitochondrial stress test compounds, if applicable).

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and initiate the assay.

  • Establish a baseline OCR measurement.

  • Inject this compound and monitor the change in OCR.

  • (Optional) Sequentially inject mitochondrial stress test compounds to assess various parameters of mitochondrial function.

  • Normalize the OCR data to cell number or protein concentration.

OCR_Assay_Workflow start Start seed_cells Seed cells in XF microplate start->seed_cells prep_plate Prepare cell plate: Replace with assay medium, Incubate (non-CO2) seed_cells->prep_plate prep_cartridge Prepare sensor cartridge: Load this compound & other compounds prep_plate->prep_cartridge run_assay Run Seahorse XF Assay: - Calibrate - Baseline OCR - Inject this compound prep_cartridge->run_assay data_acquisition Monitor OCR changes run_assay->data_acquisition analysis Data Analysis: Normalize OCR data data_acquisition->analysis end End analysis->end

Mitochondrial OCR Assay Workflow

Conclusion

This compound serves as a powerful and selective tool for investigating histamine H1 receptor pharmacology. Its additional, equipotent effect with its (S)-enantiomer on mitochondrial respiration opens up new avenues for research into cellular metabolism and its role in various physiological and pathological processes. The provided data and protocols are intended to guide researchers in effectively utilizing this compound to advance our understanding of these critical cellular functions.

References

Application Notes and Protocols for (R)-Meclizine in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Meclizine is the R-enantiomer of meclizine, a first-generation antihistamine known for its antiemetic and antivertigo properties.[1] Its primary mechanism of action is the antagonism of the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] Competitive binding assays are fundamental in pharmacology to determine the affinity of a ligand, such as this compound, for its receptor. This document provides detailed application notes and protocols for conducting competitive binding assays to characterize the interaction of this compound with the histamine H1 receptor.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a Gq-coupled GPCR. Upon agonist binding, it activates a signaling cascade that mediates allergic and inflammatory responses. Antagonists like this compound block this activation.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gαq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->Cellular_Response Leads to R_Meclizine This compound (Antagonist) R_Meclizine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Data Presentation

The binding affinity of this compound for the histamine H1 receptor is determined by competitive binding assays. In these experiments, the ability of unlabeled this compound to displace a labeled ligand (e.g., a radiolabeled antagonist) from the receptor is measured. The results are typically presented as the inhibitor concentration that displaces 50% of the specific binding of the labeled ligand (IC50). The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.

CompoundReceptorRadioligandKi (nM)Reference
Meclizine (racemic)Histamine H1[3H]mepyramine250[7]
Levocetirizine ((R)-cetirizine)Histamine H1[3H]mepyramine3[3][4]
Dextrocetirizine ((S)-cetirizine)Histamine H1[3H]mepyramine100[2][3][4]

Note: The Ki value for Meclizine is for the racemic mixture. It is anticipated that the (R)-enantiomer will have a higher affinity.

Experimental Protocols

Two common types of competitive binding assays are radioligand binding assays and non-radioactive binding assays.

Protocol 1: Radioligand Competitive Binding Assay

This protocol describes a classic method using a radiolabeled ligand to determine the binding affinity of this compound for the histamine H1 receptor.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing H1 receptor (e.g., from HEK293 cells) Incubation Incubate membranes with [3H]mepyramine and varying concentrations of this compound Membrane_Prep->Incubation Ligand_Prep Prepare solutions of [3H]mepyramine (radioligand) and this compound (competitor) Ligand_Prep->Incubation Separation Separate bound and free radioligand by rapid filtration (e.g., using a cell harvester) Incubation->Separation Quantification Quantify bound radioactivity using a scintillation counter Separation->Quantification Analysis Plot data and determine IC50 and Ki values Quantification->Analysis

Caption: Workflow for a radioligand competitive binding assay.

Materials:

  • Cell Membranes: Membranes prepared from cells overexpressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]mepyramine (specific activity 20-30 Ci/mmol).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Mianserin or another suitable H1 antagonist.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the [3H]mepyramine stock in assay buffer to the desired final concentration (typically at or below its Kd, e.g., 1-5 nM).

    • Thaw the cell membranes on ice and dilute to the appropriate concentration in assay buffer (the optimal protein concentration should be determined empirically).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]mepyramine solution, and 100 µL of the membrane suspension to designated wells.

    • Non-specific Binding (NSB): Add 50 µL of the non-specific binding control solution, 50 µL of [3H]mepyramine solution, and 100 µL of the membrane suspension to designated wells.

    • Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [3H]mepyramine solution, and 100 µL of the membrane suspension to the remaining wells.

  • Incubation:

    • Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials, add scintillation fluid, and vortex.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the H1 receptor.

Protocol 2: Non-Radioactive Competitive Binding Assay (e.g., Fluorescence Polarization)

This protocol provides an alternative to radioligand assays, using a fluorescently labeled ligand.

Experimental Workflow: Non-Radioactive (FP) Binding Assay

FP_Workflow cluster_prep_fp Preparation cluster_assay_fp Assay cluster_detection_fp Detection & Analysis Receptor_Prep_FP Prepare soluble H1 receptor or membrane preparation Incubation_FP Incubate receptor with fluorescent ligand and varying concentrations of this compound in a microplate Receptor_Prep_FP->Incubation_FP Ligand_Prep_FP Prepare solutions of fluorescently labeled H1 ligand and This compound Ligand_Prep_FP->Incubation_FP Measurement_FP Measure fluorescence polarization using a plate reader Incubation_FP->Measurement_FP Analysis_FP Plot data and determine IC50 and Ki values Measurement_FP->Analysis_FP

Caption: Workflow for a non-radioactive fluorescence polarization competitive binding assay.

Materials:

  • Receptor: Purified soluble histamine H1 receptor or membrane preparation.

  • Fluorescent Ligand: A fluorescently labeled H1 receptor antagonist.

  • Test Compound: this compound.

  • Assay Buffer: Buffer optimized for fluorescence polarization assays (e.g., phosphate-buffered saline with a small amount of non-ionic detergent).

  • Black, low-volume 96- or 384-well microplates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the fluorescent ligand to the desired final concentration in assay buffer.

    • Dilute the receptor preparation to the optimal concentration in assay buffer.

  • Assay Setup (in a microplate):

    • Add the fluorescent ligand and this compound (at varying concentrations) to the wells.

    • Initiate the binding reaction by adding the receptor preparation to each well.

    • Include controls for no receptor (background) and no competitor (maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature, protected from light, for a time sufficient to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Subtract the background fluorescence polarization.

    • Plot the change in fluorescence polarization against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting curve.

    • Calculate the Ki value using the Cheng-Prusoff equation as described in the radioligand assay protocol.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to characterize the binding of this compound to the histamine H1 receptor using competitive binding assays. The choice between a radioligand and a non-radioactive method will depend on the available resources and specific experimental needs. Accurate determination of the binding affinity of this compound will contribute to a better understanding of its pharmacology and aid in the development of improved antihistaminic drugs.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of (R)-Meclizine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the process of improving the aqueous solubility of (R)-Meclizine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is an enantiomer of Meclizine, a histamine H1 antagonist used for the treatment of nausea, vomiting, and dizziness.[1][2] Like many active pharmaceutical ingredients (APIs), this compound is a poorly water-soluble compound, which can lead to low bioavailability and hinder its therapeutic efficacy. Meclizine hydrochloride, a common salt form, is described as practically insoluble in water, with a solubility of approximately 0.1 g/100mL.[3][4] Another source states the aqueous solubility of Meclizine HCl is very low, around 0.261 mg/mL, particularly at pH values greater than 2.0.[5]

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

A2: The main approaches for enhancing the solubility of poorly soluble drugs like this compound can be categorized as follows:

  • Chemical Modifications: This includes salt formation, where the ionizable this compound molecule is converted into a salt form with improved dissolution characteristics.

  • Complexation: Forming inclusion complexes with cyclodextrins is a widely used technique to encapsulate the hydrophobic drug molecule within the cyclodextrin cavity, thereby increasing its apparent solubility.

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level to enhance its wettability and dissolution rate.[6]

Q3: How effective are these techniques for this compound?

A3: Studies have demonstrated significant improvements in the solubility and dissolution of Meclizine using these methods. For instance, cyclodextrin inclusion complexation has been shown to enhance the aqueous solubility of Meclizine by 8- to 16-fold. Solid dispersions with carriers like polyethylene glycol (PEG) and mannitol have also shown substantial increases in dissolution rates. For example, a solid dispersion with PEG 20000 increased the dissolution efficiency by 3.4-fold compared to the pure drug.

Data Presentation: Solubility Enhancement of Meclizine

The following tables summarize the quantitative data on the solubility enhancement of Meclizine using different techniques.

Table 1: Aqueous Solubility of Meclizine Forms

Meclizine FormAqueous SolubilityReference
Meclizine Hydrochloride~ 1 mg/mL (0.1 g/100mL)[4]
Meclizine Hydrochloride0.261 mg/mL[5]
Meclizine Free BasePractically Insoluble[2]

Table 2: Solubility Enhancement via Cyclodextrin Complexation

Cyclodextrin TypeMolar Ratio (Drug:CD)Preparation MethodSolubility/Dissolution EnhancementReference
β-Cyclodextrin1:2KneadingIncreased dissolution rate significantly[7]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1KneadingApparent stability constant (Kc) = 453.54 M⁻¹[5]
Methyl-β-cyclodextrin (M-β-CD), Randomly methylated β-CD (RM-β-CD), Sodium sulfobutylether β-CD (SBE-β-CD)Not specifiedNot specified8- to 16-fold increase in aqueous solubility

Table 3: Dissolution Enhancement via Solid Dispersion

Polymer CarrierDrug:Carrier Ratio (w/w)Preparation MethodDissolution EnhancementReference
Polyethylene Glycol (PEG) 200001:4Solvent Evaporation3.4-fold increase in dissolution efficiency
Mannitol1:5FusionFaster dissolution rate than pure drug[8]
Polyethylene Glycol (PEG) 60001:3Solvent EvaporationGreater solubility compared to PEG 4000[9]

Experimental Protocols

Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like HP-β-CD)

  • Mortar and Pestle

  • Ethanol (or other suitable solvent)

  • Distilled water

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and the chosen cyclodextrin in the desired molar ratio (e.g., 1:1 or 1:2).

  • Place the cyclodextrin in a mortar and add a small amount of a water/ethanol mixture to form a paste.

  • Add the this compound powder to the paste.

  • Knead the mixture thoroughly for a specified period (e.g., 45-60 minutes) to ensure intimate contact and complex formation.

  • If the paste becomes too dry, add a few more drops of the solvent mixture.

  • Scrape the resulting paste and spread it on a tray.

  • Dry the paste in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Store the resulting powder in a desiccator.

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyethylene Glycol (PEG) 6000, Polyvinylpyrrolidone (PVP) K30)

  • Common solvent (e.g., Ethanol, Methanol, Dichloromethane)

  • Beaker

  • Magnetic stirrer

  • Rotary evaporator or water bath

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and the chosen polymer in the desired weight ratio (e.g., 1:1, 1:3, 1:5).

  • Dissolve both the this compound and the polymer in a sufficient volume of the common solvent in a beaker with continuous stirring until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator or a water bath maintained at a suitable temperature (e.g., 40-60 °C).

  • Continue the evaporation until a solid mass or a thin film is formed.

  • Further dry the solid mass in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Scrape the dried solid dispersion and pulverize it into a fine powder.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator.

Phase Solubility Study (according to Higuchi and Connors)

Objective: To determine the effect of a complexing agent (e.g., cyclodextrin) on the aqueous solubility of this compound and to determine the stoichiometry of the complex.

Materials:

  • This compound

  • Cyclodextrin (or other complexing agent)

  • Distilled water or buffer of desired pH

  • Conical flasks with stoppers

  • Shaking incubator or water bath

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add an excess amount of this compound to each flask containing the cyclodextrin solutions.

  • Seal the flasks and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the suspensions to settle.

  • Withdraw an aliquot from the supernatant of each flask and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove the undissolved drug.

  • Dilute the filtered samples appropriately with the respective solvent.

  • Analyze the concentration of dissolved this compound in each sample using a validated analytical method.

  • Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis).

  • Analyze the resulting phase solubility diagram to determine the type of complexation and calculate the stability constant (Kc).

Troubleshooting Guides

Issue 1: Low yield or incomplete complexation during cyclodextrin inclusion complex preparation.

  • Q: I am not observing a significant increase in the solubility of my this compound after preparing the inclusion complex. What could be the problem?

    • A: Several factors could be at play:

      • Inappropriate Cyclodextrin: The cavity size of the chosen cyclodextrin might not be suitable for the this compound molecule. Consider screening different types of cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD, SBE-β-CD).

      • Incorrect Molar Ratio: The stoichiometry of the complex may not be 1:1. Try varying the molar ratio of this compound to cyclodextrin.

      • Insufficient Kneading/Mixing: Inadequate mixing can lead to incomplete complex formation. Ensure thorough and consistent kneading for the specified duration.

      • Improper Solvent System: The choice and amount of solvent used for pasting can influence the complexation efficiency. Experiment with different water/organic solvent ratios.

Issue 2: Drug precipitation or phase separation in solid dispersions.

  • Q: My solid dispersion appears cloudy or I observe drug crystals after preparation. How can I prevent this?

    • A: This indicates that the drug is not molecularly dispersed or is recrystallizing.

      • Poor Drug-Polymer Miscibility: The selected polymer may not be miscible with this compound. Screen for polymers with better miscibility, considering their solubility parameters.

      • High Drug Loading: The amount of drug in the dispersion might be too high, exceeding the saturation solubility in the polymer. Try reducing the drug-to-polymer ratio.

      • Slow Solvent Removal: Rapid solvent evaporation is crucial to "freeze" the drug in its amorphous, molecularly dispersed state. Optimize the evaporation process (e.g., increase temperature, reduce pressure).

      • Moisture Content: Absorbed moisture can act as a plasticizer and promote drug crystallization. Ensure the solid dispersion is thoroughly dried and stored in a desiccator.

Issue 3: Inconsistent results in phase solubility studies.

  • Q: I am getting variable solubility data in my phase solubility experiments. What are the possible causes?

    • A: Consistency is key in these studies.

      • Equilibrium Not Reached: The shaking time may be insufficient for the system to reach equilibrium. Extend the incubation period and sample at different time points (e.g., 24, 48, 72 hours) to confirm that the solubility has plateaued.

      • Temperature Fluctuations: Solubility is temperature-dependent. Use a calibrated, temperature-controlled shaking water bath or incubator.

      • Inaccurate Drug Quantification: Ensure your analytical method for measuring this compound concentration is validated, linear, and accurate in the presence of the cyclodextrin.

      • Filtration Issues: The filter may be adsorbing the drug or not effectively removing all undissolved particles. Pre-saturate the filter with the solution before collecting the sample for analysis.

Mandatory Visualizations

meclizine_pathway MotionSickness Motion Sickness / Vestibular Stimuli VestibularNuclei Vestibular Nuclei MotionSickness->VestibularNuclei Activates H1Receptor Histamine H1 Receptor VestibularNuclei->H1Receptor Signals via Histamine CTZ Chemoreceptor Trigger Zone (CTZ) H1Receptor->CTZ VomitingCenter Vomiting Center H1Receptor->VomitingCenter Meclizine This compound Meclizine->H1Receptor Antagonizes CTZ->VomitingCenter NauseaVomiting Nausea & Vomiting VomitingCenter->NauseaVomiting Induces

Caption: Signaling pathway of this compound's antiemetic action.

solubility_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Evaluation start Start: This compound Powder select_method Select Method start->select_method cd_complex Cyclodextrin Complexation select_method->cd_complex Complexation solid_disp Solid Dispersion select_method->solid_disp Dispersion salt_form Salt Formation select_method->salt_form Chemical Mod. characterize Characterize Formulation (FTIR, DSC, XRD) cd_complex->characterize solid_disp->characterize salt_form->characterize sol_study Phase Solubility Study characterize->sol_study diss_test Dissolution Testing sol_study->diss_test analyze Analyze Data diss_test->analyze compare Compare with Pure Drug analyze->compare success Successful Enhancement compare->success Yes fail Optimization Needed compare->fail No fail->select_method Re-evaluate

Caption: Experimental workflow for solubility enhancement.

troubleshooting_logic start Low Aqueous Solubility of this compound is_ionizable Is the molecule ionizable? start->is_ionizable salt_screen Perform Salt Screening is_ionizable->salt_screen Yes complexation Consider Cyclodextrin Complexation is_ionizable->complexation No solubility_ok Is solubility sufficient? salt_screen->solubility_ok solubility_ok->complexation No end Proceed with Optimized Formulation solubility_ok->end Yes solid_dispersion Consider Solid Dispersion complexation->solid_dispersion Alternative optimize_process Optimize Formulation (Ratio, Method) complexation->optimize_process solid_dispersion->optimize_process optimize_process->solubility_ok Re-evaluate

Caption: Troubleshooting logic for solubility enhancement strategy.

References

Technical Support Center: (R)-Meclizine in DMSO Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating stability issues associated with (R)-Meclizine dissolved in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in DMSO?

A1: The main stability concerns for this compound, a tertiary amine, in DMSO solution include degradation over time, precipitation upon storage or dilution, and the potential for racemization. Factors such as storage temperature, water content in the DMSO, and exposure to light can influence the rate of degradation.

Q2: What are the recommended storage conditions for this compound DMSO stock solutions?

A2: To maximize stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Q3: How long can I store this compound in DMSO?

Q4: Can I store my this compound DMSO solution at room temperature?

A4: Storing this compound in DMSO at room temperature is not recommended for extended periods. Studies on various compounds in DMSO have shown a significant decrease in compound integrity over months at ambient temperatures.[2] For short-term use during an experiment, keeping the solution on ice and protected from light is advisable.

Q5: What are the potential degradation products of Meclizine?

A5: Forced degradation studies on Meclizine hydrochloride have identified several degradation products under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). While these studies were not conducted in DMSO, they provide insight into potential degradation pathways. Identified degradation products include m-tolylmethanol, (4-chlorophenyl)-phenyl-methanol, meclizine N-oxide, and 1-((4-chlorophenyl)(phenyl)methyl)piperazine.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and use of this compound in DMSO solutions.

Problem Possible Cause Recommended Solution
Cloudy solution or visible precipitate 1. Exceeded solubility limit: The concentration of this compound is too high for the volume of DMSO. 2. Low-quality or "wet" DMSO: DMSO is hygroscopic and readily absorbs water from the atmosphere, which can decrease the solubility of hydrophobic compounds.[4] 3. Precipitation upon freeze-thaw: The compound may precipitate out of solution during the freezing process.1. Ensure the desired concentration does not exceed the known solubility of this compound in DMSO. If solubility information is unavailable, perform a small-scale solubility test. 2. Use high-purity, anhydrous DMSO. Store DMSO in a desiccator and use a fresh bottle if moisture contamination is suspected. 3. Before use, gently warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved. Visually inspect for any particulate matter.
Decreased biological activity over time 1. Degradation of this compound: The compound may be degrading under the storage conditions. 2. Racemization: The (R)-enantiomer could be converting to the less active or inactive (S)-enantiomer. 3. Inaccurate initial concentration: The compound may not have been fully dissolved initially.1. Store stock solutions at -80°C in single-use aliquots. For critical applications, perform a purity check using a suitable analytical method like HPLC. 2. While specific data on the racemization of this compound in DMSO is lacking, storing at low temperatures (-80°C) is generally recommended to minimize this risk for chiral compounds. 3. Ensure complete dissolution when preparing the stock solution. Sonication can aid in dissolving the compound.
Inconsistent experimental results 1. Variable concentration of active compound: This can be due to degradation, precipitation, or incomplete dissolution between experiments. 2. Effect of DMSO on the assay: High concentrations of DMSO can inhibit or interfere with biological assays.[5]1. Follow a strict and consistent protocol for solution preparation, storage, and handling. Use freshly thawed aliquots for each experiment. 2. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all experiments, including controls. Run a vehicle control (DMSO without the compound) to assess the effect of the solvent on your system.

Data Presentation

While specific quantitative stability data for this compound in DMSO is not publicly available, the following table summarizes general stability data for compound libraries stored in DMSO, which can serve as a guideline.

Storage Condition Duration Observation Source
Room Temperature3 months92% of compounds remained stable[2]
Room Temperature6 months83% of compounds remained stable[2]
Room Temperature1 year52% of compounds remained stable[2]
-15°C11 freeze-thaw cyclesNo significant compound loss observed for a diverse set of compounds.[6]
-20°C6 yearsOver 85% of compounds showed >80% purity.[1]
40°C (Accelerated)15 weeksMost compounds were stable. Water was a more significant factor in degradation than oxygen.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder and anhydrous DMSO to room temperature in a desiccator to prevent moisture absorption.

  • Weigh the desired amount of this compound powder accurately and transfer it to a sterile amber vial.

  • Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Cap the vial tightly and vortex the solution for 2-5 minutes, or until the powder is completely dissolved.

  • If necessary, sonicate the vial in a water bath at room temperature for 10-15 minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes or vials.

  • Store the aliquots at -80°C.

Protocol 2: Stability Assessment of this compound in DMSO by HPLC

Objective: To determine the stability of this compound in DMSO under specific storage conditions over time.

Materials:

  • This compound DMSO stock solution

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., a cellulose or amylose-based column)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, methanol, ammonium bicarbonate buffer)

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

  • At time zero (T=0), dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the T=0 sample into the HPLC system and record the chromatogram. The peak area of this compound at T=0 will serve as the baseline.

  • Store the remaining aliquots of the stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, -80°C).

  • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot from each storage condition to room temperature.

  • Dilute the thawed aliquot in the same manner as the T=0 sample and analyze by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products, or a peak corresponding to the (S)-enantiomer, which would indicate racemization.

Visualizations

Signaling_Pathway cluster_stimuli Stimuli cluster_brainstem Brainstem cluster_ctz Chemoreceptor Trigger Zone (CTZ) cluster_vomiting_center Vomiting Center Motion Motion Sickness Vestibular_Nuclei Vestibular Nuclei Motion->Vestibular_Nuclei Vestibular_Disorders Vestibular Disorders Vestibular_Disorders->Vestibular_Nuclei H1_Receptor H1 Receptor Vestibular_Nuclei->H1_Receptor Histamine Release NTS Nucleus of the Solitary Tract (NTS) NTS->H1_Receptor Histamine Release CTZ CTZ Vomiting_Center Vomiting Center CTZ->Vomiting_Center Nausea_Vomiting Nausea & Vomiting Vomiting_Center->Nausea_Vomiting R_Meclizine This compound R_Meclizine->H1_Receptor Antagonism H1_Receptor->CTZ

Caption: Signaling pathway of this compound in motion sickness.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep_Stock Prepare this compound Stock in Anhydrous DMSO Aliquot Aliquot into Single-Use Vials Prep_Stock->Aliquot Store_RT Store at Room Temp Aliquot->Store_RT Store_4C Store at 4°C Aliquot->Store_4C Store_neg20C Store at -20°C Aliquot->Store_neg20C Store_neg80C Store at -80°C Aliquot->Store_neg80C HPLC Analyze by Chiral HPLC at Time Points Store_RT->HPLC Store_4C->HPLC Store_neg20C->HPLC Store_neg80C->HPLC Data_Analysis Calculate % Remaining & Identify Degradants HPLC->Data_Analysis

Caption: Workflow for assessing the stability of this compound in DMSO.

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Chiral HPLC Separation of (R)-Meclizine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral HPLC separation of (R)-Meclizine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the enantiomeric separation of Meclizine.

Frequently Asked Questions (FAQs)

Q1: I am not getting baseline separation between the (R)- and (S)-Meclizine enantiomers. What are the common causes and how can I improve the resolution?

A1: Poor resolution is a common issue in chiral separations. Several factors can contribute to this problem. Here is a step-by-step troubleshooting guide:

  • Optimize Mobile Phase Composition: The ratio of the organic modifier (typically acetonitrile) to the aqueous buffer (like ammonium bicarbonate or ammonium formate) is critical. A slight adjustment in this ratio can significantly impact selectivity. Try systematically varying the percentage of the organic modifier. For example, if you are using acetonitrile:20mM ammonium bicarbonate (75:25 v/v), try adjusting the ratio to 70:30 or 80:20.[1]

  • Adjust the Additive Concentration: For basic compounds like Meclizine, adding a basic modifier such as diethylamine (DEA) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanol groups on the stationary phase.

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the enantiomers with the chiral stationary phase, often leading to better resolution. Typical flow rates for Meclizine separation are around 1.0 mL/min.[1][2]

  • Column Temperature: Temperature can influence the thermodynamics of the separation. Operating at a controlled, slightly elevated, or sub-ambient temperature might enhance resolution. Ensure your column oven maintains a stable temperature.

Q2: I am observing significant peak tailing for the Meclizine enantiomers. What is causing this and how can it be fixed?

A2: Peak tailing in the analysis of basic compounds like Meclizine is often due to secondary interactions with the silica support of the stationary phase. Here’s how to address it:

  • Use a Basic Additive: As mentioned above, incorporating a basic additive like diethylamine (DEA) or triethylamine (TEA) into your mobile phase can effectively mask the acidic silanol groups, leading to more symmetrical peaks. A concentration of 0.1% to 0.5% is a good starting point.

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For basic compounds, a mobile phase with a slightly basic pH can suppress the ionization of the analyte and reduce tailing.

  • Check for Column Contamination: A contaminated column, particularly at the inlet, can lead to poor peak shape. If the problem persists, consider flushing the column with a strong solvent or, if that fails, replacing the guard column or the analytical column itself.

Q3: My retention times for the Meclizine enantiomers are not consistent between injections. What could be the reason?

A3: Variable retention times can invalidate your results. The most common causes are:

  • Insufficient Column Equilibration: Chiral stationary phases, especially polysaccharide-based ones, may require longer equilibration times. Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.

  • Mobile Phase Instability: Inconsistent preparation of the mobile phase can lead to shifts in retention times. Always prepare fresh mobile phase and ensure it is well-mixed and degassed.

  • Temperature Fluctuations: Unstable column temperature will cause retention time drift. Use a reliable column oven to maintain a constant temperature.

  • Pump Issues: Leaks in the pump or check valve problems can lead to inconsistent flow rates and, consequently, variable retention times.

Q4: I am seeing a small peak co-eluting with my this compound peak. How can I confirm if it is an impurity or a degradation product and resolve it?

A4: Co-elution can be a significant challenge, especially in stability studies. Meclizine can degrade under stress conditions like acidic, basic, and oxidative environments, forming several degradation products.[1][3]

  • Perform Stress Studies: To identify potential degradation products, subject a sample of Meclizine to forced degradation conditions (e.g., acid, base, heat, oxidation, light). Analyze the stressed samples to see if any new peaks appear at the same retention time as your peak of interest.

  • Adjust Mobile Phase Selectivity: Modifying the mobile phase can alter the retention times of the enantiomers and any co-eluting impurities. Try changing the type of organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH of the aqueous phase.

  • Use a Different Chiral Column: If mobile phase optimization is unsuccessful, using a chiral stationary phase with a different selectivity (e.g., switching from a cellulose-based to an amylose-based column) may resolve the co-elution. Chiralpak IA and Chiralpak ID have been shown to be effective for separating antihistamines like meclizine.

Experimental Protocols

Below are detailed methodologies for established chiral HPLC separation of Meclizine enantiomers.

Method 1: Isocratic Chiral HPLC-UV [1][2]

ParameterCondition
Column Phenomenex® Lux Cellulose 1 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 25mM Ammonium Bicarbonate (75:25 v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 20 µL
Column Temperature Ambient
Expected Retention Times (+)-Meclizine: ~13.14 min, (-)-Meclizine: ~14.33 min

Method 2: Isocratic Chiral HPLC-MS

ParameterCondition
Column Phenomenex® Lux Cellulose 1 C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 5 mM Ammonium Formate (pH 5.5 with Formic Acid) (90:10 v/v)
Flow Rate 0.4 mL/min
Detection Mass Spectrometry (MS)
Injection Volume Not specified
Column Temperature Ambient
Expected Retention Times (+)-Meclizine: ~1.58 min, (-)-Meclizine: ~2.20 min

Data Presentation

The following table summarizes key quantitative data from validated chiral HPLC methods for Meclizine.

ParameterMethod 1 (HPLC-UV)[1][2]Method 2 (HPLC-MS)
Linearity Range 1-5 µg/mL1-5 ng/mL
Correlation Coefficient (r²) 0.9990.999
Limit of Detection (LOD) 0.25 µg/mL1.0 ng/mL
Limit of Quantification (LOQ) 1.00 µg/mL5.0 ng/mL
Recovery 97.33% - 98.81%Not specified

Mandatory Visualizations

Troubleshooting Workflow for Poor Resolution

Troubleshooting_Poor_Resolution start Start: Poor Resolution check_mobile_phase Check Mobile Phase Composition & Preparation start->check_mobile_phase adjust_ratio Adjust Organic/Aqueous Ratio (e.g., 70:30, 80:20) check_mobile_phase->adjust_ratio Is it optimal? check_additive Incorporate/Adjust Basic Additive (e.g., DEA) adjust_ratio->check_additive adjust_flow Lower Flow Rate (e.g., to 0.8 mL/min) check_additive->adjust_flow check_temp Ensure Stable Column Temperature adjust_flow->check_temp optimize_temp Optimize Temperature (e.g., 20°C, 30°C) check_temp->optimize_temp Is it stable? end_resolved Resolution Improved optimize_temp->end_resolved Success end_unresolved Issue Persists: Consider Different CSP optimize_temp->end_unresolved No Improvement

Caption: A stepwise workflow for troubleshooting poor resolution in the chiral HPLC separation of Meclizine.

Logical Relationship of Common HPLC Problems and Solutions

HPLC_Problems_Solutions problems Problem Poor Resolution Peak Tailing Retention Time Drift Co-elution solutions Solution Optimize Mobile Phase Add Basic Modifier Ensure Equilibration & Temp. Control Modify Selectivity / Change Column problems:p->solutions:sol1 address with problems:t->solutions:sol2 address with problems:r->solutions:sol3 address with problems:c->solutions:sol4 address with

Caption: Mapping of common problems in Meclizine chiral HPLC to their primary solutions.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of (R)-Meclizine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome the challenges of poor in vivo bioavailability of (R)-Meclizine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor in vivo bioavailability of this compound?

A1: The poor bioavailability of this compound, a BCS Class II drug, primarily stems from its low aqueous solubility, which limits its dissolution rate in the gastrointestinal fluids.[1] Additionally, as a substrate for the cytochrome P450 enzyme CYP2D6, it may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[2][3] Genetic variations in CYP2D6 can also lead to significant inter-individual variability in metabolism.[4]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of Meclizine?

A2: Several formulation strategies have shown promise for improving the oral bioavailability of poorly soluble drugs like Meclizine. These include:

  • Lipid-Based Formulations: Nanostructured Lipid Carriers (NLCs) have been demonstrated to significantly improve the oral bioavailability of Meclizine.[5] These formulations can enhance drug solubilization and promote absorption through the lymphatic pathway, bypassing first-pass metabolism.

  • Cyclodextrin Complexation: Including Meclizine in cyclodextrin complexes can increase its aqueous solubility and dissolution rate.[6][7]

  • Particle Size Reduction: Techniques such as creating nanosuspensions can increase the surface area of the drug, leading to a faster dissolution rate.[8]

  • Solid Dispersions: Dispersing Meclizine in a polymer matrix can enhance its dissolution.

  • Novel Dosage Forms: Formulations like fast-dissolving tablets and oral solutions can lead to a more rapid onset of action by promoting faster dissolution.[9]

Q3: Is there a significant difference in the pharmacokinetics of this compound compared to racemic Meclizine?

A3: While specific in vivo bioavailability data comparing this compound to the racemic mixture is limited in the currently available literature, studies have shown a stereoselective disposition of Meclizine enantiomers in rabbits.[5] This suggests that the two enantiomers may have different pharmacokinetic profiles. The metabolism of Meclizine is primarily mediated by CYP2D6, and it is possible that this enzyme exhibits enantioselectivity, which could lead to differences in the bioavailability and clearance of the (R) and (S) enantiomers.[2] Further research is needed to fully elucidate these potential differences. A recent study identified (S)-meclizine as a promising neuroprotective agent with reduced H1 receptor binding, suggesting that isolating a single enantiomer can offer therapeutic advantages.[10]

Q4: How does the genetic polymorphism of CYP2D6 affect Meclizine's bioavailability?

A4: The CYP2D6 enzyme exhibits significant genetic polymorphism, leading to different metabolizer phenotypes in the population, including poor, intermediate, extensive, and ultrarapid metabolizers.[4][11] Individuals who are "poor metabolizers" may have a reduced capacity to metabolize Meclizine, which could lead to higher plasma concentrations and potentially an increased risk of adverse effects. Conversely, "ultrarapid metabolizers" may clear the drug more quickly, potentially reducing its efficacy at standard doses. Therefore, inter-individual variability in CYP2D6 activity is a crucial factor to consider when evaluating the in vivo performance of this compound formulations.

Troubleshooting Guides

Problem 1: High variability in pharmacokinetic data between subjects.
Possible Cause Troubleshooting Step
Genetic polymorphism of CYP2D6 Consider genotyping your animal subjects for CYP2D6 or using a well-characterized strain with known metabolic activity. This will help to normalize the metabolic clearance of this compound across your study groups.[4]
Food effects Ensure that all animals are fasted for a consistent period before drug administration, as food can significantly impact the absorption of lipophilic drugs.
Inconsistent formulation administration For oral gavage, ensure the formulation is homogenous and that the full dose is administered each time. For poorly soluble compounds, suspension formulations should be well-vortexed immediately before dosing.
Coprophagy (in rodents) House animals in metabolic cages or use tail cups to prevent the re-ingestion of excreted drug, which can lead to artificially high and variable plasma concentrations.
Problem 2: Low or no detectable plasma concentrations of this compound after oral administration.
Possible Cause Troubleshooting Step
Poor aqueous solubility and dissolution The formulation is not adequately enhancing the solubility of this compound in the gastrointestinal tract. Consider reformulating using techniques such as lipid-based delivery systems (e.g., NLCs), cyclodextrin complexation, or preparing a nanosuspension to improve the dissolution rate.[5][6][8]
Extensive first-pass metabolism The drug is being rapidly metabolized by CYP2D6 in the liver before it can reach systemic circulation.[2] Consider co-administering a known CYP2D6 inhibitor in a pilot study to assess the impact of first-pass metabolism. For formulation development, lymphatic-targeting lipid-based systems may help to bypass the liver.
Analytical method sensitivity The limit of quantification (LOQ) of your analytical method may be too high to detect the low circulating concentrations of the drug. Validate your analytical method to ensure it has sufficient sensitivity for the expected plasma concentrations.
Problem 3: Inconsistent in vitro-in vivo correlation (IVIVC).
Possible Cause Troubleshooting Step
Dissolution medium does not reflect in vivo conditions The in vitro dissolution test may not be predictive of in vivo performance. Consider using biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states.
Precipitation of the drug in the GI tract A supersaturating formulation may show good initial dissolution but the drug may precipitate in the gastrointestinal tract before it can be absorbed. Incorporate precipitation inhibitors into your formulation.
Permeability is the rate-limiting step Even with improved dissolution, the inherent permeability of this compound across the intestinal epithelium may be limiting its absorption. Consider incorporating permeation enhancers into your formulation, but be mindful of potential toxicity.

Data Presentation

Table 1: Pharmacokinetic Parameters of Meclizine After Oral Administration of Unprocessed Powder vs. Nanostructured Lipid Carrier (NLC) Formulation in Rabbits.

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Unprocessed Meclizine Powder158.3 ± 12.54.0 ± 0.51245.7 ± 110.2100
Meclizine-loaded NLCs (Mz-NLCs-25)325.6 ± 25.82.0 ± 0.53352.4 ± 280.5269

Data adapted from a study on Meclizine-loaded nanostructured lipid carriers.[5] The study demonstrated a 2.69-fold increase in oral bioavailability with the NLC formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Nanostructured Lipid Carriers (NLCs)

This protocol is adapted from a method used for racemic Meclizine and can be a starting point for this compound.[5]

Materials:

  • This compound

  • Solid Lipid (e.g., Gelucire)

  • Liquid Lipid (e.g., Capryol)

  • Surfactant (e.g., Tween 80)

  • Purified water

Method:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 10°C above its melting point.

  • Drug Solubilization: Dissolve the this compound and the liquid lipid in the melted solid lipid with continuous stirring to form a clear lipid phase.

  • Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 12,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Subject the coarse emulsion to probe ultrasonication for a defined period (e.g., 5-10 minutes) to reduce the particle size and form the NLC dispersion.

  • Cooling: Allow the nanoemulsion to cool to room temperature with gentle stirring to solidify the lipid particles, forming the NLC dispersion.

  • Characterization: Characterize the resulting NLCs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This is a general protocol that can be adapted for evaluating the oral bioavailability of different this compound formulations.

Animal Model:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300 g).

Study Design:

  • A parallel or crossover study design can be used. For a parallel design, randomly assign animals to different formulation groups (e.g., n=6 per group).

  • Group 1: this compound in a simple suspension (e.g., 0.5% carboxymethyl cellulose).

  • Group 2: Novel this compound formulation (e.g., NLCs, cyclodextrin complex).

  • Group 3 (Optional for absolute bioavailability): Intravenous administration of this compound.

Procedure:

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Administration:

    • Oral: Administer the this compound formulation by oral gavage at a predetermined dose. Record the exact time of administration.

    • Intravenous: Administer the this compound solution via the tail vein.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration)

      • AUC0-inf (area under the plasma concentration-time curve from time 0 to infinity)

      • t1/2 (elimination half-life)

    • Calculate the relative oral bioavailability of the novel formulation compared to the simple suspension using the formula: (AUCnovel / AUCsuspension) * 100%.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Bioavailability Study (Rats) cluster_analysis Analysis Formulation_A Simple Suspension (Control) Dosing Oral Administration Formulation_A->Dosing Formulation_B Novel Formulation (e.g., NLCs) Formulation_B->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Bioanalysis LC-MS/MS Quantification Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis Bioavailability_Comparison Bioavailability Comparison PK_Analysis->Bioavailability_Comparison Compare AUC troubleshooting_logic Start Poor In Vivo Bioavailability Solubility Is Dissolution Rate-Limiting? Start->Solubility Metabolism Is First-Pass Metabolism High? Solubility->Metabolism No Improve_Solubility Enhance Solubility: - NLCs - Cyclodextrins - Nanosuspension Solubility->Improve_Solubility Yes Permeability Is Permeability Rate-Limiting? Metabolism->Permeability No Bypass_Metabolism Bypass First-Pass: - Lymphatic Targeting (Lipid Formulations) Metabolism->Bypass_Metabolism Yes Re-evaluate Re-evaluate Drug Properties Permeability->Re-evaluate No Enhance_Permeability Incorporate Permeation Enhancers Permeability->Enhance_Permeability Yes

References

(R)-Meclizine degradation products and identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Meclizine. The information focuses on understanding and identifying its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Meclizine under stress conditions?

A1: Forced degradation studies on meclizine hydrochloride have identified several key degradation products. Under various stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic stress, the following major impurities have been reported[1][2]:

  • Impurity-1: m-tolylmethanol

  • Impurity-4: (4-chlorophenyl)-phenyl-methanol[1]

  • Impurity-5: Meclizine N-oxide[1]

  • Impurity-6: 1-((4-chlorophenyl)(phenyl)methyl)piperazine[1]

It is important to note that the available literature primarily focuses on meclizine hydrochloride, which is a racemic mixture of (R)- and (S)-enantiomers. Specific studies on the degradation of the isolated this compound enantiomer are not extensively available. However, the degradation pathways are expected to be identical for the individual enantiomers and the racemic mixture.

Q2: What is the typical experimental workflow for a forced degradation study of Meclizine?

A2: A standard workflow for conducting a forced degradation study on meclizine involves subjecting the drug substance or product to various stress conditions, followed by analysis to identify and quantify the resulting degradants. The process is crucial for developing stability-indicating analytical methods.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1-1 N HCl) HPLC RP-HPLC Analysis Acid_Hydrolysis->HPLC Base_Hydrolysis Base Hydrolysis (e.g., 0.01-1 N NaOH) Base_Hydrolysis->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Degradation (e.g., 70°C) Thermal->HPLC Photolytic Photolytic Degradation (e.g., 1.2 million lux hours) Photolytic->HPLC Identification Impurity Identification (e.g., MS, NMR) HPLC->Identification Quantification Quantification Identification->Quantification Meclizine_Sample Meclizine Sample (Drug Substance or Product) Meclizine_Sample->Acid_Hydrolysis Expose to Meclizine_Sample->Base_Hydrolysis Expose to Meclizine_Sample->Oxidation Expose to Meclizine_Sample->Thermal Expose to Meclizine_Sample->Photolytic Expose to

Forced degradation experimental workflow.

Q3: Are there established analytical methods for identifying and quantifying Meclizine degradation products?

A3: Yes, a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most commonly reported technique for the separation and quantification of meclizine and its degradation products[2][3][4]. A typical method involves a C8 or C18 column with a mobile phase consisting of a buffer and an organic solvent, with UV detection[2][5].

Troubleshooting Guides

Problem 1: Poor resolution between Meclizine and its degradation products in HPLC.

  • Possible Cause: The mobile phase composition may not be optimal for separating compounds with similar polarities.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

    • Change Organic Solvent: If adjusting the ratio is insufficient, try a different organic solvent.

    • Modify pH of the Aqueous Phase: The retention of ionizable compounds like meclizine and some of its degradants can be significantly influenced by the pH of the mobile phase. Adjusting the pH can improve separation.

    • Try a Different Column: If mobile phase optimization fails, consider a column with a different stationary phase (e.g., C18 instead of C8) or a different particle size.

Problem 2: Identification of unknown peaks in the chromatogram.

  • Possible Cause: Formation of novel or unexpected degradation products.

  • Troubleshooting Steps:

    • Mass Spectrometry (MS) Coupling: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is invaluable for determining the molecular weight of the degradants.

    • Tandem MS (MS/MS): Perform fragmentation analysis (MS/MS) on the unknown peaks to gain structural information.

    • Reference Standard Comparison: If reference standards for suspected degradation products are available, compare their retention times and spectral data with the unknown peaks.

    • Forced Degradation of Related Compounds: The degradation pathways of structurally similar drugs can provide clues. For instance, some degradation products of meclizine are common to other piperazine antihistamines like buclizine, cyclizine, and cetirizine[1][2].

Quantitative Data Summary

The following table summarizes the percentage of degradation of meclizine hydrochloride and the formation of its impurities under various stress conditions as reported in the literature.

Stress ConditionDurationTemperatureReagent% Degradation of MeclizineImpurities Formed (% Area)Reference
Acid Hydrolysis3 daysRoom Temp.1 N HCl20.71%Impurity-1 (20.71%)[3]
Base Hydrolysis24 hoursRoom Temp.0.1 N NaOH16.32%Impurity-1 (6.08%), Impurity-2 (2.73%), Impurity-3 (2.14%), Impurity-4 (5.37%)[2][3]
Oxidation24 hoursRoom Temp.3% H₂O₂16.26%Impurity-5 (16.26%)[1]
Thermal (Solution)3 days70°C-Not specifiedImpurity-4, Impurity-6[1]
Photolytic7 days-1.2 million lux hours22.12%Impurity-1, Impurity-2[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Meclizine Hydrochloride

This protocol outlines the general procedure for conducting a forced degradation study on meclizine hydrochloride.

Materials:

  • Meclizine Hydrochloride reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

  • C8 or C18 HPLC column

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve meclizine hydrochloride in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of an appropriate normality of HCl (e.g., 1 N HCl).

    • Keep the solution at room temperature or heat to accelerate degradation.

    • At specified time points, withdraw an aliquot, neutralize it with a suitable base (e.g., NaOH), and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of an appropriate normality of NaOH (e.g., 0.1 N NaOH).

    • Keep the solution at room temperature.

    • At specified time points, withdraw an aliquot, neutralize it with a suitable acid (e.g., HCl), and dilute with mobile phase.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3% H₂O₂).

    • Keep the solution at room temperature.

    • At specified time points, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation:

    • Transfer a portion of the stock solution to a container and heat it in an oven at a specified temperature (e.g., 70°C).

    • For solid-state thermal stress, place the powdered drug substance in an oven.

    • At specified time points, cool the sample and dissolve/dilute it with the mobile phase.

  • Photolytic Degradation:

    • Expose the drug substance (solid) or drug solution to a light source providing a specified illumination (e.g., 1.2 million lux hours) in a photostability chamber.

    • At the end of the exposure, dissolve/dilute the sample with the mobile phase for analysis.

  • HPLC Analysis:

    • Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

    • Identify and quantify the degradation products.

Degradation Pathway

The degradation of meclizine can proceed through several pathways depending on the stress condition. The primary points of cleavage are the C-N bonds of the piperazine ring and the benzylic carbon. Oxidation typically occurs at the nitrogen atom.

Meclizine Degradation Pathway cluster_products Degradation Products Meclizine Meclizine N_Oxide Meclizine N-oxide (Impurity-5) Meclizine->N_Oxide Oxidation Cleavage_Product_1 (4-chlorophenyl)-phenyl-methanol (Impurity-4) Meclizine->Cleavage_Product_1 Hydrolysis Cleavage_Product_2 1-((4-chlorophenyl)(phenyl)methyl)piperazine (Impurity-6) Meclizine->Cleavage_Product_2 Hydrolysis Cleavage_Product_3 m-tolylmethanol (Impurity-1) Meclizine->Cleavage_Product_3 Hydrolysis

Simplified degradation pathways of Meclizine.

References

Minimizing off-target effects in (R)-Meclizine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects in experiments involving (R)-Meclizine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is the (R)-enantiomer of Meclizine, a first-generation antihistamine. Its primary pharmacological target is the histamine H1 receptor, where it acts as an antagonist or inverse agonist.[1][2] This action is responsible for its antiemetic and antivertigo effects.[2]

Q2: What are the known major off-target effects of this compound?

A2: The primary off-target effects of this compound are associated with its anticholinergic properties, resulting from its interaction with muscarinic receptors.[2] Additionally, Meclizine has been shown to inhibit the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2), which is involved in phospholipid biosynthesis and can affect mitochondrial respiration.

Q3: How can I be sure that the observed effects in my experiment are due to H1 receptor antagonism and not off-target effects?

A3: To confirm that your observed phenotype is due to on-target H1 receptor antagonism, consider the following control experiments:

  • Use a structurally distinct H1 antagonist: If a different class of H1 antagonist produces the same effect, it strengthens the evidence for on-target action.

  • Rescue experiment with histamine: Attempt to reverse the effect of this compound by co-administering a high concentration of the H1 receptor agonist, histamine.

  • Use a knockout or knockdown model: Employ cells or an animal model where the H1 receptor has been genetically removed or its expression is significantly reduced. The effect of this compound should be abolished or significantly diminished in this model.

Q4: At what concentration should I use this compound to minimize off-target effects?

A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target response. Based on the available binding affinity data for racemic meclizine, concentrations around the Ki for the H1 receptor (approximately 250 nM) are a good starting point for in vitro experiments. A full dose-response curve should be generated to determine the optimal concentration for your specific experimental system.

Q5: Why is it important to use the pure (R)-enantiomer of Meclizine?

A5: Studies have shown that the (S)-enantiomer of Meclizine has reduced binding affinity for the histamine H1 receptor. Therefore, using the pure (R)-enantiomer ensures that the observed H1-related activity is not confounded by the presence of the less active enantiomer, allowing for a more precise understanding of its on-target and off-target effects.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected cellular toxicity Off-target effects at high concentrations.Perform a dose-response experiment to determine the EC50 for the on-target effect and the toxic effect. Use the lowest concentration that gives a robust on-target effect.
Inhibition of PCYT2 leading to metabolic disruption.Measure cellular phosphoethanolamine levels. Consider if a shift in metabolism could explain the observed toxicity.
Inconsistent results between experiments Variable ratios of (R)- and (S)-enantiomers if using a racemic mixture.Ensure the use of enantiomerically pure this compound. Verify purity using chiral HPLC (see Protocol 3).
Degradation of the compound.Store this compound properly, protected from light and moisture. Prepare fresh stock solutions for each experiment.
Observed effect does not correlate with H1 receptor antagonism The effect is mediated by an off-target interaction (e.g., muscarinic receptors or PCYT2).Test for muscarinic receptor involvement using a muscarinic antagonist (e.g., atropine) as a control. Assess PCYT2 inhibition directly (see Protocol 2).

Quantitative Data on Meclizine Interactions

The following table summarizes the binding affinities of racemic meclizine for its primary on-target and key off-target interactions. Note: The data presented is for the racemic mixture of meclizine. It is anticipated that this compound will exhibit a higher affinity (lower Ki) for the H1 receptor.

TargetLigandAssay TypeKi (nM)Reference
On-Target
Histamine H1 ReceptorRacemic MeclizineRadioligand Binding250
Off-Target
Muscarinic ReceptorsRacemic MeclizineRadioligand Binding3,600
PCYT2Racemic MeclizineEnzyme Inhibition~31,000

Key Experimental Protocols

Protocol 1: Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

Materials:

  • This compound

  • [³H]-Mepyramine (radioligand)

  • Membrane preparation from cells expressing the human H1 receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM Mianserin)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the cell membrane preparation, [³H]-Mepyramine (at a concentration near its Kd), and either this compound, binding buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition binding model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: PCYT2 Enzyme Inhibition Assay

Objective: To assess the inhibitory effect of this compound on PCYT2 activity.

Materials:

  • This compound

  • Purified recombinant PCYT2 enzyme

  • CTP (substrate)

  • [¹⁴C]-Phosphoethanolamine (radiolabeled substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • TLC plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a reaction tube, combine the assay buffer, purified PCYT2 enzyme, CTP, and [¹⁴C]-Phosphoethanolamine.

  • Add the different concentrations of this compound or vehicle control to the reaction tubes.

  • Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding EDTA or by heat inactivation.

  • Spot the reaction mixture onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate ([¹⁴C]-Phosphoethanolamine) from the product ([¹⁴C]-CDP-ethanolamine).

  • Visualize the spots (e.g., using a phosphorimager) and quantify the amount of product formed.

  • Calculate the percent inhibition of PCYT2 activity at each this compound concentration.

  • Plot the percent inhibition versus the this compound concentration to determine the IC50 value.

Protocol 3: Chiral Separation of Meclizine Enantiomers by HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers of Meclizine.

Materials:

  • Meclizine sample (racemic or enantiomerically enriched)

  • Chiral HPLC column (e.g., cellulose or amylose-based)

  • Mobile phase (e.g., a mixture of hexane/isopropanol/diethylamine or acetonitrile/methanol with a chiral additive)

  • HPLC system with a UV detector

Procedure:

  • Dissolve the Meclizine sample in the mobile phase.

  • Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 230 nm).

  • The two enantiomers will have different retention times, allowing for their separation and quantification.

  • To identify the (R)-enantiomer peak, a certified reference standard of this compound is required.

Visualizations

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling H1R Histamine H1 Receptor Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Activates R_Meclizine This compound R_Meclizine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., smooth muscle contraction, nervous system effects) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: this compound's on-target signaling pathway.

Experimental_Workflow start Start: Experiment with this compound observe_phenotype Observe Phenotype start->observe_phenotype is_expected Is the phenotype consistent with H1 antagonism? observe_phenotype->is_expected on_target Likely On-Target Effect is_expected->on_target Yes off_target Potential Off-Target Effect is_expected->off_target No analyze Analyze Data and Conclude on_target->analyze troubleshoot Troubleshooting Steps off_target->troubleshoot control_exp Perform Control Experiments: - Structurally distinct H1 antagonist - Histamine rescue - H1R knockout/knockdown troubleshoot->control_exp dose_response Conduct Dose-Response Curve troubleshoot->dose_response off_target_assays Perform Off-Target Assays: - Muscarinic receptor binding - PCYT2 inhibition assay troubleshoot->off_target_assays control_exp->analyze dose_response->analyze off_target_assays->analyze

Caption: Logical workflow for investigating this compound effects.

References

Technical Support Center: Optimizing (R)-Meclizine Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing (R)-Meclizine concentration in your cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on cells?

A1: this compound, like its racemic form, primarily acts by inhibiting mitochondrial respiration. However, it does not directly target the electron transport chain. Instead, it inhibits the cytosolic enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2).[1][2][3] This inhibition leads to the accumulation of phosphoethanolamine, which in turn suppresses mitochondrial respiration.[1][2][3] Consequently, cells shift their energy metabolism towards glycolysis.[4][5] This metabolic shift can be protective against certain cellular stressors.

Q2: What is a typical starting concentration range for this compound in cell viability assays?

A2: Based on studies with the racemic mixture of meclizine, a starting concentration range of 1 µM to 50 µM is recommended for initial screening. In a neuroprotection model using mutant huntingtin-expressing striatal cells, meclizine showed an EC50 of 17.3 µM and an optimal protective concentration of 33.3 µM.[4] For cytotoxicity studies in cancer cell lines, concentrations up to and above 50 µM have been used.[6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How does this compound affect apoptosis?

A3: In some cell types, such as human colon cancer cells, meclizine has been shown to induce apoptosis. The proposed mechanism involves the upregulation of p53 and p21 proteins and the downregulation of the anti-apoptotic protein Bcl-2.[6][7] This leads to the release of cytochrome C from the mitochondria and the activation of caspases 3, 8, and 9.[6]

Q4: Which cell viability assay is best for use with this compound?

A4: The choice of assay depends on your specific research question.

  • ATP-based assays (e.g., CellTiter-Glo®): These are highly sensitive and measure the ATP present, which is a marker of metabolically active cells.[8] This is a good option for assessing overall cell health.

  • Redox indicator-based assays (e.g., Resazurin/AlamarBlue®): These assays measure the metabolic activity of viable cells by their ability to reduce a dye.[9][10] They are cost-effective and suitable for high-throughput screening.

  • Cytotoxicity assays (e.g., LDH release): If you are specifically interested in membrane integrity and cell death, an LDH assay can be used.[11]

It is often recommended to use orthogonal assays to confirm results, for example, combining an ATP-based assay with a cytotoxicity assay.

Data on Meclizine Concentration and Cell Viability

The following tables summarize quantitative data on the effects of meclizine on cell viability from various studies. Note that much of the available data is for the racemic mixture of meclizine.

Cell LineExperimental ModelTreatmentConcentrationEffectReference
STHdh(Q111/Q111) (mutant huntingtin striatal cells)Neuroprotection (serum withdrawal)Meclizine17.3 µMEC50 for increased cell survival[4]
STHdh(Q111/Q111) (mutant huntingtin striatal cells)Neuroprotection (serum withdrawal)Meclizine33.3 µMOptimal concentration for neuroprotection[4]
SH-SY5Y (neuroblastoma cells)Neuroprotection (6-OHDA induced cytotoxicity)Meclizine3.125 µM & 12.5 µMSignificant protection against cytotoxicity[11]
COLO 205 (colon cancer cells)Apoptosis inductionMeclizine>50 µMInduction of DNA laddering (apoptosis)[6][7]
HT 29 (colon cancer cells)Apoptosis inductionMeclizineDose-dependentDecreased total cell number[6][7]
MCH58 (fibroblasts)Cell ViabilityMeclizineDose-dependentReduced viability in galactose media[12]

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions for determining cell viability based on ATP quantification.[8][13][14]

Materials:

  • Cells in culture

  • This compound stock solution

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a density determined to be in the linear range of the assay and culture overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the culture medium from the wells and add the this compound dilutions. Include vehicle-only controls.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Protocol 2: Resazurin-Based Cell Viability Assay

This protocol outlines the use of resazurin to measure cell viability through metabolic activity.[9][10]

Materials:

  • Cells in culture

  • This compound stock solution

  • 96-well plates (clear or opaque, depending on reader)

  • Resazurin solution (e.g., 0.15 mg/mL in DPBS, filter-sterilized)

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Treat cells with serial dilutions of this compound. Include vehicle-only controls.

  • Incubate for the desired treatment period.

  • Add resazurin solution to each well (typically 10-20% of the total volume).

  • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined for your cell line.

  • Measure fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

Troubleshooting Guide

IssuePossible CauseRecommendation
High background fluorescence/luminescence Reagent contamination or degradationUse fresh reagents. Store reagents as recommended by the manufacturer.
Media componentsPhenol red in media can interfere with fluorescence. Use phenol red-free media if possible.
Compound interferenceTest the effect of this compound on the assay reagents in a cell-free system.
Inconsistent results between wells Uneven cell seedingEnsure a single-cell suspension before plating. Mix gently before aliquoting into wells.
Edge effectsTo minimize evaporation, do not use the outer wells of the plate, or fill them with sterile PBS or media.
Pipetting errorsCalibrate pipettes regularly. Use a multichannel pipette for reagent addition to ensure consistency.
Low signal or no change with treatment Insufficient incubation timeOptimize the incubation time for both the drug treatment and the assay reagent.
Incorrect cell numberEnsure the cell number is within the linear range of the assay. Perform a cell titration curve.
Inappropriate assayThe chosen assay may not be sensitive enough or may not be measuring the relevant biological endpoint. Consider an alternative assay.

Signaling Pathway and Workflow Diagrams

meclizine_mechanism cluster_cell Cell Meclizine This compound PCYT2 PCYT2 Meclizine->PCYT2 inhibits Phosphoethanolamine Phosphoethanolamine PCYT2->Phosphoethanolamine produces Mito_Resp Mitochondrial Respiration Phosphoethanolamine->Mito_Resp inhibits ATP_Mito ATP Production (OxPhos) Mito_Resp->ATP_Mito drives Glycolysis Glycolysis ATP_Glyco ATP Production (Glycolysis) Glycolysis->ATP_Glyco drives

Caption: Mechanism of this compound action on cellular metabolism.

meclizine_apoptosis cluster_apoptosis Meclizine-Induced Apoptosis in Colon Cancer Cells Meclizine Meclizine p53 p53 Meclizine->p53 upregulates Bcl2 Bcl-2 Meclizine->Bcl2 downregulates Caspase8 Caspase-8 Meclizine->Caspase8 activates p21 p21 p53->p21 activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release of Cytochrome c Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Meclizine-induced apoptotic pathway in colon cancer cells.

cell_viability_workflow cluster_workflow Experimental Workflow for Cell Viability Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound concentrations seed_cells->treat_cells incubate Incubate for desired time treat_cells->incubate add_reagent Add viability reagent (e.g., CellTiter-Glo®) incubate->add_reagent incubate_reagent Incubate with reagent add_reagent->incubate_reagent read_plate Read plate (Luminescence/Fluorescence) incubate_reagent->read_plate analyze Analyze data (Dose-response curve) read_plate->analyze end End analyze->end

Caption: General workflow for a cell viability experiment.

References

Technical Support Center: Synthesis of Optically Pure (R)-Meclizine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the enantioselective synthesis of (R)-Meclizine.

Frequently Asked Questions (FAQs)

Q1: What is the core challenge in synthesizing optically pure this compound?

The primary challenge lies in obtaining the chiral intermediate, (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine, with high enantiomeric purity. The final alkylation step to form Meclizine does not affect this chiral center. Therefore, the entire stereochemical control of the synthesis depends on successfully producing this key building block as a single enantiomer.

Q2: What are the principal strategies for obtaining enantiomerically pure (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine?

There are two main approaches for synthesizing the optically pure (R)-intermediate:

  • Chiral Resolution of a Racemic Mixture: This is a traditional and widely documented method. It involves synthesizing the racemic version of 1-[(4-chlorophenyl)phenylmethyl]piperazine and then separating the (R) and (S) enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid or N-acetyl-L-phenylalanine, followed by fractional crystallization.[1][2][3]

  • Asymmetric Synthesis: This more modern approach aims to directly synthesize the desired (R)-enantiomer, avoiding the need to separate a racemic mixture. A common method is the asymmetric transfer hydrogenation of a precursor imine using a chiral catalyst, such as a Ruthenium complex.[3] This strategy is often more atom-economical as it doesn't generate an unwanted enantiomer.[4]

Q3: Why is it critical to produce the optically pure (R)-enantiomer of Meclizine?

In chiral drugs, different enantiomers often exhibit distinct pharmacological activities, metabolic pathways, and toxicities.[4] While Meclizine is often sold as a racemic mixture, isolating a specific enantiomer can lead to a drug with improved efficacy, a better safety profile, or reduced side effects. For instance, the related antihistamine Cetirizine is a racemic mixture, while its single (R)-enantiomer, Levocetirizine, is marketed as a more potent successor. The synthesis of Levocetirizine also relies on the (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine intermediate.[2][3]

Troubleshooting Guides

Section 1: Synthesis and Chiral Separation

Problem: Low yield or incomplete separation during chiral resolution of (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine.

  • Possible Cause 1: Suboptimal Resolving Agent or Solvent System. The efficiency of diastereomeric salt crystallization is highly dependent on the choice of the chiral acid and the solvent(s) used.

    • Solution: Experiment with different resolving agents. While L-(+)-tartaric acid is common, other agents like N-acetyl-L-phenylalanine have also been successfully used.[2][3] Systematically screen different solvent systems (e.g., methanol, ethanol, acetone, or aqueous mixtures) to find conditions where one diastereomeric salt has significantly lower solubility than the other.[2]

  • Possible Cause 2: Uncontrolled Crystallization Conditions. The rate of cooling and agitation can significantly impact the purity of the crystals formed.

    • Solution: Employ a controlled cooling ramp instead of rapid cooling to allow for selective crystallization. Gentle, consistent stirring can also promote the formation of purer crystals. The process may require multiple recrystallization steps to achieve high optical purity (>99% ee).

Problem: Low enantiomeric excess (ee) in the asymmetric synthesis of (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine.

  • Possible Cause 1: Inactive or Inefficient Catalyst. The chiral catalyst is the most critical component of an asymmetric reaction.

    • Solution: Ensure the catalyst (e.g., Chiral Ruthenium catalyst) is sourced from a reliable supplier or synthesized correctly. The catalyst's activity can be sensitive to air and moisture, so perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Possible Cause 2: Non-optimal Reaction Conditions. Temperature, pressure, and reactant concentrations can all influence the stereoselectivity of the reaction.

    • Solution: Optimize the reaction parameters. For asymmetric transfer hydrogenation, the choice of hydrogen donor (e.g., formic acid/triethylamine mixture) is crucial.[3] Vary the temperature and reaction time to find the sweet spot that maximizes both conversion and enantiomeric excess.

Section 2: Analysis and Purification

Problem: Poor resolution or co-elution of (R)- and (S)-Meclizine enantiomers during chiral HPLC analysis.

  • Possible Cause 1: Unsuitable Chiral Stationary Phase (CSP). Not all chiral columns can separate all enantiomers.

    • Solution: Select a column specifically designed for chiral separations, often based on polysaccharide derivatives. Cellulose-based columns like the Phenomenex Lux Cellulose 1 or Daicel Chiralpak series are frequently reported for Meclizine enantiomer separation.[5][6][7]

  • Possible Cause 2: Suboptimal Mobile Phase. The composition of the mobile phase directly affects the interaction between the enantiomers and the CSP.

    • Solution: Optimize the mobile phase. A common starting point is a mixture of an organic modifier (typically acetonitrile) and a buffer (e.g., ammonium bicarbonate or ammonium formate).[5][8] Adjust the ratio of acetonitrile to buffer and the buffer concentration to improve resolution. Modifying the pH can also have a significant effect.

Data Presentation

Table 1: Comparison of Synthetic Strategies for (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine

Parameter Route 1: Chemical Resolution Route 2: Asymmetric Transfer Hydrogenation
Starting Material 4-Chlorobenzophenone 4-Chlorobenzophenone
Key Reagents L-(+)-Tartaric Acid or other chiral acid Chiral Ruthenium catalyst, Formic acid/Triethylamine
Typical Yield ~30-40% for the desired (R)-enantiomer Potentially higher as the unwanted enantiomer is not formed
Enantiomeric Excess (ee) Can exceed >99% after recrystallization[9] Typically >95%
Number of Steps More steps (racemate synthesis, salt formation, crystallization, base liberation)[3] Fewer steps (imine formation, asymmetric reduction)[3]

| Waste Generation | Generates the unwanted (S)-enantiomer and uses stoichiometric resolving agent | More atom-economical[3] |

Table 2: Example Chiral HPLC Conditions for Meclizine Enantiomer Separation

Parameter Method A Method B Method C
Column Phenomenex® Lux Cellulose 1 (250 x 4.6 mm, 5 µm)[5] Phenomenex® Lux Cellulose 1 C18 (250 x 4.6 mm, 5 µm)[8] Cellulose tris(4-methylbenzoate) CSP (150 x 4.6 mm, 3.0 µm)[10]
Mobile Phase Acetonitrile : 25mM Ammonium Bicarbonate (75:25 v/v)[5] Acetonitrile : 5mM Ammonium Formate, pH 5.5 (90:10 v/v)[8] Acetonitrile : 10mM Ammonium Bicarbonate (95:05 v/v)[10]
Flow Rate 1.0 mL/min[5] 0.4 mL/min[8] Not specified
Detection UV at 230 nm[5] LC-MS[8] Not specified
Retention Time (+)-Meclizine ~13.14 min[5] ~1.58 min[8] Not specified

| Retention Time (-)-Meclizine | ~14.33 min[5] | ~2.20 min[8] | Not specified |

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-[(4-chlorophenyl)phenylmethyl]piperazine

This protocol is adapted from established procedures for synthesizing the racemic precursor.[11][12]

  • To a reaction vessel, add piperazine (2.5 to 4.5 molar equivalents) and isopropanol.

  • Heat the mixture with stirring to 60-70 °C.

  • Slowly add a solution of 4-chlorobenzhydryl chloride (1 molar equivalent) in a suitable solvent like toluene.[11][12]

  • After the addition is complete, heat the mixture to reflux for 4-12 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and filter off any solids.

  • Wash the filtrate with water. The product can be isolated from the organic layer by acidification with HCl to precipitate the salt, followed by neutralization with a base (e.g., NaOH solution) to yield the free base product.[11]

  • Dry the solid product under vacuum. Yields are typically high (e.g., 92%).[11]

Protocol 2: Chiral Resolution with N-acetyl-L-phenylalanine

This protocol is based on a patented method for resolving the racemic intermediate.[2]

  • Dissolve 10 g of racemic (±)-1-[(4-chlorophenyl)phenylmethyl]piperazine and 7.2 g of N-acetyl-L-phenylalanine in a mixture of 50 mL of acetone and 2.5 mL of water at 60 °C.

  • Cool the solution and stir at 35 °C for 5 hours to induce crystallization.

  • Filter the resulting solid, which is the diastereomeric salt of the (R)-enantiomer.

  • Wash the solid with 25 mL of cold acetone and dry at 40 °C. This should yield the (R)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine N-acetyl-L-phenylalanine salt with high optical purity (e.g., >90%).[2]

  • To obtain the free base, dissolve the salt in water and treat with a base (e.g., NaOH) until the pH is alkaline.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), then wash, dry, and concentrate the organic layers to obtain the purified (R)-enantiomer.[9]

Protocol 3: Synthesis of this compound

This final step is adapted from general meclizine synthesis procedures.[12][13]

  • In a reaction flask, dissolve the optically pure (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine in a solvent such as isopropanol.

  • Add a base, such as potassium carbonate (approx. 2 molar equivalents).

  • Heat the mixture to reflux with stirring.

  • Add 1-(chloromethyl)-3-methylbenzene (m-methylbenzyl chloride) dropwise (approx. 1.1 molar equivalents).

  • Continue refluxing for 4-6 hours until the reaction is complete.

  • Distill off the solvent. The resulting crude this compound can be purified further, for example, by forming the hydrochloride salt by adding ethanolic HCl, followed by cooling and crystallization.[13]

Visualizations

Caption: Synthetic pathways to optically pure this compound.

Chiral_Resolution_Workflow start Start: Racemic (±)-Piperazine Intermediate step1 Step 1: Salt Formation Dissolve racemate and chiral acid (e.g., N-acetyl-L-phenylalanine) in a suitable solvent (e.g., Acetone/Water) start->step1 step2 Step 2: Fractional Crystallization Controlled cooling and stirring to precipitate the less soluble diastereomeric salt step1->step2 step3 Step 3: Isolation Filter to separate the solid salt (enriched with R-enantiomer) from the mother liquor (enriched with S-enantiomer) step2->step3 step4 Step 4: Liberation of Free Base Treat the isolated salt with a base (e.g., NaOH) to remove the chiral acid step3->step4 end End Product: Optically Pure (R)-Piperazine Intermediate step4->end

Caption: Experimental workflow for chiral resolution.

HPLC_Troubleshooting start Problem: Poor HPLC Separation of Enantiomers cause1 Are peaks co-eluting or resolution < 1.5? start->cause1 cause2 Are peaks broad, tailing, or fronting? start->cause2 solution1a Action: Change Chiral Stationary Phase (CSP) (e.g., try cellulose vs. amylose-based) cause1->solution1a Yes solution1b Action: Optimize Mobile Phase - Adjust organic modifier ratio - Change buffer/additive cause1->solution1b Yes solution1c Action: Adjust Column Temperature cause1->solution1c Yes solution2a Action: Check Mobile Phase pH Ensure it is appropriate for the analyte and column cause2->solution2a Yes solution2b Action: Lower the Flow Rate cause2->solution2b Yes solution2c Action: Check for Column Overload Inject a lower concentration cause2->solution2c Yes

Caption: Troubleshooting logic for poor chiral HPLC separation.

References

Technical Support Center: (R)-Meclizine Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by (R)-Meclizine in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with our fluorescence-based assay?

Yes, it is possible for this compound, like many small molecules, to interfere with fluorescence-based assays.[1][2] This interference can manifest as either false positives or false negatives and can stem from the intrinsic properties of the compound itself, independent of its biological activity on the intended target.[3] The primary mechanisms of interference are autofluorescence and fluorescence quenching.[1]

Q2: What is autofluorescence and does this compound exhibit it?

Autofluorescence is the natural tendency of a molecule to absorb light at one wavelength and emit it at a longer wavelength.[1][3] If the excitation and emission spectra of this compound overlap with those of the fluorophore used in your assay, it can lead to a false-positive signal.[1] Meclizine HCl has been reported to have excitation and emission wavelengths of 265 nm and 291 nm, respectively.[4] If your assay utilizes fluorophores that are excited or emit in this deep UV range, there is a high potential for interference.

Q3: What is fluorescence quenching and is this compound known to be a quencher?

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[5] This can occur through various mechanisms, including the "inner filter effect," where the interfering compound absorbs the excitation or emission light of the fluorophore.[3] A study has shown that meclizine can quench the intrinsic fluorescence of human serum albumin (HSA), indicating its potential to act as a quenching agent.[6] This can lead to false-negative results in your assay.

Q4: Our assay shows a high background signal when this compound is present. What is the likely cause?

A high background signal that correlates with the concentration of this compound is a strong indicator of compound autofluorescence.[3] To confirm this, you should run a control experiment with all assay components except your biological target and observe the signal in the presence of this compound.

Q5: We are observing a decrease in our fluorescent signal with increasing concentrations of this compound, but the dose-response curve looks unusual. What could be happening?

This scenario could be due to fluorescence quenching or the inner filter effect.[3] At higher concentrations, this compound may be absorbing the excitation light intended for your fluorophore or the emitted light from it. It is also possible that the compound is precipitating out of solution at higher concentrations, which can scatter light and interfere with the assay readout.[7]

Troubleshooting Guides

Problem 1: High background fluorescence observed in the presence of this compound.

Likely Cause: Autofluorescence of this compound.

Troubleshooting Workflow:

start High background signal with this compound step1 Run Control Experiment: Assay buffer + this compound (No fluorophore or biological target) start->step1 step2 Measure fluorescence at assay's Ex/Em wavelengths step1->step2 decision Is signal significantly above buffer alone? step2->decision result1 Conclusion: This compound is autofluorescent at your assay wavelengths. decision->result1 Yes end_node Problem Addressed decision->end_node No (Investigate other causes) mitigation1 Mitigation Strategy 1: Switch to a red-shifted fluorophore with Ex/Em > 500 nm. result1->mitigation1 mitigation2 Mitigation Strategy 2: Perform a spectral scan of This compound to identify a 'quiet' spectral window. result1->mitigation2 mitigation3 Mitigation Strategy 3: Use a pre-read protocol to subtract background fluorescence. result1->mitigation3 mitigation1->end_node mitigation2->end_node mitigation3->end_node

Caption: Troubleshooting workflow for high background fluorescence.

Problem 2: Decreased fluorescent signal and/or a steep, non-biological dose-response curve with this compound.

Likely Cause: Fluorescence quenching or inner filter effect.

Troubleshooting Workflow:

start Decreased signal with This compound step1 Run Quenching Control: Assay buffer + Fluorophore + this compound (No biological target) start->step1 decision1 Does fluorescence decrease with increasing this compound concentration? step1->decision1 result1 Conclusion: This compound is quenching the fluorophore. decision1->result1 Yes step2 Measure Absorbance Spectrum of this compound at assay concentrations decision1->step2 No mitigation1 Mitigation Strategy: - Use lower fluorophore concentration. - Switch to a fluorophore with a different spectral profile. - Use a different assay technology (e.g., luminescence, AlphaScreen). result1->mitigation1 decision2 Is there significant absorbance at the fluorophore's Ex or Em wavelengths? step2->decision2 result2 Conclusion: Inner filter effect is likely. decision2->result2 Yes end_node Problem Addressed decision2->end_node No (Investigate other causes) result2->mitigation1 mitigation1->end_node

Caption: Troubleshooting workflow for decreased fluorescence signal.

Data Summary

The following table summarizes the known spectral properties of Meclizine. Researchers should be aware that the (R)-enantiomer is expected to have similar spectral properties to the racemic mixture (Meclizine HCl).

CompoundExcitation Max (nm)Emission Max (nm)Reference
Meclizine HCl265291[4]

Experimental Protocols

Protocol 1: Determining Autofluorescence of this compound

Objective: To determine if this compound is autofluorescent at the excitation and emission wavelengths used in your primary assay.

Materials:

  • Microplate reader with fluorescence detection

  • Black, opaque microplates (e.g., 96-well or 384-well)

  • Assay buffer

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

Procedure:

  • Prepare a serial dilution of this compound in assay buffer in a microplate. Include wells with assay buffer and vehicle control only.

  • Prepare a set of wells containing only the assay buffer as a blank.

  • Set the microplate reader to the excitation and emission wavelengths of your primary assay's fluorophore.

  • Read the fluorescence intensity of the plate.

  • Data Analysis: Subtract the average fluorescence of the blank wells from all other wells. Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.

Materials:

  • All materials from Protocol 1

  • Your assay's fluorophore (unconjugated, if possible)

Procedure:

  • Prepare a serial dilution of this compound in assay buffer in a microplate.

  • To each well, add the fluorophore at the same final concentration used in your primary assay.

  • Include control wells with:

    • Assay buffer + fluorophore + vehicle

    • Assay buffer only (blank)

  • Incubate the plate for the same duration as your primary assay.

  • Read the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the blank reading from all wells. A concentration-dependent decrease in fluorescence in the presence of this compound indicates quenching.

Signaling Pathway and Interference Mechanism

The following diagram illustrates the potential mechanisms by which this compound can interfere in a typical fluorescence-based assay.

cluster_assay Fluorescence Assay Principle cluster_interference Interference by this compound Excitation Excitation Light Fluorophore Fluorophore Excitation->Fluorophore R_Meclizine This compound Excitation->R_Meclizine absorbs Emission Emitted Light (Signal) Fluorophore->Emission Detector Detector Emission->Detector Emission->R_Meclizine absorbs Autofluorescence Autofluorescence (False Signal) R_Meclizine->Autofluorescence emits light Quenching Quenching (Signal Loss) Autofluorescence->Detector

Caption: Mechanisms of fluorescence assay interference by this compound.

References

Addressing lot-to-lot variability of synthesized (R)-Meclizine

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot lot-to-lot variability in synthesized (R)-Meclizine.

Frequently Asked Questions (FAQs)

Q1: What is lot-to-lot variability and why is it a critical concern for this compound?

A1: Lot-to-lot variation refers to the differences in the physicochemical properties of a substance between different manufacturing batches.[1][2] For an Active Pharmaceutical Ingredient (API) like this compound, this variability can significantly impact the final drug product's safety, quality, and efficacy.[3] Since this compound is a specific stereoisomer, even minor deviations in the synthesis process can lead to inconsistent chiral purity, altered impurity profiles, and variable physical properties (e.g., crystal form, solubility), ultimately affecting biological activity and clinical outcomes.

Q2: What are the primary sources of variability in the synthesis of this compound?

A2: Variability in API manufacturing can stem from several factors.[3] For a chiral synthesis, these are often magnified. Key sources include:

  • Starting Materials: Purity and isomeric composition of precursors like piperazine, (4-chlorophenyl)phenylmethyl chloride, and the chiral directing groups.[4][5]

  • Reaction Conditions: Minor fluctuations in temperature, pressure, reaction time, and rate of reagent addition can alter the stereochemical outcome and impurity profile.

  • Catalysts: The activity, concentration, and chiral purity of catalysts used in asymmetric synthesis are critical.

  • Work-up and Purification: Inconsistencies in extraction, crystallization, and filtration processes can lead to different impurity levels and polymorphic forms.

  • Human Factor & Equipment: Differences in operator procedures or equipment calibration between batches can introduce variability.[6]

Q3: What are the recommended analytical techniques for assessing the consistency of this compound lots?

A3: A panel of analytical methods is essential to ensure lot-to-lot consistency. The most critical techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine enantiomeric excess (e.e.) and confirm the isomeric purity of this compound.

  • Reversed-Phase HPLC (RP-HPLC): To quantify the purity of the API and identify/quantify any related substance impurities.[7][8][9] Methods should be stability-indicating, meaning they can separate the intact drug from its degradation products.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the API and to identify the structure of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.

  • Powder X-Ray Diffraction (PXRD): To identify and control the polymorphic form, which can affect solubility and bioavailability.

  • Karl Fischer Titration: To determine water content, which can be critical for stability.

Q4: What are some common impurities found in Meclizine synthesis?

A4: During the synthesis and storage of Meclizine, several impurities can form.[10] These may include process-related impurities (from starting materials or side reactions) and degradation products.[11] Common impurities include positional isomers (e.g., ortho-Chloro Isomer), precursors like 1-((4-chlorophenyl)(phenyl)methyl)piperazine, and oxidation products such as Meclizine N-oxide.[11][][13]

Troubleshooting Guides

This section addresses specific issues you may encounter with different lots of synthesized this compound.

Problem 1: A new lot of this compound shows reduced potency or inconsistent results in our biological assay.

This is a common and critical issue. The root cause is often a change in the purity, isomeric composition, or physical properties of the API. A systematic investigation is required.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Analytical Chemistry Deep Dive cluster_2 Phase 3: Root Cause Determination A Potency Issue Identified (New Lot vs. Reference Lot) B Confirm Assay Integrity (Controls, Reagents, Protocol) A->B First, rule out assay error C Physicochemical Comparison (Appearance, Solubility) B->C If assay is OK, check basic properties D Quantitative Purity Analysis (RP-HPLC) C->D Proceed to detailed analysis E Chiral Purity Analysis (Chiral HPLC) D->E H Review Analytical Data F Impurity Profiling (HPLC-MS) E->F G Solid-State Analysis (PXRD) F->G G->H I Correlate Findings with Potency Results H->I J Quarantine Lot & Contact Supplier/Synthesis Core I->J

Caption: Workflow for troubleshooting potency issues.

  • Confirm Assay Performance: Before analyzing the new API lot, re-run your biological assay using a trusted reference lot of this compound. Ensure all positive and negative controls are within their acceptable ranges. This rules out issues with the assay itself.[1]

  • Comparative Physicochemical Analysis:

    • Appearance: Visually compare the new lot and the reference lot. Note any differences in color or texture.

    • Solubility: Prepare solutions of both lots in your assay buffer at the same concentration. Note any differences in dissolution rate or clarity. Cloudiness may suggest lower purity or a different polymorphic form.

  • Execute Analytical Chemistry Protocols: Analyze the new lot and the reference lot side-by-side.

    • Protocol: Purity and Impurity Profiling by RP-HPLC:

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]

      • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.2% triethylamine, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). A common starting ratio is 65:35 (aqueous:organic).[8][9]

      • Flow Rate: 1.0 mL/min.[8]

      • Detection: UV at 229 nm.[8]

      • Sample Preparation: Accurately weigh and dissolve ~10 mg of each lot in the mobile phase to create a stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

      • Analysis: Inject equal volumes of the reference lot and the new lot. Record the chromatograms.

  • Interpret the Data: Summarize your findings in a table to facilitate comparison.

    ParameterReference LotNew LotPotential Implication of Discrepancy
    Appearance White Crystalline PowderOff-white PowderPresence of colored impurities.
    Purity (RP-HPLC) 99.8%98.5%Lower active ingredient content.
    Chiral Purity (e.e.) >99.9% (R)99.0% (R)Presence of the less active/inactive (S)-isomer.
    Impurity A (0.85 RRT) 0.05%1.1%A specific impurity is out of specification.
    Water Content 0.2%1.5%Higher water content reduces the amount of active API by weight.
    Polymorphic Form Form IMixture of Form I & IIDifferent solubility/dissolution rate affecting bioavailability.
Problem 2: My chiral HPLC analysis shows inconsistent enantiomeric excess (e.e.) between batches.

Inconsistent chiral purity is a direct indicator of poor control over the asymmetric synthesis or purification steps.

G A Inconsistent Chiral Purity (e.e.) Detected Between Lots B Verify Chiral HPLC Method (Resolution, Repeatability) A->B C Method OK? B->C D Review Synthesis Records C->D Yes E Re-evaluate & Optimize Chiral HPLC Method C->E No F Check Chiral Catalyst/Reagent (Lot #, Purity, Age) D->F G Check Reaction Conditions (Temp, Time, Addition Rate) D->G H Check Purification Step (Crystallization Solvent, Temp) D->H I Identify Deviations F->I G->I H->I

Caption: Decision tree for chiral purity issues.

  • Method Validation: First, ensure your chiral HPLC method is robust. Inject the same sample multiple times to check for repeatability. If the results vary significantly, the method itself is unstable. Check column health, mobile phase preparation, and instrument calibration.

  • Review Synthesis Parameters: If the analytical method is sound, the variability originates from the synthesis or purification process. Scrutinize the batch records for the high-purity and low-purity lots, focusing on:

    • Chiral Catalyst/Auxiliary: Was the same lot of the chiral catalyst or reagent used? Purity and activity can vary between lots.

    • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. A deviation of even a few degrees can significantly impact stereoselectivity.

    • Reagent Addition: Was the rate of addition for key reagents consistent?

    • Purification: The crystallization step is often crucial for enhancing enantiomeric excess. Compare the solvents, temperatures, and cooling profiles used for each batch.

  • Corrective Actions: Once a deviation is identified, implement stricter controls on that parameter for future syntheses. If no deviation is found, a formal re-development of the critical stereoselective step may be necessary to improve its robustness.

Illustrative Synthesis Pathway and Critical Control Points

While the exact proprietary synthesis of this compound is not public, a plausible general pathway for racemic meclizine involves two main steps.[4][5] Achieving the (R)-enantiomer would require introducing chirality, for instance, by using a chiral starting material or an asymmetric catalyst. The diagram below illustrates these critical control points.

G cluster_0 Step 1: Formation of Piperazine Intermediate cluster_1 Step 2: Chiral Alkylation cluster_2 Step 3: Purification A Piperazine C 1-((4-chlorophenyl)(phenyl)methyl) piperazine A->C B (4-chlorophenyl) (phenyl)methyl chloride B->C CCP1 CCP1: Purity of Starting Materials C->CCP1 F This compound (Crude) C->F D Chiral Reagent or Catalyst (e.g., Chiral leaving group on benzyl chloride) D->F E m-methylbenzyl chloride derivative E->F CCP2 CCP2: Reaction Temperature & Time F->CCP2 G Final Product This compound F->G CCP3 CCP3: Crystallization Solvent & Conditions G->CCP3

Caption: Illustrative synthesis pathway with Critical Control Points (CCPs).

CCPParameterReason for ControlRecommended Action
CCP1 Purity of Starting MaterialsImpurities in precursors can carry through to the final product or cause side reactions.Use qualified vendors; perform identity and purity testing on all incoming raw materials.
CCP2 Reaction Temperature & TimeStereoselective reactions are highly sensitive to thermal conditions; incorrect temperature can drastically lower the enantiomeric excess.Implement strict temperature monitoring and control (±2°C); define and validate reaction endpoints.
CCP3 Crystallization ConditionsThe purification step is critical for removing impurities and potentially the unwanted (S)-isomer. The final polymorphic form is also defined here.Develop a robust crystallization protocol with defined solvent ratios, cooling profiles, and agitation speeds. Monitor polymorphic form using PXRD.

References

(R)-Meclizine experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-Meclizine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the experimental use of this compound. Our aim is to help you identify and avoid common experimental artifacts to ensure the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from the commonly available Meclizine?

A1: Meclizine is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers: this compound and (S)-Meclizine. Commercially available meclizine is typically a racemic mixture, containing equal amounts of both enantiomers. This compound is the isolated R-enantiomer. Research suggests that the enantiomers of meclizine may have different pharmacological properties, including binding affinity for the histamine H1 receptor.[1] Therefore, studying the individual enantiomers is crucial for understanding their specific biological effects.

Q2: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer/cell culture medium. How can I resolve this?

A2: This is a common issue due to the poor aqueous solubility of meclizine.[2] Here are several strategies to mitigate precipitation:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (ideally <0.5%) to minimize solvent-induced precipitation and toxicity.

  • Use Pre-warmed Buffers: Ensure your aqueous buffers or cell culture media are warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.

  • Method of Addition: Add the this compound stock solution to the aqueous buffer while vortexing or stirring to ensure rapid dispersion.

  • Solubilizing Agents: Consider the use of solubilizing agents like cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) which have been shown to improve the solubility of meclizine.[2][3]

  • Sonication: Brief sonication of the final solution can help to dissolve small precipitates.

Q3: How should I store my this compound solid compound and stock solutions to prevent degradation?

A3: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[4] Stock solutions, typically prepared in a high-purity organic solvent like DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. For aqueous solutions, it is recommended to prepare them fresh for each experiment due to the potential for hydrolysis and degradation.

Q4: Is there a risk of chiral inversion from this compound to (S)-Meclizine during my experiments?

A4: While chiral inversion is a known phenomenon for some pharmaceutical compounds, there is currently no specific evidence in the scientific literature to suggest that meclizine undergoes significant chiral inversion under typical experimental conditions in vitro. However, it is a possibility that should not be entirely dismissed, especially during in vivo studies where metabolic processes could potentially facilitate such a conversion. To confirm the enantiomeric purity of your compound throughout an experiment, it is recommended to use a validated chiral analytical method.

Troubleshooting Guides

Inconsistent Results in Biological Assays
Observed Problem Potential Cause Troubleshooting Steps & Solutions
High variability between replicate wells/experiments. Compound Precipitation: Due to poor aqueous solubility, this compound may be precipitating out of solution, leading to inconsistent concentrations.- Follow the solubility enhancement strategies outlined in FAQ Q2.- Visually inspect wells for precipitates under a microscope.- Centrifuge a sample of the final assay solution to check for pelletable material.
Compound Degradation: this compound may be degrading in the assay buffer over the course of the experiment. Racemic meclizine is known to be susceptible to hydrolysis and oxidation.[5][6]- Prepare fresh solutions of this compound for each experiment.- Perform a stability study of this compound in your specific assay buffer by analyzing samples by HPLC at different time points.
Inaccurate Pipetting of Viscous Stock Solutions: DMSO stock solutions can be viscous, leading to pipetting errors.- Use positive displacement pipettes for accurate handling of viscous solutions.- Allow the stock solution to equilibrate to room temperature before use.
Lower than expected potency or efficacy. Loss of Compound due to Adsorption: Hydrophobic compounds like meclizine can adsorb to plasticware (e.g., pipette tips, microplates).- Use low-adhesion plasticware.- Include a pre-incubation step of the plasticware with a blocking agent like bovine serum albumin (BSA) in some assay types.
Incorrect Quantification of Stock Solution: Errors in the initial weighing of the compound or dilution calculations.- Confirm the concentration of your stock solution using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Unexpected or off-target effects observed. Presence of Enantiomeric Impurity: The this compound sample may contain the (S)-enantiomer, which could have different biological activities.- Verify the enantiomeric purity of your compound using a validated chiral HPLC method (see Protocol 1).
Presence of Degradation Products: Degradation products may have their own biological activities, leading to confounding results.- Analyze your compound stock for the presence of degradation products using a stability-indicating HPLC method.
Non-specific Receptor Binding: As a first-generation antihistamine, meclizine is known to have anticholinergic and other off-target effects.[7]- Include appropriate controls, such as other H1 antagonists or compounds with similar chemical scaffolds but lacking the target activity.- Consider performing a broader off-target screening panel to identify potential unintended interactions.
Analytical Challenges (Chiral HPLC)
Observed Problem Potential Cause Troubleshooting Steps & Solutions
Poor resolution between (R)- and (S)-Meclizine peaks. Inappropriate Chiral Stationary Phase (CSP): The selected chiral column is not suitable for separating meclizine enantiomers.- Use a validated CSP for meclizine, such as a polysaccharide-based column (e.g., cellulose or amylose derivatives).[8][9]
Suboptimal Mobile Phase Composition: The mobile phase composition is not optimized for resolution.- Systematically vary the ratio of the organic modifier (e.g., acetonitrile, methanol, ethanol) to the aqueous or alcoholic component.- Adjust the concentration and pH of any additives (e.g., ammonium bicarbonate, formic acid).[8]
Low Column Temperature: Temperature can affect chiral recognition.- Optimize the column temperature. In some cases, sub-ambient temperatures can improve resolution.
Peak tailing or broadening. Secondary Interactions with the Stationary Phase: The basic nature of meclizine can lead to interactions with residual silanols on silica-based columns.- Add a basic modifier to the mobile phase, such as diethylamine or triethylamine, to reduce peak tailing.
Column Overload: Injecting too much sample can lead to peak distortion.- Reduce the injection volume or the concentration of the sample.
Drifting retention times. Changes in Mobile Phase Composition: Evaporation of the more volatile component of the mobile phase can alter its composition over time.- Ensure the mobile phase reservoir is tightly sealed.- Prepare fresh mobile phase daily.
Column Temperature Fluctuations: Inconsistent column temperature will lead to shifts in retention time.- Use a column oven to maintain a stable temperature.

Quantitative Data Summary

Table 1: Solubility of Meclizine Hydrochloride

Solvent Solubility Reference
WaterVery slightly soluble[2]
EthanolSoluble in organic solvents such as ethanol[4]
DMSOSoluble in organic solvents such as DMSO[4]
Dimethyl formamideSoluble in organic solvents such as dimethyl formamide[4]

Note: The solubility of the free base form of this compound may differ. It is recommended to experimentally determine the solubility in your specific buffer systems.

Table 2: Summary of Reported Degradation of Racemic Meclizine under Stress Conditions

Stress Condition Observation Identified Degradation Products (Impurities) Reference
Acid Hydrolysis (e.g., 1N HCl) Significant degradationImpurity-1, and others[6]
Base Hydrolysis (e.g., 0.1N NaOH) Significant degradationImpurities 1, 2, 3, and 4[6]
Oxidation (e.g., 3% H₂O₂) Significant degradationImpurity-5 (Meclizine N-oxide)[10]
Thermal (70°C, in solution) Degradation observedImpurities 4 and 6[10]
Photolytic Degradation observedImpurities 1 and 2[10]

Note: This data is for racemic meclizine hydrochloride. The stability of this compound should be independently verified.

Experimental Protocols

Protocol 1: Chiral HPLC Method for the Separation of Meclizine Enantiomers

This protocol is adapted from validated methods for the enantiomeric separation of meclizine.[8][11]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Phenomenex® Lux Cellulose-1 (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.

Mobile Phase:

  • Acetonitrile : 25mM Ammonium Bicarbonate (75:25 v/v).

  • Filter and degas the mobile phase before use.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (can be optimized)

  • Detection Wavelength: 230 nm

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Prepare a stock solution of racemic meclizine (as a control) and your this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 1-10 µg/mL).

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a solution of racemic meclizine to determine the retention times of both the (+) and (-) enantiomers and to confirm system suitability (resolution > 1.5).

  • Inject your this compound sample to determine its enantiomeric purity.

  • Quantify the enantiomeric excess by integrating the peak areas of the two enantiomers.

Protocol 2: General Procedure for a Cell-Based Histamine H1 Receptor Functional Assay (Calcium Flux)

This protocol provides a general workflow for assessing the antagonist activity of this compound at the histamine H1 receptor, which is a Gq-coupled receptor that signals through intracellular calcium mobilization.

Materials:

  • Cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Histamine (agonist).

  • This compound (test compound).

  • Positive control antagonist (e.g., diphenhydramine).

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescent plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

    • Wash the cells gently with assay buffer to remove excess dye. Leave a final volume of buffer in the wells.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound and the positive control antagonist in assay buffer.

    • Add the compound solutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C. Include vehicle control wells (e.g., assay buffer with the same final concentration of DMSO).

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of histamine in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the microplate in the fluorescent plate reader and begin kinetic reading.

    • After establishing a stable baseline, inject the histamine solution into all wells.

    • Continue to record the fluorescence signal for 1-2 minutes.

  • Data Analysis:

    • Determine the increase in fluorescence intensity (peak response) for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known antagonist (100% inhibition).

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

experimental_workflow_troubleshooting cluster_prep Sample Preparation cluster_assay Biological Assay cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting start Start stock This compound Stock (e.g., in DMSO) start->stock working Working Solution (in assay buffer) stock->working assay Perform Assay working->assay data Collect Data assay->data results Analyze Results data->results check Inconsistent Results? results->check check->assay No, continue experiments precip Check for Precipitation check->precip Yes degrad Assess Degradation precip->degrad purity Verify Enantiomeric Purity degrad->purity

Caption: A logical workflow for identifying and troubleshooting sources of inconsistent results in experiments with this compound.

histamine_h1_receptor_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release (from ER) IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (e.g., inflammation, smooth muscle contraction) Ca->CellularResponse PKC->CellularResponse Histamine Histamine Histamine->H1R activates R_Meclizine This compound (Antagonist) R_Meclizine->H1R blocks

Caption: Simplified signaling pathway of the histamine H1 receptor and the antagonistic action of this compound.

References

Technical Support Center: (R)-Meclizine Sample Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage conditions for (R)-Meclizine samples. It includes troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in maintaining sample integrity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Meclizine?

A1: Meclizine is a chiral molecule that exists as a racemic mixture, meaning it is composed of equal amounts of two mirror-image enantiomers: this compound and (S)-Meclizine.[1] While structurally similar, enantiomers can have different pharmacological and toxicological profiles. (S)-Meclizine has been shown to have reduced binding to the histamine H1 receptor, which is associated with sedative side effects, while retaining its effect on mitochondrial respiration.[2] This technical guide focuses on ensuring the stability of the (R)-enantiomer.

Q2: What are the recommended general storage conditions for Meclizine hydrochloride?

A2: Meclizine hydrochloride preparations should be stored at a temperature below 40°C, ideally between 15°C and 30°C. Conventional tablets should be kept in well-closed containers.

Q3: What are the typical degradation pathways for Meclizine?

A3: Meclizine is susceptible to degradation under several conditions, including hydrolysis (in acidic and basic environments), oxidation, and photolysis. Forced degradation studies have shown that Meclizine can degrade into several products, including m-tolylmethanol, (4-chlorophenyl)-phenyl-methanol, meclizine N-oxide, and 1-((4-chlorophenyl)(phenyl)methyl)piperazine.[3]

Q4: Is there a risk of racemization of this compound during storage?

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected peaks in chromatogram Sample degradation due to improper storage (e.g., exposure to light, high temperature, or humidity).1. Review the storage conditions of the sample and compare them with the recommended guidelines (see Table 1). 2. Perform a forced degradation study on a reference standard to identify potential degradation products (see Experimental Protocols). 3. Use a validated stability-indicating chiral HPLC method to separate the enantiomers from any degradation products (see Experimental Protocols).
Loss of this compound potency Degradation of the active pharmaceutical ingredient (API).1. Quantify the this compound content using a validated analytical method. 2. Analyze for the presence of degradation products. 3. Re-evaluate the storage conditions and consider storing samples at a lower temperature, protected from light, and in a desiccated environment.
Change in physical appearance of the sample (e.g., color change, clumping) Chemical degradation or absorption of moisture.1. Do not use the sample for experimental purposes. 2. Document the changes and investigate the storage conditions. 3. Obtain a fresh sample and store it under the recommended conditions in a tightly sealed container.

Quantitative Data Summary

Disclaimer: The following data is based on forced degradation studies of racemic Meclizine hydrochloride. Specific degradation kinetics for the individual (R)- and (S)-enantiomers may vary. These tables should be used as a general guide for understanding the stability of Meclizine under stress conditions.

Table 1: Summary of Forced Degradation Studies on Racemic Meclizine Hydrochloride

Stress ConditionReagent/ExposureDurationTemperatureDegradation (%)Major Degradation Products Identified
Acid Hydrolysis 1 N HCl3 daysRoom Temperature20.71Impurity-1 (m-tolylmethanol)
Base Hydrolysis 0.1 N NaOH24 hoursRoom Temperature16.32Impurity-1, Impurity-2, Impurity-3, Impurity-4 ((4-chlorophenyl)-phenyl-methanol)
Oxidative Degradation 3% H₂O₂24 hoursRoom Temperature16.26Impurity-5 (meclizine N-oxide)
Thermal Degradation (Solution) Water3 days70°CNot specifiedImpurity-4, Impurity-6 (1-((4-chlorophenyl)(phenyl)methyl)piperazine)
Photolytic Degradation 1.2 million lux hours7 daysRoom Temperature22.12Impurity-1, Impurity-2

Data compiled from studies on racemic meclizine hydrochloride.[3][4]

Experimental Protocols

Stability-Indicating Chiral HPLC Method for this compound

This method is designed to separate this compound from its (S)-enantiomer and potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Phenomenex® Lux Cellulose 1 (250 mm x 4.6 mm i.d., 5 µm particle size).[5]

  • Mobile Phase: Acetonitrile: 25mM ammonium bicarbonate (75:25 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 230 nm.[5]

  • Injection Volume: 20 µL.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

This protocol outlines the conditions for intentionally degrading this compound samples to identify potential degradation products and assess the stability-indicating nature of the analytical method.

  • Acid Hydrolysis:

    • Dissolve the this compound sample in 1 N HCl.

    • Keep the solution at room temperature for up to 3 days, sampling at regular intervals.

    • Neutralize the samples with an equivalent amount of 1 N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the this compound sample in 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours, sampling at regular intervals.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the this compound sample in 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Analyze the samples directly by HPLC.

  • Thermal Degradation:

    • Place the solid this compound sample in a calibrated oven at 70°C for 7 days.

    • For solution studies, dissolve the sample in water and heat at 70°C for 3 days.

    • Prepare samples for HPLC analysis by dissolving the solid in the mobile phase or diluting the solution.

  • Photolytic Degradation:

    • Expose the solid this compound sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Prepare samples for HPLC analysis by dissolving the solid in the mobile phase.

Visualizations

Signaling Pathway of Meclizine Action

Meclizine is an antagonist of the histamine H1 receptor. Its primary mechanism of action involves blocking the effects of histamine in the brain, particularly in the vestibular system, to alleviate symptoms of vertigo and motion sickness.

meclizine_pathway cluster_receptor Cell Membrane cluster_cell Intracellular Space H1R Histamine H1 Receptor Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) activation DAG->PKC Ca->PKC Activates Response Cellular Response (e.g., reduced neuronal firing) PKC->Response Histamine Histamine Histamine->H1R Agonist Meclizine This compound Meclizine->H1R Antagonist (Blocks binding)

Caption: Mechanism of this compound as a histamine H1 receptor antagonist.

Experimental Workflow for Stability Testing

A systematic workflow is crucial for accurately assessing the stability of this compound samples.

stability_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Sample This compound Sample Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Stress Storage Long-term Storage (Controlled Temp/Humidity) Sample->Storage HPLC Chiral HPLC Analysis Stress->HPLC Storage->HPLC Quant Quantification of This compound & Degradation Products HPLC->Quant Data Data Analysis (Degradation Kinetics) Quant->Data Report Stability Report Data->Report

Caption: Workflow for assessing the stability of this compound samples.

Logical Relationship of Troubleshooting

This diagram illustrates a logical approach to troubleshooting common issues encountered with this compound samples.

troubleshooting_logic Problem Problem Identified (e.g., unexpected peaks, potency loss) Investigate Investigate Storage Conditions Problem->Investigate Analyze Re-analyze Sample with Validated Chiral Method Problem->Analyze Solution Implement Corrective Action (e.g., adjust storage, use fresh sample) Investigate->Solution Compare Compare Sample to Forced Degradation Profile Analyze->Compare Forced Perform Forced Degradation Study Forced->Compare Compare->Solution

References

Mitigating sedative effects of (R)-Meclizine in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Meclizine in animal studies, with a focus on mitigating its sedative effects.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause sedation in animal models?

A1: this compound, like its racemic parent compound Meclizine, is a first-generation antihistamine. Its sedative effects stem primarily from its antagonism of histamine H1 receptors in the central nervous system (CNS).[1][2][3] The molecule's ability to cross the blood-brain barrier allows it to interact with these receptors, leading to drowsiness and decreased motor activity. Additionally, Meclizine possesses anticholinergic properties that can contribute to its sedative and other CNS-depressant effects.[4]

Q2: Is there a difference in the sedative potential between the (R) and (S) enantiomers of Meclizine?

A2: Yes. Recent research indicates that the sedative effects of Meclizine are not equally distributed between its enantiomers. The (S)-enantiomer has been shown to have reduced binding affinity for the histamine H1 receptor, which is the primary target for sedation. In contrast, both enantiomers appear to retain their effects on mitochondrial respiration, a mechanism linked to potential neuroprotective properties. This suggests that (S)-Meclizine may offer a better therapeutic window with less sedation compared to the racemic mixture or this compound.

Q3: What are the primary strategies to mitigate the sedative effects of this compound in my animal studies?

A3: The main strategies to counteract the sedative effects of this compound in animal models can be categorized as follows:

  • Pharmacological Counteraction: Co-administration of a CNS stimulant.

  • Formulation-Based Mitigation: Modifying the drug formulation to limit its penetration into the brain.

  • Dose Optimization: Carefully determining the minimum effective dose to reduce side effects.

  • Pharmacological Reversal: Using an agent to reverse the sedative effects, although this is less common and requires careful consideration.

Q4: Can I use a CNS stimulant to counteract this compound-induced sedation?

A4: Co-administration of a CNS stimulant like caffeine is a potential strategy. However, this approach should be undertaken with caution. While caffeine can increase alertness, studies have shown that in certain contexts, such as in neonatal mouse models, co-administration of caffeine with other sedatives can paradoxically increase neurotoxicity.[5][6] Therefore, a thorough dose-response study is essential to find a balance that mitigates sedation without introducing confounding effects or toxicity.

Q5: How can I reformulate this compound to reduce its sedative effects?

A5: One approach is to design a formulation that is a substrate for efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp). P-gp actively transports certain molecules out of the brain. By making this compound a P-gp substrate, its concentration in the CNS could be reduced, thereby decreasing sedation. Studies have shown that P-gp plays a significant role in limiting the brain penetration of some second-generation, non-sedating antihistamines.[7][8][9][10][11]

Q6: Are there any known reversal agents for this compound sedation?

A6: While there are no specific reversal agents for antihistamine-induced sedation in routine veterinary practice, physostigmine has been used in clinical settings to reverse the central anticholinergic effects of antihistamine overdose.[12][13][14] Physostigmine is a cholinesterase inhibitor that increases the levels of acetylcholine in the brain, thereby counteracting the anticholinergic effects of drugs like Meclizine. However, its use can be associated with significant side effects and should only be considered in specific, well-controlled experimental paradigms.

Troubleshooting Guides

Issue 1: Excessive Sedation and Immobility in Rodents

Symptoms:

  • Animals are largely immobile in the open field test.

  • Animals quickly fall off the rotarod at low speeds.

  • Animals show prolonged latency to move in the light-dark box.

Possible Causes:

  • The dose of this compound is too high.

  • High sensitivity of the specific animal strain to first-generation antihistamines.

  • Interaction with other administered compounds.

Troubleshooting Steps:

  • Dose-Response Study: Conduct a dose-response study to determine the minimal effective dose of this compound for the desired therapeutic effect with the least sedative side effect.

  • Strain Selection: If possible, consider using a different rodent strain that may be less sensitive to the sedative effects of antihistamines.

  • Pharmacological Counteraction:

    • Protocol: Co-administer a low dose of a CNS stimulant such as caffeine. Start with a dose known to increase locomotor activity without inducing anxiety (e.g., 10 mg/kg caffeine in rats).

    • Caution: Monitor for any signs of increased toxicity or paradoxical effects.[5][6]

  • Review Concomitant Medications: Ensure that no other administered substances have sedative properties that could be acting synergistically with this compound.

Issue 2: Difficulty in Distinguishing Sedation from Motor Impairment

Symptoms:

  • Poor performance on motor tasks like the rotarod test.

  • It is unclear if the poor performance is due to sedation (lack of motivation/arousal) or a direct effect on motor coordination.

Troubleshooting Steps:

  • Utilize a Battery of Behavioral Tests:

    • Open Field Test: To assess general locomotor activity. A sedated animal will show reduced distance traveled and rearing frequency.

    • Rotarod Test: To specifically measure motor coordination and balance.

    • Grip Strength Test: To assess muscle strength, which can be affected by sedation.

  • Detailed Analysis of Behavior: In the open field test, analyze the pattern of movement. Sedated animals may show a delayed onset of movement but otherwise normal gait, whereas animals with motor impairment may exhibit an abnormal gait or ataxia.

  • Varying Task Demands: Test animals on the rotarod at different speeds. A sedated animal might be able to maintain balance at a low, constant speed but fail at an accelerating speed due to a lack of arousal to adapt to the changing demand.

Quantitative Data

Table 1: Hypothetical Dose-Response of this compound on Sedation in Mice (Open Field Test)

This compound Dose (mg/kg, i.p.)Total Distance Traveled (meters) (Mean ± SEM)Rearing Frequency (counts) (Mean ± SEM)
Vehicle Control35.2 ± 2.145.8 ± 3.5
528.1 ± 1.932.4 ± 2.8
1015.7 ± 1.5 18.9 ± 2.1
208.3 ± 1.1 9.2 ± 1.5
*p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control. Data is hypothetical and for illustrative purposes.

Table 2: Hypothetical Effect of a CNS Stimulant on this compound-Induced Sedation in Rats (Rotarod Test)

Treatment GroupLatency to Fall (seconds) (Mean ± SEM)
Vehicle Control185.4 ± 12.3
This compound (15 mg/kg, i.p.)62.1 ± 8.7
This compound (15 mg/kg) + Caffeine (10 mg/kg, i.p.)125.9 ± 10.2**
p<0.001 compared to Vehicle Control. *p<0.01 compared to this compound alone. Data is hypothetical and for illustrative purposes.

Table 3: Brain-to-Plasma Concentration Ratios of Various Antihistamines in Rodents

AntihistamineP-gp SubstrateBrain-to-Plasma Ratio (Mean ± SD)Reference
DiphenhydramineNo18.4 ± 2.35[8]
ChlorpheniramineNo34.0 ± 9.02[8]
TerfenadineYes2.21 ± 1.00[8]
FexofenadineYes0.018 ± 0.002[8]
CetirizineYes0.367 to 4.30 (in Pgp-deficient mice)[7]

This table illustrates how being a P-gp substrate can influence the brain penetration of antihistamines. A lower brain-to-plasma ratio is generally associated with reduced sedative effects.

Experimental Protocols

Protocol 1: Open Field Test for Assessing Sedation

Objective: To evaluate the effect of this compound on spontaneous locomotor activity and exploratory behavior as an index of sedation.

Apparatus: A square arena (e.g., 50 x 50 cm for mice) with high walls to prevent escape. The arena is typically made of a non-reflective material and can be equipped with infrared beams or a video tracking system to automate data collection.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer this compound or vehicle at the desired dose and route. The timing of the test should correspond to the peak plasma concentration of the drug.

  • Test Initiation: Gently place the mouse in the center or a designated corner of the open field arena.

  • Data Collection: Record the animal's activity for a set duration (e.g., 10-20 minutes). Key parameters to measure include:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena.

    • Rearing frequency (vertical activity).

    • Velocity of movement.

  • Data Analysis: Compare the parameters between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in distance traveled and rearing is indicative of sedation.

Protocol 2: Rotarod Test for Motor Coordination and Sedation

Objective: To assess the effect of this compound on motor coordination and balance, which can be impaired by sedation.

Apparatus: A rotating rod apparatus with adjustable speed. The rod should have a textured surface to provide grip.

Procedure:

  • Training: Habituate the animals to the rotarod for 2-3 days prior to the test. This involves placing them on the rod at a low, constant speed (e.g., 4-5 rpm) for a few minutes each day.

  • Drug Administration: Administer this compound or vehicle.

  • Testing:

    • Constant Speed Protocol: Place the animal on the rod rotating at a constant, moderate speed (e.g., 10-15 rpm) and record the latency to fall (up to a maximum cutoff time, e.g., 300 seconds).

    • Accelerating Speed Protocol: Place the animal on the rod starting at a low speed (e.g., 4 rpm) that gradually accelerates to a high speed (e.g., 40 rpm) over a set period. Record the latency to fall.

  • Data Analysis: Compare the latency to fall between the different treatment groups. A shorter latency to fall in the this compound group indicates impaired motor coordination, which can be a consequence of sedation.

Visualizations

Sedation_Mitigation_Workflow cluster_problem Problem Identification cluster_assessment Behavioral Assessment cluster_strategies Mitigation Strategies cluster_outcome Desired Outcome Problem Excessive Sedation Observed in Animal Model OFT Open Field Test (Locomotor Activity) Problem->OFT Rotarod Rotarod Test (Motor Coordination) Problem->Rotarod LDB Light-Dark Box (Anxiety/Sedation) Problem->LDB Dose Dose Adjustment (Dose-Response Study) OFT->Dose Rotarod->Dose LDB->Dose Stimulant Co-administer CNS Stimulant (e.g., Caffeine) Dose->Stimulant Formulation Reformulate to Limit CNS Penetration (P-gp substrate) Stimulant->Formulation Outcome Reduced Sedation with Maintained Therapeutic Effect Formulation->Outcome

Caption: Workflow for mitigating this compound-induced sedation.

Signaling_Pathway cluster_cns Central Nervous System cluster_periphery Periphery R_Meclizine_CNS This compound in CNS H1_Receptor Histamine H1 Receptor R_Meclizine_CNS->H1_Receptor Antagonism Ach_Receptor Muscarinic Acetylcholine Receptor R_Meclizine_CNS->Ach_Receptor Antagonism Sedation Sedation H1_Receptor->Sedation Leads to Anticholinergic_Effects Anticholinergic Effects (contributes to sedation) Ach_Receptor->Anticholinergic_Effects Leads to R_Meclizine_Blood This compound in Blood BBB Blood-Brain Barrier R_Meclizine_Blood->BBB Crosses BBB->R_Meclizine_CNS

Caption: Mechanism of this compound-induced sedation.

Pgp_Efflux_Concept Drug_Blood This compound Drug_Brain This compound Drug_Blood->Drug_Brain Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Drug_Brain->Pgp Binds to Pgp->Drug_Blood Active Efflux

Caption: P-glycoprotein efflux at the blood-brain barrier.

References

Validation & Comparative

Enantiomeric Selectivity of Meclizine at the Histamine H1 Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of direct experimental data comparing the binding affinities of the individual (R)- and (S)-enantiomers of meclizine to the histamine H1 (H1) receptor. Meclizine, a first-generation antihistamine, is clinically administered as a racemic mixture, containing equal amounts of both enantiomers. While the therapeutic effects of the racemic mixture are well-documented, the specific contribution of each stereoisomer to H1 receptor antagonism remains experimentally unquantified.

Recent computational research utilizing molecular docking simulations has offered initial insights into the potential stereoselectivity of meclizine binding. A 2023 study published in Advanced Science performed molecular docking of both (R)- and (S)-meclizine with a cryo-EM structure of the human H1 receptor.[1] The findings from this computational model suggest that the (S)-enantiomer may exhibit a slightly enhanced binding affinity compared to the (R)-enantiomer. This predicted difference is attributed to an additional pi-stacking interaction between the methylbenzyl ring of (S)-meclizine and the phenylalanine residue at position 432 (Phe432) within the receptor's binding pocket.[1] However, it is crucial to emphasize that this is a theoretical prediction and awaits experimental validation.

Quantitative Data on H1 Receptor Binding Affinity

As of the latest literature search, there is no publicly available experimental data (e.g., Ki or IC50 values) from radioligand binding assays or other functional assays that directly compares the H1 receptor binding affinity of purified (R)-Meclizine and (S)-Meclizine. Therefore, a quantitative comparison table cannot be provided at this time. The development and publication of such data would be a significant contribution to the understanding of meclizine's pharmacology.

Hypothetical H1 Receptor Binding Interactions

Based on the molecular docking study by Lin et al. (2023), a diagram illustrating the potential interactions of the meclizine enantiomers with key residues in the H1 receptor binding pocket can be conceptualized.

cluster_receptor Histamine H1 Receptor Binding Pocket cluster_ligands Meclizine Enantiomers Asp107 Asp107 Trp428 Trp428 Phe432 Phe432 (S-enantiomer specific) R_Meclizine This compound R_Meclizine->Asp107 Ionic Interaction R_Meclizine->Trp428 π-π Stacking S_Meclizine (S)-Meclizine S_Meclizine->Asp107 Ionic Interaction S_Meclizine->Trp428 π-π Stacking S_Meclizine->Phe432 Additional π-π Stacking (Predicted)

Hypothetical binding of meclizine enantiomers to the H1 receptor.

Experimental Protocols: Histamine H1 Receptor Binding Assay

To experimentally determine and compare the binding affinities of (R)- and (S)-meclizine for the H1 receptor, a competitive radioligand binding assay would be a standard and appropriate method. The following protocol outlines the key steps for such an experiment.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from a stable cell line expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A tritiated H1 receptor antagonist with high affinity, such as [3H]-mepyramine.

  • Test Compounds: Purified this compound and (S)-Meclizine. A method for the chiral separation of meclizine enantiomers by HPLC has been described and would be a prerequisite for this experiment.

  • Incubation Buffer: Typically a Tris-HCl or phosphate buffer at physiological pH (e.g., 7.4).

  • Non-specific Binding Control: A high concentration of a non-labeled H1 receptor antagonist (e.g., unlabeled mepyramine or diphenhydramine) to determine non-specific binding.

  • Scintillation Cocktail and Vials.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Liquid Scintillation Counter.

2. Experimental Procedure:

  • Membrane Preparation: The cell membranes expressing the H1 receptor are thawed and diluted in the incubation buffer to a desired protein concentration.

  • Assay Setup: In a series of tubes, the following are added in order:

    • Incubation buffer.

    • A fixed concentration of the radioligand ([3H]-mepyramine).

    • Increasing concentrations of the unlabeled test compound (this compound or (S)-Meclizine) or the non-specific binding control.

    • The diluted cell membranes are added to initiate the binding reaction.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed rapidly with ice-cold incubation buffer to remove any unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on the filters is then measured using a liquid scintillation counter.

3. Data Analysis:

  • The raw data (counts per minute) are converted to specific binding by subtracting the non-specific binding from the total binding.

  • The specific binding data is then plotted against the logarithm of the concentration of the test compound.

  • A sigmoidal dose-response curve is generated, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki (inhibition constant) for each enantiomer is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Prepare H1 Receptor Membranes D Incubate Membranes, Radioligand, & Meclizine Enantiomers A->D B Prepare Radioligand ([3H]-mepyramine) B->D C Prepare (R)- & (S)-Meclizine Solutions C->D E Separate Bound & Free Radioligand (Filtration) D->E F Quantify Bound Radioligand (Scintillation Counting) E->F G Calculate Specific Binding F->G H Generate Dose-Response Curves G->H I Determine IC50 & Ki Values H->I

References

A Comparative Analysis of (R)-Meclizine and Racemic Meclizine In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vivo performance of (R)-Meclizine and its racemic counterpart, supported by experimental data and detailed methodologies.

Meclizine, a histamine H1 antagonist, is a racemic mixture of two enantiomers, this compound and (S)-Meclizine. While traditionally used for motion sickness and vertigo, recent research has unveiled its neuroprotective potential, particularly in the context of ischemic injury. This guide provides a detailed comparison of the in vivo efficacy of this compound and racemic meclizine, drawing upon key experimental findings to inform future research and development.

Quantitative Data Summary

A pivotal study by Lee et al. (2024) demonstrated that both the (R)- and (S)-enantiomers of meclizine are equipotent to the racemic mixture in their primary mechanism of action for neuroprotection: the inhibition of mitochondrial respiration. This suggests a comparable in vivo efficacy in models of ischemic injury. The primary distinction between the enantiomers lies in their safety profile, with (S)-Meclizine exhibiting significantly reduced antihistaminic activity, a common side effect of the racemic mixture.

ParameterThis compoundRacemic MeclizineKey Finding
Inhibition of Mitochondrial Respiration EquipotentEquipotentBoth forms effectively inhibit mitochondrial respiration, a key mechanism for neuroprotection in ischemia.
Induction of Ischemic Tolerance EquipotentEquipotentThe ability to protect against ischemic injury is comparable between the (R)-enantiomer and the racemic mixture.[1]
In Vivo Efficacy (Stroke Model) Not directly tested against racemateEstablished neuroprotective effectWhile not directly compared, the equipotency in the mechanism of action suggests similar efficacy.

Signaling Pathway: Meclizine's Neuroprotective Mechanism

Meclizine confers neuroprotection by modulating cellular metabolism. It inhibits mitochondrial respiration, prompting a metabolic shift towards glycolysis. This preconditioning-like effect enhances cellular resilience to ischemic stress.

Meclizine This compound or Racemic Meclizine MitoResp Mitochondrial Respiration Meclizine->MitoResp Inhibits Glycolysis Glycolysis Meclizine->Glycolysis Upregulates ATP ATP Production MitoResp->ATP Glycolysis->ATP IschemicTolerance Ischemic Tolerance Glycolysis->IschemicTolerance Leads to

Meclizine's mechanism of action.

Experimental Protocols

The following is a detailed methodology for a key in vivo experiment used to assess the neuroprotective efficacy of meclizine and its enantiomers.

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This surgical model is a standard method for inducing focal cerebral ischemia (stroke) to evaluate the efficacy of neuroprotective agents.

Objective: To determine the effect of this compound and racemic meclizine on infarct volume and neurological deficit following ischemic stroke.

Animals: Adult male C57BL/6 mice.

Procedure:

  • Anesthesia: Mice are anesthetized with isoflurane.

  • Surgical Preparation: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • Occlusion: A filament is inserted into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).

  • Drug Administration: this compound or racemic meclizine is administered intraperitoneally at a predetermined dose and time point before or after MCAO.

  • Reperfusion: After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow reperfusion.

  • Outcome Assessment:

    • Neurological Deficit Scoring: A blinded observer assesses neurological function at 24 hours post-MCAO using a standardized scoring system.

    • Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_post_op Post-Operative Assessment Anesthesia Anesthesia DrugAdmin Drug Administration (this compound or Racemic) Anesthesia->DrugAdmin Surgery MCAO Surgery DrugAdmin->Surgery Occlusion MCA Occlusion Surgery->Occlusion Reperfusion Reperfusion Occlusion->Reperfusion NeuroScore Neurological Scoring Reperfusion->NeuroScore InfarctVolume Infarct Volume Measurement NeuroScore->InfarctVolume

Workflow for in vivo efficacy testing.

Conclusion

The available evidence strongly suggests that this compound possesses comparable in vivo efficacy to racemic meclizine in the context of neuroprotection against ischemic injury.[1] This is attributed to their equipotent inhibition of mitochondrial respiration, a key initiating event in the neuroprotective signaling cascade. While the efficacy appears to be similar, the primary advantage of isolating a single enantiomer may lie in improving the safety and tolerability profile, as demonstrated by the reduced antihistaminic effects of (S)-Meclizine. Future research should include direct, head-to-head in vivo comparisons of this compound and racemic meclizine across various models of neurological disease to fully elucidate their comparative therapeutic potential.

References

(R)-Meclizine vs. Levocetirizine: A Comparative Guide to Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor selectivity profiles of (R)-Meclizine and levocetirizine, two histamine H1 receptor antagonists. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of these compounds.

Executive Summary

Levocetirizine, the R-enantiomer of cetirizine, is a potent and highly selective histamine H1 receptor antagonist with minimal affinity for other receptors, contributing to its favorable side-effect profile. Meclizine, a first-generation antihistamine, is used as a racemic mixture of its (R) and (S) enantiomers. While it also targets the H1 receptor, it exhibits a broader receptor binding profile, including notable affinity for muscarinic receptors, which is characteristic of older antihistamines and contributes to their sedative and anticholinergic effects. This guide delves into the quantitative data and experimental methodologies that define the distinct selectivity of these two compounds.

Comparative Receptor Binding Profile

The selectivity of a drug is a critical determinant of its therapeutic efficacy and adverse effect profile. The following tables summarize the in vitro binding affinities (Ki, nM) of this compound and levocetirizine at the histamine H1 receptor and muscarinic receptors.

CompoundHistamine H1 Receptor (Ki, nM)Muscarinic Receptors (Ki, nM)
This compound Data not availableData not available
Meclizine (Racemic) 250[1]3,600 - 30,000[2][3]
Levocetirizine 3[4]>1,800 (600-fold less than H1)

Experimental Protocols

The binding affinity data presented in this guide are typically determined using radioligand binding assays.

Radioligand Binding Assay for Histamine H1 Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand from the histamine H1 receptor.

  • Cell Lines: HEK293 or CHO cells stably expressing the human histamine H1 receptor are commonly used.

  • Radioligand: [³H]-mepyramine is a widely used radiolabeled antagonist for the H1 receptor.

  • Procedure:

    • Cell membranes expressing the H1 receptor are incubated with a fixed concentration of [³H]-mepyramine.

    • Increasing concentrations of the test compound (this compound or levocetirizine) are added to compete for binding to the receptor.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the filter is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing H1 receptor radioligand Add [³H]-mepyramine (radioligand) prep->radioligand competitor Add test compound (this compound or Levocetirizine) radioligand->competitor incubation Incubate to reach equilibrium competitor->incubation filtration Separate bound and free radioligand via filtration incubation->filtration quantification Quantify bound radioligand filtration->quantification analysis Calculate IC50 and Ki quantification->analysis G cluster_pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response Ca_release->Response PKC->Response Antagonist This compound / Levocetirizine Antagonist->H1R Blocks

References

Comparative Analysis of (R)-Meclizine and Diphenhydramine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of (R)-Meclizine and diphenhydramine, two first-generation antihistamines with applications in managing vertigo, motion sickness, and allergic conditions. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological profiles, mechanisms of action, and supporting experimental data.

Introduction

This compound and diphenhydramine are both antagonists of the histamine H1 receptor, yet they exhibit distinct pharmacological properties that influence their clinical utility and side-effect profiles. Meclizine is a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer being the more active component at the H1 receptor. Diphenhydramine is a widely used antihistamine with pronounced sedative and anticholinergic effects. This guide will delve into a comparative analysis of this compound and diphenhydramine, focusing on their receptor binding affinities, pharmacokinetic properties, and clinical implications.

Data Presentation

The following tables summarize the quantitative data for this compound and diphenhydramine, providing a clear comparison of their key pharmacological parameters.

Table 1: Receptor Binding Affinities (Ki in nM)

TargetThis compoundDiphenhydramineReference
Histamine H1 ReceptorData not available11.75 - 84,000[1]
Muscarinic M1 ReceptorData not available83[1]
Muscarinic M2 ReceptorData not available346[1]
Muscarinic M3 ReceptorData not availableData not available
Muscarinic M4 ReceptorData not availableData not available
Muscarinic M5 ReceptorData not availableData not available
Serotonin 5-HT2A ReceptorData not available1295[1]

Table 2: Pharmacokinetic Properties

Parameter(Racemic) MeclizineDiphenhydramineReference
BioavailabilityLow40-60%[3][4]
Time to Peak Plasma Concentration (Tmax)~3 hours~1.5 hours[5][6]
Elimination Half-life (t1/2)~5-6 hours2.4 - 13.5 hours[3][4]
MetabolismPrimarily by CYP2D6Primarily by CYP2D6[6][7]
Protein BindingData not available98-99%[3]
ExcretionUrine (as metabolites) and feces (unchanged)Primarily urine[3][5]

Mechanism of Action

Both this compound and diphenhydramine exert their primary effects through the antagonism of the histamine H1 receptor. However, their interactions with other receptors, particularly muscarinic acetylcholine receptors, contribute to their distinct therapeutic and side-effect profiles.

This compound: As the more potent enantiomer, this compound is a selective antagonist of the histamine H1 receptor. Its antiemetic and antivertigo effects are attributed to its action on H1 receptors in the vestibular nuclei and the chemoreceptor trigger zone (CTZ) in the medulla.[5][8] By blocking histamine signaling in these areas, it reduces vestibular stimulation and suppresses nausea and vomiting.[5][8] Racemic meclizine also possesses central anticholinergic properties, which contribute to its therapeutic effects.[5]

Diphenhydramine: Diphenhydramine is a non-selective, first-generation antihistamine that readily crosses the blood-brain barrier.[6] It acts as an inverse agonist at H1 receptors, reducing allergic symptoms and causing sedation.[3][6] Its potent anticholinergic activity, resulting from the competitive antagonism of muscarinic acetylcholine receptors, is responsible for its use in managing Parkinsonism and contributes to side effects like dry mouth and urinary retention.[3][6] Diphenhydramine also acts as an intracellular sodium channel blocker, which accounts for its local anesthetic properties.[6]

Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by this compound and diphenhydramine.

Histamine_H1_Receptor_Signaling cluster_membrane Cell Membrane H1_Receptor Histamine H1 Receptor Gq_protein Gq Protein H1_Receptor->Gq_protein Activates Histamine Histamine Histamine->H1_Receptor Activates Antihistamine This compound / Diphenhydramine Antihistamine->H1_Receptor Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Muscarinic_Receptor_Signaling_Vestibular cluster_membrane Vestibular Neuron Membrane M_Receptor Muscarinic Receptor (M1-M5) G_protein G Protein (Gq/11 or Gi/o) M_Receptor->G_protein Activates Acetylcholine Acetylcholine Acetylcholine->M_Receptor Activates Anticholinergic Diphenhydramine / (Racemic) Meclizine Anticholinergic->M_Receptor Blocks Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulates Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messengers Generates/ Inhibits Ion_Channel Ion Channel Modulation Second_Messengers->Ion_Channel Modulates Neuronal_Excitability Altered Neuronal Excitability Ion_Channel->Neuronal_Excitability Vestibular_Response Modulation of Vestibular Response Neuronal_Excitability->Vestibular_Response

Caption: Muscarinic Acetylcholine Receptor Signaling in the Vestibular System.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize and compare H1 antihistamines.

Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human H1 receptor.

  • Radioligand: [³H]-mepyramine (a potent H1 antagonist).

  • Test compounds: this compound, diphenhydramine.

  • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., mianserin).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound in the binding buffer. Include a set of tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and non-specific control).

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assessment of Sedative Effects in a Clinical Trial

Objective: To compare the sedative effects of this compound and diphenhydramine in human subjects.

Study Design: A double-blind, placebo-controlled, crossover study.

Subjects: Healthy adult volunteers.

Procedure:

  • Baseline Assessment: Before drug administration, subjects undergo a battery of psychomotor and cognitive tests to establish a baseline.

  • Drug Administration: Subjects receive a single oral dose of this compound, diphenhydramine, or a placebo on separate occasions, with a washout period between each treatment.

  • Post-Dose Assessments: The battery of psychomotor and cognitive tests is repeated at several time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours).

  • Psychomotor and Cognitive Tests:

    • Digit Symbol Substitution Test (DSST): Measures processing speed, attention, and visuomotor coordination.

    • Choice Reaction Time (CRT): Assesses alertness and motor response speed.

    • Tracking Tasks: Evaluate visuomotor coordination and sustained attention.

    • Subjective Sedation Scales: Visual Analog Scales (VAS) or the Stanford Sleepiness Scale to assess self-reported drowsiness.

  • Data Analysis: Compare the changes from baseline in test performance and subjective sedation scores between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

Sedation_Trial_Workflow Screening Subject Screening (Healthy Volunteers) Baseline Baseline Assessment (Psychomotor & Cognitive Tests) Screening->Baseline Randomization Randomization to Treatment Sequence Baseline->Randomization Period1 Treatment Period 1 (Drug A, B, or Placebo) Randomization->Period1 PostDose1 Post-Dose Assessments (Multiple Timepoints) Period1->PostDose1 Washout1 Washout Period PostDose1->Washout1 Period2 Treatment Period 2 (Crossover) Washout1->Period2 PostDose2 Post-Dose Assessments Period2->PostDose2 Washout2 Washout Period PostDose2->Washout2 Period3 Treatment Period 3 (Crossover) Washout2->Period3 PostDose3 Post-Dose Assessments Period3->PostDose3 Analysis Data Analysis (Comparison of Treatments) PostDose3->Analysis

Caption: Experimental Workflow for a Crossover Clinical Trial Assessing Sedation.

Comparative Efficacy and Safety

Efficacy: Both racemic meclizine and diphenhydramine are effective in the management of motion sickness and vertigo.[9][10][11][12][13][14] Clinical studies comparing the two for vertigo have shown that meclizine may provide good symptom relief with less sedation than diphenhydramine.[9] For motion sickness, some studies suggest that while both are effective, meclizine may be associated with fewer gastrointestinal side effects and less drowsiness.[11] The superior H1 receptor affinity of this compound compared to its (S)-enantiomer suggests that a formulation enriched with the (R)-enantiomer could potentially offer improved efficacy with a better side-effect profile.[2]

Safety and Side Effects: The most common side effects of both drugs are related to their CNS depressant and anticholinergic properties.

This compound (based on racemic meclizine data): The most frequently reported side effects include drowsiness, fatigue, and dry mouth.[5] Due to its anticholinergic effects, it should be used with caution in patients with asthma, glaucoma, and benign prostatic hyperplasia.[5]

Diphenhydramine: Diphenhydramine is well-known for causing significant drowsiness, dizziness, and cognitive impairment.[3][12] Its strong anticholinergic properties can lead to dry mouth, blurred vision, urinary retention, and constipation.[3] In older adults, the use of diphenhydramine is associated with an increased risk of confusion and falls.

Conclusion

This compound and diphenhydramine are both effective first-generation antihistamines for the treatment of motion sickness and vertigo. Diphenhydramine exhibits broader applications but is accompanied by more pronounced sedative and anticholinergic side effects. This compound, as the more active enantiomer, holds the potential for a more favorable therapeutic index compared to racemic meclizine. Further head-to-head clinical trials directly comparing this compound with diphenhydramine are warranted to definitively establish their relative efficacy and safety profiles. The experimental protocols and data presented in this guide provide a framework for researchers to conduct such comparative studies and to further elucidate the pharmacological nuances of these two important compounds.

References

In Vivo Side Effect Profile: A Comparative Analysis of (R)-Meclizine and Promethazine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 21, 2025

This guide provides a comparative overview of the in vivo side effect profiles of (R)-Meclizine and promethazine, two histamine H1 receptor antagonists with central nervous system activity. The information is intended for researchers, scientists, and drug development professionals. Due to a lack of direct comparative preclinical studies, this analysis synthesizes findings from separate in vivo studies on racemic meclizine, used here as a proxy for its (R)-enantiomer, and promethazine. The primary focus is on two key side effects associated with first-generation antihistamines: sedation and anticholinergic activity.

Quantitative Data Summary

The following table summarizes quantitative data on the sedative and anticholinergic effects of meclizine and promethazine from various in vivo studies. It is critical to note that these data are not from head-to-head comparative studies and were obtained under different experimental conditions. Therefore, direct comparisons should be made with caution.

Parameter Drug Animal Model Dose Effect Source
Sedation MeclizineMouse100 mg/kg (i.p.)No significant effect on latency to seizure in a hyperbaric oxygen model.[1]
PromethazineRat20-40 mg/kg (s.c.)Induced an antinociceptive effect, suggesting sedation.[2]
Anticholinergic Effect (Pupil Diameter) PromethazineHumanNot SpecifiedIncreased pupil diameter during a cognitive task.[3][4]
Anticholinergic Effect (Salivary Gland) PromethazineRatNot SpecifiedInduced histological changes in parotid glands.[5]

Experimental Protocols

Detailed methodologies for key experiments to assess sedative and anticholinergic side effects in vivo are outlined below.

Assessment of Sedative Effects: Locomotor Activity

Objective: To quantify the sedative effects of a test compound by measuring changes in spontaneous locomotor activity in rodents.

Animals: Male Swiss-Webster mice or Sprague-Dawley rats.

Methodology:

  • Animals are individually placed in an open-field arena equipped with infrared beams to automatically track movement.

  • Following a 30-minute acclimatization period, animals are administered the test compound (e.g., meclizine, promethazine) or vehicle control via the appropriate route (e.g., intraperitoneal, oral).

  • Locomotor activity, including total distance traveled, is recorded for a predefined period (e.g., 60 minutes) immediately following administration.

  • Data is analyzed by comparing the mean distance traveled between the drug-treated and vehicle-treated groups. A significant decrease in locomotor activity is indicative of a sedative effect.

Assessment of Anticholinergic Effects: Sialometry

Objective: To measure the anticholinergic effect of a test compound by quantifying its impact on salivary secretion in rodents.

Animals: Male Sprague-Dawley rats.

Methodology:

  • Animals are anesthetized and a pre-weighed cotton ball is placed in the sublingual space for a set period (e.g., 5 minutes) to collect baseline saliva.

  • The test compound (e.g., meclizine, promethazine) or vehicle control is administered.

  • A sialogogue (e.g., pilocarpine) is administered to stimulate salivation.

  • A new, pre-weighed cotton ball is placed in the sublingual space for the same duration to collect stimulated saliva.

  • The amount of saliva collected is determined by the change in the weight of the cotton ball.

  • The inhibitory effect of the test compound on salivation is calculated by comparing the amount of saliva produced in the drug-treated group to the vehicle-treated group.

Assessment of Anticholinergic Effects: Pupillometry

Objective: To assess the anticholinergic activity of a test compound by measuring its effect on pupil diameter in rodents.

Animals: Male Sprague-Dawley rats.

Methodology:

  • Animals are habituated to a dimly lit environment.

  • Baseline pupil diameter is measured using a pupillometer or a camera with image analysis software.

  • The test compound (e.g., meclizine, promethazine) or vehicle control is administered.

  • Pupil diameter is measured at set time points following administration.

  • An increase in pupil diameter (mydriasis) compared to the vehicle control group indicates an anticholinergic effect.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and promethazine, as well as a typical experimental workflow for assessing their in vivo side effects.

G Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane H1_Receptor Histamine H1 Receptor Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1_Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca_release->Cellular_Response PKC_activation->Cellular_Response Antihistamine This compound / Promethazine Antihistamine->H1_Receptor Blocks

Histamine H1 Receptor Antagonism

G Muscarinic Acetylcholine Receptor Signaling Pathway cluster_membrane Cell Membrane M_Receptor Muscarinic Receptor (M1/M3) Gq_protein Gq Protein M_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Acetylcholine Acetylcholine Acetylcholine->M_Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Salivary Secretion) Ca_release->Cellular_Response PKC_activation->Cellular_Response Anticholinergic This compound / Promethazine Anticholinergic->M_Receptor Blocks

Muscarinic Receptor Antagonism

G Experimental Workflow for In Vivo Side Effect Comparison Animal_Model Select Animal Model (e.g., Rat, Mouse) Grouping Randomly Assign to Treatment Groups Animal_Model->Grouping Drug_Admin Administer Test Compounds (this compound, Promethazine, Vehicle) Grouping->Drug_Admin Sedation_Test Sedation Assessment (Locomotor Activity) Drug_Admin->Sedation_Test Anticholinergic_Test Anticholinergic Assessment (Sialometry/Pupillometry) Drug_Admin->Anticholinergic_Test Data_Collection Data Collection and Analysis Sedation_Test->Data_Collection Anticholinergic_Test->Data_Collection Comparison Compare Side Effect Profiles Data_Collection->Comparison

In Vivo Side Effect Workflow

References

Validating the Antihistaminic Activity of (R)-Meclizine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-Meclizine with other prominent antihistamines, supported by established in vivo experimental protocols. The focus is on validating the antihistaminic activity of the (R)-enantiomer of Meclizine, which is understood to be the more active form. While direct in vivo comparative studies on this compound are limited in publicly available literature, this document outlines the standard experimental procedures to generate such crucial data and presents existing related findings.

Introduction to this compound

Meclizine is a first-generation antihistamine that has been in clinical use for decades, primarily for the management of motion sickness and vertigo.[1] It functions as an inverse agonist at the histamine H1 receptor.[2] Like many chiral drugs, meclizine is commercially available as a racemic mixture of two enantiomers: this compound and (S)-Meclizine. Emerging research indicates that the antihistaminic activity is primarily associated with the (R)-enantiomer. A study has shown that (S)-meclizine exhibits a significantly weaker affinity for the H1 receptor compared to this compound, suggesting that the (S)-enantiomer may contribute less to the desired therapeutic effects and potentially more to off-target effects.[3] This guide focuses on the validation of the antihistaminic properties of the isolated (R)-enantiomer.

Histamine H1 Receptor Signaling Pathway

This compound, as a histamine H1 receptor inverse agonist, modulates the downstream signaling cascade initiated by histamine. The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 protein, leading to the activation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] This cascade ultimately results in the physiological responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. This compound, by binding to the H1 receptor, stabilizes its inactive conformation, thereby reducing the basal level of signaling and competitively inhibiting histamine binding.

H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates R_Meclizine This compound R_Meclizine->H1R Inhibits Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Allergic_Response Leads to PKC->Allergic_Response Leads to Paw_Edema_Workflow cluster_drugs Treatment Groups Animal_Acclimatization 1. Animal Acclimatization (Wistar rats, 180-200g) Grouping 2. Grouping (n=6 per group) Animal_Acclimatization->Grouping Drug_Admin 3. Drug Administration (p.o. or i.p.) Grouping->Drug_Admin Histamine_Injection 4. Histamine Injection (subplantar) Drug_Admin->Histamine_Injection After 1 hour Measurement 5. Paw Volume Measurement (Plethysmometer) Histamine_Injection->Measurement At 0, 30, 60, 120, 180 min Data_Analysis 6. Data Analysis (% Inhibition) Measurement->Data_Analysis Vehicle Vehicle Control R_Meclizine_Group This compound Racemic_Meclizine_Group Racemic Meclizine Levocetirizine_Group Levocetirizine

References

(R)-Meclizine: A Comparative Analysis of Cross-Reactivity with Other Receptors

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Meclizine, an enantiomer of the first-generation antihistamine meclizine, is primarily recognized for its antagonist activity at the histamine H1 receptor, which underlies its therapeutic applications in the management of nausea, vomiting, and dizziness. However, a comprehensive understanding of its pharmacological profile necessitates an evaluation of its cross-reactivity with other receptors. This guide provides a comparative analysis of this compound's interactions with various receptor families, supported by available experimental data and detailed methodologies for key assays.

Executive Summary

This document summarizes the known cross-reactivity profile of this compound. While its primary target is the histamine H1 receptor, evidence suggests interactions with other receptors, including muscarinic acetylcholine receptors and the nuclear receptors, pregnane X receptor (PXR) and constitutive androstane receptor (CAR). The available data, primarily for the racemic mixture of meclizine, indicates a lower affinity for muscarinic receptors compared to its potent H1 receptor antagonism. Its activity at PXR and CAR suggests a potential role in the regulation of drug metabolism. This guide aims to provide researchers, scientists, and drug development professionals with a consolidated resource for understanding the off-target interactions of this compound.

Receptor Binding Profile of Meclizine

The following table summarizes the available quantitative data on the binding affinity of meclizine to various receptors. It is important to note that much of the existing data is for the racemic mixture ((R/S)-Meclizine) rather than the specific (R)-enantiomer.

Receptor TargetLigandAssay TypeReported Affinity (Ki)Reference
Histamine H1(R/S)-MeclizineRadioligand BindingPotent Antagonist (specific Ki not cited)[1]
Muscarinic Receptors(R/S)-MeclizineRadioligand Binding3,600 - 30,000 nM[2]
Pregnane X Receptor (human)(R/S)-MeclizineReporter Gene AssayAgonist[3][4]
Constitutive Androstane Receptor (human)(R/S)-MeclizineReporter Gene AssayInverse Agonist (conflicting reports exist)[5][6]
Constitutive Androstane Receptor (mouse)(R/S)-MeclizineReporter Gene AssayAgonist[5]

Note: The lack of specific Ki values for many potential off-targets for this compound highlights a significant gap in the current understanding of its complete pharmacological profile. Further comprehensive receptor screening is required for a definitive assessment.

Detailed Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol provides a general framework for determining the binding affinity of a test compound, such as this compound, to muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic acetylcholine receptors.

Materials:

  • Cell membranes expressing human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

  • Test compound: this compound.

  • Non-specific binding control: Atropine (high concentration).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing the target muscarinic receptor subtype on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of atropine, and cell membranes.

    • Test Compound: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pregnane X Receptor (PXR) Activation Assay (Reporter Gene Assay)

This protocol describes a cell-based reporter gene assay to assess the agonist activity of this compound on the human pregnane X receptor (hPXR).

Objective: To determine the EC50 (half-maximal effective concentration) of this compound for the activation of hPXR.

Materials:

  • HepG2 cells (or other suitable human liver cell line) stably co-transfected with:

    • An expression vector for human PXR.

    • A reporter vector containing a PXR-responsive element (e.g., from the CYP3A4 promoter) driving the expression of a reporter gene (e.g., luciferase).

  • Cell culture medium and supplements.

  • Test compound: this compound.

  • Positive control: Rifampicin (a known hPXR agonist).

  • Vehicle control (e.g., DMSO).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Seeding: Culture the stably transfected HepG2 cells under standard conditions. Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, rifampicin, and the vehicle control in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 24 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel cytotoxicity assay).

    • Plot the normalized luciferase activity (as a percentage of the maximal response to rifampicin) against the logarithm of the this compound concentration.

    • Determine the EC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the cross-reactivity studies of this compound.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Meclizine Meclizine Meclizine->Block Gq_11 Gq/11 H1R->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response PKC->Cellular_Response Block->H1R

Caption: Antagonistic action of Meclizine on the H1 receptor pathway.

G Radioligand Binding Assay Workflow cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and This compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Prepare this compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination Determine IC50 Counting->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Caption: Workflow for determining receptor binding affinity.

G PXR Activation Reporter Gene Assay Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement cluster_3 Data Analysis Cell_Seeding Seed Transfected HepG2 Cells Compound_Addition Add this compound and Controls Cell_Seeding->Compound_Addition Incubation Incubate for 24h Compound_Addition->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Luciferase_Assay Measure Luciferase Activity Cell_Lysis->Luciferase_Assay EC50_Determination Determine EC50 Luciferase_Assay->EC50_Determination

Caption: Workflow for assessing PXR activation.

Discussion and Future Directions

The currently available data on the cross-reactivity of this compound is limited, with most studies focusing on the racemic mixture. While its primary activity as a potent H1 receptor antagonist is well-established, its interactions with muscarinic receptors, PXR, and CAR warrant further investigation. The relatively low affinity for muscarinic receptors suggests that at therapeutic concentrations, the anticholinergic side effects may be less pronounced compared to other first-generation antihistamines with higher muscarinic receptor affinity.

The agonistic activity of meclizine at hPXR suggests a potential for drug-drug interactions through the induction of metabolizing enzymes like CYP3A4. The conflicting reports on its activity at hCAR highlight the need for further studies to clarify its role in regulating xenobiotic and endobiotic metabolism.

Future research should focus on:

  • Enantiomer-Specific Profiling: Conducting comprehensive receptor screening panels with the purified (R)- and (S)-enantiomers of meclizine to determine their specific binding affinities across a wide range of CNS and peripheral receptors.

  • Functional Characterization: Performing functional assays to determine the nature of the interaction (agonist, antagonist, inverse agonist) of this compound at any identified off-targets.

  • In Vivo Correlation: Investigating the in vivo consequences of the identified off-target activities to understand their clinical relevance.

A more complete understanding of the cross-reactivity profile of this compound will enable a more precise prediction of its therapeutic efficacy and potential side effects, ultimately contributing to safer and more effective drug development.

References

Head-to-head comparison of (R)-Meclizine and cetirizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of (R)-Meclizine and Cetirizine, focusing on their interactions with the Histamine H1 receptor (H1R) and their resulting pharmacological effects. This document is intended for an audience with a background in pharmacology and drug development.

Introduction

Both this compound and Cetirizine are potent H1R antagonists, a class of drugs widely used in the management of allergic conditions. Cetirizine is a second-generation antihistamine, itself a racemic mixture of (R)-levocetirizine and (S)-dextrocetirizine, with the former being the more active enantiomer. Meclizine is a first-generation antihistamine, also used as a racemic mixture, primarily for the treatment of motion sickness and vertigo. This comparison will delve into the available experimental data to objectively evaluate their performance characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and Cetirizine based on available preclinical and clinical data.

Table 1: H1 Receptor Binding Affinity
CompoundReceptorLigandKᵢ (nM)Source(s)
Meclizine (racemic) Human Histamine H1[³H]mepyramine250[1]
Cetirizine (racemic) Human Histamine H1[³H]mepyramine~6[2][3]
(R)-Levocetirizine Human Histamine H1[³H]mepyramine3[2][3]
(S)-Dextrocetirizine Human Histamine H1[³H]mepyramine100[2][3]
This compound Human Histamine H1-Data not available-
(S)-Meclizine Human Histamine H1-Reduced binding compared to racemate-

Note: While a specific Kᵢ value for this compound is not available in the reviewed literature, studies on the chiral synthesis of meclizine enantiomers indicate that the (S)-enantiomer exhibits reduced H1 receptor binding, suggesting that the (R)-enantiomer is the more potent of the two.

Table 2: Pharmacokinetic Properties
ParameterMeclizine (racemic)Cetirizine (racemic)
Bioavailability Well-absorbed>70%
Protein Binding Data not available88-96%
Metabolism Primarily by CYP2D6Minimal (non-cytochrome P450-mediated)
Elimination Half-life ~6 hours~8.3 hours
Excretion Feces (unchanged), Urine (metabolites)Urine (70-85%), Feces (10-13%)

Mechanism of Action: H1 Receptor Inverse Agonism

Both Meclizine and Cetirizine function as inverse agonists at the H1 receptor. Unlike neutral antagonists that simply block agonist binding, inverse agonists stabilize the inactive conformation of the receptor, thereby reducing its basal activity even in the absence of histamine. This leads to a more profound suppression of the downstream signaling pathways associated with allergic responses.

Signaling Pathway of H1 Receptor Inverse Agonism

H1R_Inverse_Agonist_Pathway cluster_membrane Cell Membrane H1R_inactive H1 Receptor (Inactive State) No_Response Suppression of Allergic Response H1R_inactive->No_Response Prevents Basal Activity & Histamine Binding H1R_active H1 Receptor (Active State) Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Histamine Histamine Histamine->H1R_active Agonist Binding (Activation) Inverse_Agonist This compound / Cetirizine (Inverse Agonist) Inverse_Agonist->H1R_inactive Inverse Agonist Binding (Stabilizes Inactive State) Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC_activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_activation Cellular_Response Allergic & Inflammatory Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Comparative_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety binding_assay H1 Receptor Binding Assay (Ki) data_analysis Data Analysis & Head-to-Head Comparison binding_assay->data_analysis functional_assay Functional Assay (Inverse Agonism) functional_assay->data_analysis animal_model Allergic Rhinitis Animal Model safety_profile Safety & Tolerability (Sedation, etc.) animal_model->safety_profile animal_model->data_analysis wheal_flare Wheal & Flare Test (Human) wheal_flare->safety_profile wheal_flare->data_analysis safety_profile->data_analysis start Candidate Compounds (this compound, Cetirizine) start->binding_assay start->functional_assay start->animal_model start->wheal_flare conclusion Comparative Profile (Efficacy, Potency, Safety) data_analysis->conclusion

References

A Comparative Guide to Assessing the Enantiomeric Excess of (R)-Meclizine Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit different pharmacological and toxicological profiles. Meclizine, an antihistamine used to treat motion sickness and vertigo, is a chiral compound and exists as a racemic mixture of (R)- and (S)-enantiomers. This guide provides a comparative overview of analytical techniques for the determination of the enantiomeric excess (e.e.) of (R)-Meclizine in pharmaceutical preparations, supported by experimental data and detailed protocols.

Meclizine is chemically known as (RS)-1-[(4-chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine[1]. The (R)- and (S)-enantiomers are stereoisomers that are mirror images of each other and are non-superimposable.

Chemical Structures of Meclizine Enantiomers:

  • This compound: 1-[(R)-(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine[2]

  • (S)-Meclizine: 1-[(S)-(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine[3]

Comparison of Analytical Methodologies

The accurate determination of enantiomeric excess is crucial in pharmaceutical development and quality control. The most common techniques for chiral separation and quantification include Chiral High-Performance Liquid Chromatography (Chiral HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Performance Comparison of Analytical Methods for Meclizine Enantiomer Analysis
ParameterChiral High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.Differential migration of enantiomers in the presence of a chiral selector in an electric field.Diastereomeric interaction with a chiral solvating agent leading to distinct NMR signals.
Resolution Baseline resolution of enantiomers is achievable.[4]High separation efficiency and resolution.[5]Signal separation depends on the chiral auxiliary and magnetic field strength.[6]
Limit of Detection (LOD) 0.25 µg/mL[4][7]10 µmol L-1[5]Generally less sensitive than chromatographic methods.
Limit of Quantification (LOQ) 1.00 µg/mL[4][7]Not explicitly stated for meclizine, but quantifiable at 10 µmol L-1.[5]Higher than chromatographic methods.
Analysis Time ~15 minutes[4]<5 minutes[5]Varies, but can be rapid for sample screening.
Advantages Robust, widely available, and well-validated methods exist.[4][7]Fast analysis, low sample and solvent consumption.[5]Non-destructive, provides structural information, no separation needed.
Disadvantages Higher solvent consumption compared to CE.Can be less robust than HPLC for certain applications.Lower sensitivity, requires chiral auxiliary, may have overlapping signals.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated isocratic chiral liquid chromatographic technique for the enantiomeric separation of meclizine hydrochloride.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Phenomenex® Lux Cellulose 1 (250 mm x 4.6 mm i.d., 5 µm particle size)[4].

  • Mobile Phase: Acetonitrile: 25mM Ammonium Bicarbonate (75:25 v/v)[4].

  • Flow Rate: 1.0 mL/min[4].

  • Detection: UV at 230 nm[4].

  • Injection Volume: 20 µL[4].

Sample Preparation:

  • Prepare a stock solution of the this compound preparation in the mobile phase.

  • Further dilute the stock solution to a concentration within the linear range of the method (e.g., 1-5 µg/mL)[4].

Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the (R)- and (S)-enantiomers using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

  • Under the specified conditions, the retention times are approximately 13.14 min for (+) Meclizine and 14.33 min for (-) Meclizine[4].

Capillary Electrophoresis (CE)

This method provides a rapid analysis of meclizine enantiomers.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused silica capillary.

  • Buffer: 0.6 mol L-1 Glycine buffer (pH 3.00)[5].

  • Chiral Selector: 5 mg mL-1 sulfated β-cyclodextrin[5].

  • Voltage: Not specified, optimization required.

  • Detection: UV detector (wavelength not specified, likely around 230 nm as in HPLC).

  • Internal Standard: Cyclizine (an achiral piperazine drug) can be used for quantification[5].

Sample Preparation:

  • Dissolve the this compound preparation in the running buffer.

  • Filter the sample through a 0.45 µm filter before injection.

Data Analysis:

  • The enantiomeric excess is determined by comparing the peak areas of the two enantiomers after separation. The use of an internal standard can improve quantitative accuracy[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a general approach for determining enantiomeric excess using a chiral solvating agent.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 300 MHz or higher).

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of the this compound preparation in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a standard 1H NMR spectrum.

    • Add a chiral solvating agent (e.g., (R)-(-)-mandelic acid or another suitable chiral acid) to the NMR tube.

  • Data Acquisition:

    • Acquire another 1H NMR spectrum after the addition of the chiral solvating agent.

  • Data Analysis:

    • The interaction between the enantiomers of meclizine and the chiral solvating agent will form transient diastereomeric complexes.

    • This can lead to the splitting of certain proton signals in the NMR spectrum, with separate signals appearing for the (R)- and (S)-enantiomers.

    • The enantiomeric excess can be calculated by integrating the corresponding signals for the two enantiomers.

Workflow for Assessing Enantiomeric Excess

The following diagram illustrates a typical workflow for the determination of the enantiomeric excess of an this compound preparation.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Acquisition cluster_3 Data Analysis cluster_4 Result A Weigh this compound Sample B Dissolve in Appropriate Solvent A->B C Dilute to Working Concentration B->C D Chiral HPLC C->D E Capillary Electrophoresis C->E F NMR Spectroscopy C->F G Inject Sample and Acquire Chromatogram/Electropherogram D->G E->G H Acquire NMR Spectrum F->H I Identify and Integrate Enantiomer Peaks G->I H->I J Calculate Enantiomeric Excess (%) I->J K Report Enantiomeric Purity J->K

Caption: Workflow for Enantiomeric Excess Determination.

References

(R)-Meclizine and its Enantiomeric Considerations in Comparison to First-Generation Antihistamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in research, science, and drug development, this guide provides an objective comparison of (R)-Meclizine's efficacy against traditional first-generation antihistamines for treating vertigo and motion sickness. This analysis incorporates preclinical and clinical data, with a special focus on the emerging research surrounding the distinct properties of meclizine's enantiomers.

Meclizine, a first-generation antihistamine of the piperazine class, is a cornerstone in the management of nausea, vomiting, and dizziness associated with motion sickness and vestibular disorders.[1][2] Its therapeutic effects are attributed to its action as a non-selective H1 receptor antagonist with central anticholinergic properties.[1][3] This dual mechanism allows it to suppress vestibular stimulation and inhibit signaling to the brain's vomiting center.[3][4]

While effective, meclizine, like other first-generation antihistamines, is known for its sedative side effects due to its ability to cross the blood-brain barrier.[2] Recent research has begun to dissect the roles of its individual stereoisomers, (R)- and (S)-meclizine. Notably, emerging evidence suggests that the (S)-enantiomer may offer a significant therapeutic advantage by retaining desired effects while exhibiting reduced H1 receptor binding, potentially leading to a lower incidence of drowsiness.

Comparative Efficacy: Meclizine vs. Other First-Generation Antihistamines

Direct, head-to-head clinical trials providing quantitative efficacy data between meclizine and other first-generation antihistamines are limited in the publicly available literature. However, existing studies and clinical trial records offer valuable insights.

A phase 3 clinical trial (NCT02112578) was designed to evaluate the non-inferiority of meclizine hydrochloride to dimenhydrinate in controlling acute vertigo symptoms of peripheral origin.[3][4] While the full study publication with detailed results is not widely available, the trial's existence underscores the clinical relevance of comparing these two commonly used agents.

Another study compared the efficacy of meclizine (25 mg, twice daily) to thiethylperazine (6.5 mg, twice daily) in 40 patients with vertigo. The results indicated no significant difference in the therapeutic effect on vertigo, gait disturbance, and nausea between the two drugs.[5]

Qualitative comparisons often suggest that meclizine has a longer duration of action and is associated with less drowsiness than dimenhydrinate, making it a potentially more convenient option for once-daily dosing.

Table 1: Summary of Clinical Efficacy Data

DrugComparatorConditionKey Efficacy FindingsReference
MeclizineDimenhydrinateAcute Peripheral VertigoA phase 3 non-inferiority trial was conducted (NCT02112578), suggesting a comparable therapeutic role. Full quantitative data is not publicly available.[3][4]
MeclizineThiethylperazineVertigoNo significant difference in the effect on vertigo, gait disturbance, and nausea.[5]
MeclizinePlaceboVertigo of Vestibular OriginA 1972 double-blind study showed meclizine had a greater effect than placebo in diminishing symptoms.

The Role of Enantiomers: A Look at (S)-Meclizine

Recent preclinical research has highlighted the potential of isolating the enantiomers of meclizine to refine its therapeutic profile. A 2024 study accomplished the chiral synthesis of (R)- and (S)-meclizine and found that the (S)-enantiomer retained its effect on mitochondrial respiration (a mechanism being explored for neuroprotection) but showed reduced binding to the histamine H1 receptor. This suggests that (S)-meclizine could be as effective as the racemic mixture for certain applications while causing less sedation.

Side Effect Profile: A Key Differentiator

User-reported data from platforms like Drugs.com can offer some insight into the patient experience, although it is not a substitute for controlled clinical trial data.

Table 2: Comparison of Common Side Effects (User-Reported Data)

Side EffectMeclizineDimenhydrinateDiphenhydramine
Drowsiness20.8%11.3%16.1%
Dizziness17.4%6.3%3.3%
Nausea12.7%23.8%4.7%
Tiredness9.7%7.5%4.5%
Sleepiness6.8%Not ReportedNot Reported
Vomiting4.2%16.3%Not Reported
Brain Fog3.0%Not ReportedNot Reported

Source: Drugs.com user reviews. This data is not from controlled clinical trials and should be interpreted with caution.

Experimental Protocols

Detailed experimental protocols from head-to-head clinical trials are often proprietary or not fully disclosed in publications. Below are summaries of the methodologies for two key comparative studies based on available information.

Non-Inferiority Trial of Meclizine vs. Dimenhydrinate (NCT02112578)
  • Objective: To evaluate the non-inferiority of meclizine to dimenhydrinate in treating acute vertigo from a peripheral origin over a 4-week period.

  • Study Design: A prospective, parallel-arm, active-controlled, randomized, double-blind, double-dummy, non-inferiority study.

  • Participants: Individuals of both sexes, aged 18 to 65, with acute vertigo of peripheral origin.

  • Intervention:

    • Group 1: Meclizine 25 mg, three times per day.

    • Group 2: Dimenhydrinate.

  • Primary Outcome Measures: Not explicitly stated in the available trial record.

  • Secondary Outcome Measures: Impact on quality of life, intensity of daytime sleepiness, relief of 10 specific vertigo symptoms, duration of treatment, treatment adherence, and patient/investigator satisfaction.[4]

Comparative Investigation of Thiethylperazine and Meclizine in Vertigo (Jungert S., 1978)
  • Objective: To compare the efficacy of thiethylperazine and meclizine in patients with vertigo of various origins.

  • Study Design: A double-blind, cross-over, randomized controlled trial.

  • Participants: 40 patients suffering from vertigo.

  • Intervention:

    • Treatment 1: Thiethylperazine 6.5 mg, two capsules a day for 5 days.

    • Treatment 2: Meclizine 25 mg, two capsules a day for 5 days.

  • Outcome Measures: Effect on vertigo, gait disturbance, and nausea.

  • Key Finding: No significant difference was found between the two treatments.[5]

Signaling Pathways and Experimental Workflow

The therapeutic effects of meclizine and other first-generation antihistamines in the context of vertigo and motion sickness are primarily mediated through their antagonism of H1 histamine receptors and muscarinic acetylcholine receptors in the central nervous system.

G cluster_0 Vestibular System & Brainstem cluster_1 Neurotransmitters cluster_2 First-Generation Antihistamines (e.g., Meclizine) Vestibular Nuclei Vestibular Nuclei Vomiting Center Vomiting Center Vestibular Nuclei->Vomiting Center H1 & M1 Receptors Nucleus of the Solitary Tract Nucleus of the Solitary Tract Nucleus of the Solitary Tract->Vomiting Center H1 & M1 Receptors Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ)->Vomiting Center Histamine Histamine Histamine->Vestibular Nuclei Histamine->Nucleus of the Solitary Tract Acetylcholine Acetylcholine Acetylcholine->Vestibular Nuclei Acetylcholine->Nucleus of the Solitary Tract Meclizine Meclizine Meclizine->Vestibular Nuclei Antagonism Meclizine->Nucleus of the Solitary Tract Antagonism

Caption: H1 and Muscarinic Receptor Antagonism in Vertigo.

The diagram above illustrates how first-generation antihistamines like meclizine interrupt the signaling pathways from the vestibular nuclei and the nucleus of the solitary tract to the vomiting center by blocking histamine (H1) and acetylcholine (muscarinic M1) receptors.

G cluster_0 Preclinical Sedation Assessment start Rodent Subjects training Training on Rotarod start->training administration Drug Administration (Meclizine, Comparator, or Vehicle) training->administration testing Rotarod Performance Test (Accelerating Speed) administration->testing data Measure Latency to Fall testing->data analysis Statistical Analysis data->analysis end Determination of Sedative Effect analysis->end

Caption: Experimental Workflow for Rotarod Test.

This workflow outlines the key steps in a preclinical rotarod test used to quantify the sedative effects of antihistamines by measuring their impact on motor coordination in rodents.

Conclusion

Meclizine remains a valuable first-generation antihistamine for the management of vertigo and motion sickness. While direct, comprehensive comparative efficacy data with other first-generation antihistamines is not abundant, existing evidence suggests comparable efficacy to agents like dimenhydrinate and thiethylperazine, with a potentially favorable profile in terms of duration of action and sedation. The emerging research on the (S)-enantiomer of meclizine presents an exciting avenue for developing a therapeutic agent with a potentially improved safety profile, specifically with reduced sedative effects. For researchers and drug development professionals, further investigation into the enantiomer-specific properties of meclizine and well-controlled, head-to-head clinical trials are warranted to fully elucidate its comparative efficacy and safety.

References

Comparative Pharmacokinetics of (R)- and (S)-Meclizine: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Meclizine, a first-generation antihistamine, is widely used for the management of motion sickness and vertigo. It is commercially available as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. While the pharmacokinetics of racemic meclizine have been characterized, a detailed understanding of the individual enantiomers' disposition is crucial for optimizing its therapeutic use and safety profile. This guide provides a comparative overview of the available pharmacokinetic data for (R)- and (S)-Meclizine, drawing from preclinical studies, and outlines the established metabolic pathways.

Quantitative Pharmacokinetic Data

Direct comparative pharmacokinetic data for (R)- and (S)-Meclizine in humans is not currently available in published literature. However, a study in rabbits demonstrated a stereoselective disposition of the two enantiomers. For context, the pharmacokinetic parameters of racemic meclizine in humans are also provided.

Table 1: Comparative Pharmacokinetic Parameters of (R)- and (S)-Meclizine in Rabbits

Parameter(R)-Meclizine(S)-Meclizine
Cmax (ng/mL) 186.4 ± 25.7145.2 ± 18.9
Tmax (h) 2.02.0
AUC₀₋ₜ (ng·h/mL) 1245.8 ± 150.3987.6 ± 125.4
AUC₀₋ᵢₙf (ng·h/mL) 1389.5 ± 168.21102.1 ± 142.7
Half-life (t½) (h) 4.8 ± 0.64.2 ± 0.5

Data from a pharmacokinetic study in rabbits.[1]

Table 2: Pharmacokinetic Parameters of Racemic Meclizine in Humans

ParameterValue
Tmax (h) ~3
Half-life (t½) (h) ~6
Metabolism Primarily by CYP2D6
Elimination Metabolites in urine, unchanged drug in feces

[2][3][4][5]

Experimental Protocols

The data presented in Table 1 was obtained from a study employing the following methodology:

Animal Study Protocol (Rabbit)

  • Subjects: Healthy New Zealand white rabbits.

  • Dosing: A single oral dose of racemic meclizine hydrochloride.

  • Sample Collection: Blood samples were collected at predetermined time points post-dosing.

  • Sample Preparation: Plasma was separated and subjected to protein precipitation for extraction of the enantiomers.

  • Analytical Method: A validated chiral High-Performance Liquid Chromatography (HPLC) method was used for the enantioselective separation and quantification of (R)- and (S)-Meclizine in plasma samples.[1]

  • Pharmacokinetic Analysis: Plasma concentration-time data for each enantiomer was analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative pharmacokinetic study of (R)- and (S)-Meclizine.

Experimental Workflow for Comparative Pharmacokinetics cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis dosing Oral Administration of Racemic Meclizine blood_sampling Serial Blood Sampling dosing->blood_sampling centrifugation Plasma Separation blood_sampling->centrifugation extraction Protein Precipitation centrifugation->extraction chiral_hplc Chiral HPLC Separation extraction->chiral_hplc quantification Quantification of (R)- and (S)-Meclizine chiral_hplc->quantification pk_analysis Calculation of Pharmacokinetic Parameters quantification->pk_analysis

Caption: Workflow of a typical pharmacokinetic study for meclizine enantiomers.

Metabolic Pathway

The primary metabolic pathway for meclizine involves the cytochrome P450 system, specifically the CYP2D6 enzyme.

Metabolic Pathway of Meclizine Meclizine Meclizine (Racemic) Metabolites Metabolites Meclizine->Metabolites Metabolism CYP2D6 CYP2D6 CYP2D6->Metabolites

Caption: The metabolism of meclizine is primarily mediated by the CYP2D6 enzyme.

Discussion and Implications

The available preclinical data, although not in humans, suggests a stereoselective pharmacokinetic profile for meclizine. In the rabbit model, the (R)-enantiomer exhibited a higher peak plasma concentration (Cmax) and greater overall exposure (AUC) compared to the (S)-enantiomer. This suggests potential differences in absorption, distribution, metabolism, or excretion between the two enantiomers.

The primary enzyme responsible for meclizine metabolism is CYP2D6.[1][3][5][6] Genetic polymorphisms in the CYP2D6 gene are known to cause significant inter-individual variability in the metabolism of its substrates. This variability could potentially be more pronounced for one enantiomer over the other, leading to different enantiomeric ratios in individuals and, consequently, variations in therapeutic response and adverse effect profiles.

Interestingly, a study in mice demonstrated that while both racemic meclizine and (S)-meclizine reached equivalent brain concentrations, the (S)-enantiomer showed reduced binding to the histamine H1 receptor, a key factor in the drug's sedative side effects.[7] This suggests that (S)-Meclizine may offer an improved safety profile compared to the racemic mixture.

References

(R)-Meclizine: A Comparative Guide to its Anticholinergic Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticholinergic potency of (R)-Meclizine against its (S)-enantiomer, racemic meclizine, and other established anticholinergic agents. The information presented herein is supported by available experimental data and detailed methodologies to assist in the validation and further investigation of this compound's pharmacological profile.

Executive Summary

Meclizine, a first-generation antihistamine, is known to possess central anticholinergic properties contributing to its antiemetic and antivertigo effects.[1][2][3][4] As a chiral molecule, meclizine exists as two enantiomers, this compound and (S)-Meclizine. While racemic meclizine has demonstrated a low affinity for muscarinic receptors, this guide seeks to explore the potential stereoselectivity of this interaction, a critical aspect for the development of more targeted therapeutics with improved side-effect profiles. This document collates available data on the anticholinergic potency of meclizine and its isomers and provides detailed experimental protocols for validation.

Data Presentation: Comparative Anticholinergic Potency

The following table summarizes the available quantitative data on the binding affinity of meclizine and its comparators to muscarinic acetylcholine receptors. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity.

CompoundReceptor Subtype(s)Ki (nM)Reference
Racemic Meclizine Muscarinic (unspecified)3,600 - 30,000[5]
This compound Data not available-
(S)-Meclizine Data not available-
AtropineMuscarinic (M1-M5)~1 - 3
ScopolamineMuscarinic (unspecified)IC50: ~55.3

Experimental Protocols

To facilitate the validation of this compound's anticholinergic potency, detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro Validation

1. Radioligand Binding Assay for Muscarinic Receptors

This assay directly measures the affinity of a test compound for muscarinic receptors.

  • Objective: To determine the inhibition constant (Ki) of this compound, (S)-Meclizine, and racemic meclizine for muscarinic receptor subtypes (M1-M5).

  • Materials:

    • Cell membranes expressing specific human muscarinic receptor subtypes (M1, M2, M3, M4, M5).

    • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

    • Test compounds: this compound, (S)-Meclizine, racemic meclizine, atropine (positive control).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and liquid scintillation counter.

    • Glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compounds or buffer (for total binding) or a high concentration of a known antagonist like atropine (for non-specific binding).

    • Incubate at a specified temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Isolated Guinea Pig Ileum Assay

This functional assay assesses the ability of a compound to antagonize acetylcholine-induced smooth muscle contraction, a process mediated by muscarinic receptors.

  • Objective: To determine the pA2 value of this compound, (S)-Meclizine, and racemic meclizine, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

  • Materials:

    • Male guinea pig.

    • Krebs-Henseleit solution.

    • Acetylcholine (agonist).

    • Test compounds: this compound, (S)-Meclizine, racemic meclizine, atropine (positive control).

    • Organ bath with an isometric force transducer.

  • Procedure:

    • Euthanize a guinea pig and isolate a segment of the terminal ileum.

    • Mount the ileum segment in an organ bath containing aerated Krebs-Henseleit solution at 37°C.

    • Allow the tissue to equilibrate under a resting tension.

    • Record a cumulative concentration-response curve for acetylcholine.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a known concentration of the test compound or atropine for a specified period.

    • Record a second cumulative concentration-response curve for acetylcholine in the presence of the antagonist.

    • Repeat steps 5-7 with increasing concentrations of the antagonist.

    • Construct a Schild plot to determine the pA2 value.

In Vivo Validation

1. Physostigmine-Induced Cholinergic Syndrome Model in Mice

This model evaluates the ability of a compound to counteract the central and peripheral cholinergic effects induced by the acetylcholinesterase inhibitor, physostigmine.

  • Objective: To assess the in vivo anticholinergic activity of this compound by its ability to prevent or reduce the symptoms of physostigmine-induced cholinergic crisis.

  • Materials:

    • Male mice.

    • Physostigmine salicylate.

    • Test compounds: this compound, (S)-Meclizine, racemic meclizine, scopolamine (positive control).

    • Saline solution.

  • Procedure:

    • Administer the test compound or scopolamine to different groups of mice via an appropriate route (e.g., intraperitoneal).

    • After a specified pretreatment time, administer a dose of physostigmine known to induce cholinergic symptoms (e.g., salivation, tremors, lacrimation, writhing).

    • Observe the mice for a defined period and score the severity of the cholinergic symptoms.

    • Compare the symptom scores of the treated groups with the vehicle control group to determine the protective effect of the test compounds.

Mandatory Visualizations

Signaling Pathway: Muscarinic Acetylcholine Receptor

G cluster_0 Gq-coupled Muscarinic Receptor Signaling cluster_1 Gi-coupled Muscarinic Receptor Signaling Acetylcholine Acetylcholine Muscarinic Receptor (M1, M3, M5) Muscarinic Receptor (M1, M3, M5) Acetylcholine->Muscarinic Receptor (M1, M3, M5) Gq/11 Gq/11 Muscarinic Receptor (M1, M3, M5)->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation Cellular Response Cellular Response Ca2+ release->Cellular Response PKC activation->Cellular Response Acetylcholine_2 Acetylcholine Muscarinic Receptor (M2, M4) Muscarinic Receptor (M2, M4) Acetylcholine_2->Muscarinic Receptor (M2, M4) Gi/o Gi/o Muscarinic Receptor (M2, M4)->Gi/o Adenylate Cyclase Adenylate Cyclase Gi/o->Adenylate Cyclase inhibits ATP ATP Adenylate Cyclase->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Cellular Response_2 Cellular Response PKA->Cellular Response_2 G Start Start Prepare Reagents Prepare cell membranes, radioligand, and test compounds Start->Prepare Reagents Incubation Incubate membranes, radioligand, and test compounds Prepare Reagents->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Counting Measure radioactivity using a scintillation counter Washing->Counting Data Analysis Calculate specific binding, IC50, and Ki values Counting->Data Analysis End End Data Analysis->End G Hypothesis This compound exhibits stereoselective anticholinergic activity InVitro In Vitro Experiments Hypothesis->InVitro InVivo In Vivo Experiments Hypothesis->InVivo BindingAssay Radioligand Binding Assay (Ki determination) InVitro->BindingAssay FunctionalAssay Isolated Tissue Assay (pA2 determination) InVitro->FunctionalAssay AnimalModel Physostigmine Challenge (symptom reduction) InVivo->AnimalModel Conclusion Validation of this compound's anticholinergic potency BindingAssay->Conclusion FunctionalAssay->Conclusion AnimalModel->Conclusion

References

A Comparative Benchmark of (R)-Meclizine and Other Piperazine Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-Meclizine with other prominent piperazine antihistamines, focusing on their performance based on experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions.

Introduction to Piperazine Antihistamines

Piperazine derivatives are a significant class of H1 receptor antagonists used in the treatment of various allergic conditions, motion sickness, and vertigo.[1] They are broadly classified into first and second-generation agents, with the latter generally exhibiting fewer sedative side effects due to reduced penetration of the blood-brain barrier.[2] Meclizine, a first-generation antihistamine, is a racemic mixture of (R)- and (S)-enantiomers.[2][3] This guide will delve into the comparative pharmacology of this compound and other commonly used piperazine antihistamines like Cetirizine, Hydroxyzine, and Cyclizine.

Data Presentation: Quantitative Comparison of Piperazine Antihistamines

The following tables summarize the key quantitative data for this compound and its comparators, focusing on their binding affinity for the histamine H1 receptor.

Table 1: Histamine H1 Receptor Binding Affinities (Ki)

CompoundKi (nM)Receptor SourceNotes
This compound Not explicitly reported; implied to be the more active enantiomer.-The (S)-enantiomer has been shown to have reduced H1 receptor binding.
Meclizine (racemic) 2.0HumanA potent H1 receptor antagonist.
Cetirizine 2.5 - 10HumanA second-generation antihistamine, the primary active metabolite of hydroxyzine.
Levocetirizine 1.25HumanThe (R)-enantiomer of cetirizine, showing higher affinity.
Hydroxyzine 0.6 - 2.0HumanA first-generation antihistamine with sedative properties.
Cyclizine 11HumanA first-generation antihistamine commonly used for motion sickness.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine), a potent H1 receptor antagonist.

  • Test Compounds: this compound and other piperazine antihistamines.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes (typically 20-50 µg of protein) with a fixed concentration of [³H]-Pyrilamine (e.g., 1-2 nM) and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

  • Termination and Filtration: Rapidly terminate the incubation by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of a known H1 antagonist, e.g., 10 µM Mianserin). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Antihistaminic Activity: Histamine-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the in vivo efficacy of antihistamines in preventing histamine-induced bronchoconstriction.

Animals: Male Dunkin-Hartley guinea pigs (300-400g).

Procedure:

  • Acclimatization: Acclimatize the animals to the experimental conditions for at least one week.

  • Drug Administration: Administer the test compound (e.g., this compound or a comparator) or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal or oral) at a predetermined time before the histamine challenge.

  • Histamine Challenge: Expose the animals to an aerosol of histamine solution (e.g., 0.1-0.2% histamine dihydrochloride in saline) in a closed chamber.

  • Observation: Record the time until the onset of pre-convulsive dyspnea (PCD), characterized by signs of respiratory distress.

  • Endpoint: The protective effect of the test compound is measured as the percentage increase in the time to PCD compared to the vehicle-treated control group.

Mandatory Visualizations

Signaling Pathway

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Cell_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cell_Response Ca_release->Cell_Response Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Prepare Cell Membranes with H1 Receptors D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand ([³H]-Pyrilamine) B->D C Prepare Test Compounds (Serial Dilutions) C->D E Separate Bound and Free Ligand via Filtration D->E F Wash Filters to Remove Non-specific Binding E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate IC50 G->H I Determine Ki using Cheng-Prusoff Equation H->I Piperazine_Relationships Meclizine Meclizine (Racemic) R_Meclizine This compound Meclizine->R_Meclizine enantiomer S_Meclizine (S)-Meclizine Meclizine->S_Meclizine enantiomer Hydroxyzine Hydroxyzine Cetirizine Cetirizine Hydroxyzine->Cetirizine metabolized to Cyclizine Cyclizine Levocetirizine Levocetirizine ((R)-Cetirizine) Cetirizine->Levocetirizine active enantiomer

References

Stereospecific Effects of Meclizine Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Meclizine, a first-generation histamine H1 receptor antagonist, is a chiral drug that has been clinically used as a racemic mixture of its (R)- and (S)-enantiomers for the treatment of motion sickness and vertigo. Emerging research, however, indicates that the pharmacological effects of meclizine are stereospecific, with each enantiomer exhibiting distinct functional activities. This guide provides a comparative analysis of the stereospecific effects of meclizine enantiomers based on available experimental data, details the methodologies for key functional assays, and visualizes the relevant signaling pathways.

Quantitative Comparison of Meclizine Enantiomers

While comprehensive quantitative data on the stereospecific binding and functional activity of meclizine enantiomers is still emerging, preliminary findings highlight significant differences, particularly at the histamine H1 receptor. Racemic meclizine demonstrates a binding affinity (Ki) of approximately 250 nM for the histamine H1 receptor and significantly lower affinity for muscarinic receptors, with a Ki ranging from 3,600 to 30,000 nM.[1] Although specific Ki values for the individual enantiomers are not yet widely published, qualitative evidence suggests that (S)-meclizine possesses a considerably weaker affinity for the H1 receptor compared to (R)-meclizine.

Target ReceptorRacemic Meclizine (Ki)This compound (Ki)(S)-Meclizine (Ki)Functional Effect
Histamine H1 Receptor~250 nMData not availableData not available (qualitatively weaker than R-enantiomer)Inverse Agonist
Muscarinic Receptors3,600 - 30,000 nMData not availableData not availableAntagonist

Note: The table will be updated as more quantitative data becomes available.

Signaling Pathways

The differential effects of meclizine enantiomers can be understood through their interaction with distinct G protein-coupled receptor (GPCR) signaling pathways.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor primarily couples to Gαq, initiating the phospholipase C (PLC) signaling cascade. As an inverse agonist, meclizine binding inhibits the basal activity of this pathway.

H1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gαq H1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Activation Cellular_Response Cellular Response (e.g., Allergic Inflammation) PKC->Cellular_Response Phosphorylation Cascade Meclizine (R/S)-Meclizine Meclizine->H1R Inverse Agonist (Inhibition)

Caption: Histamine H1 Receptor Signaling Pathway.

Muscarinic Receptor Signaling Pathways

Meclizine exhibits low-affinity antagonism at muscarinic receptors. These receptors have multiple subtypes with distinct signaling mechanisms. M1 and M3 receptors couple to Gαq, similar to the H1 receptor, while M2 and M4 receptors couple to Gαi/o, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_M1M3 M1/M3 Receptors cluster_M2M4 M2/M4 Receptors cluster_cytosol Cytosol M1M3 Muscarinic M1/M3 Receptor Gq_M Gαq M1M3->Gq_M PLC_M PLC Gq_M->PLC_M IP3_M IP3 PLC_M->IP3_M DAG_M DAG PLC_M->DAG_M M2M4 Muscarinic M2/M4 Receptor Gi Gαi/o M2M4->Gi AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP AC->ATP Ca2_M Ca²⁺ IP3_M->Ca2_M PKC_M PKC DAG_M->PKC_M Ca2_M->PKC_M Response_M1M3 Cellular Response PKC_M->Response_M1M3 cAMP cAMP ATP->cAMP Conversion Response_M2M4 Cellular Response cAMP->Response_M2M4 Meclizine (R/S)-Meclizine Meclizine->M1M3 Antagonist (Inhibition) Meclizine->M2M4 Antagonist (Inhibition)

Caption: Muscarinic Receptor Signaling Pathways.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key functional assays are provided below.

Histamine H1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of the meclizine enantiomers to the H1 receptor.

H1_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing H1 receptors (e.g., from HEK293 cells) Incubate Incubate membranes with radioligand and varying concentrations of enantiomers Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [³H]-mepyramine) Radioligand_Prep->Incubate Enantiomer_Prep Prepare serial dilutions of (R)- and (S)-meclizine Enantiomer_Prep->Incubate Filter Separate bound from free radioligand by rapid filtration (e.g., using glass fiber filters) Incubate->Filter Scintillation Quantify bound radioactivity using liquid scintillation counting Filter->Scintillation Analysis Calculate Ki values from competition binding curves Scintillation->Analysis

Caption: Histamine H1 Receptor Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the histamine H1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Binding Assay: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]mepyramine), and varying concentrations of the unlabeled meclizine enantiomers or a control compound. For non-specific binding determination, a high concentration of a known H1 antagonist is used.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 values (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting competition curves. Calculate the Ki (inhibition constant) for each enantiomer using the Cheng-Prusoff equation.

Muscarinic Receptor Functional Assay (Calcium Flux)

This assay measures the ability of meclizine enantiomers to antagonize agonist-induced calcium mobilization mediated by Gq-coupled muscarinic receptors (e.g., M1 and M3).

Calcium_Flux_Assay cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture cells expressing M1 or M3 receptors in a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Add_Enantiomers Add varying concentrations of (R)- and (S)-meclizine (antagonists) Dye_Loading->Add_Enantiomers Add_Agonist Add a fixed concentration of a muscarinic agonist (e.g., carbachol) Add_Enantiomers->Add_Agonist Measure_Fluorescence Measure changes in intracellular calcium concentration by detecting fluorescence intensity over time Add_Agonist->Measure_Fluorescence Analysis Determine the IC50 of each enantiomer for inhibiting the agonist-induced calcium response Measure_Fluorescence->Analysis

Caption: Muscarinic Receptor Calcium Flux Assay Workflow.

Detailed Protocol:

  • Cell Culture: Plate cells stably expressing the desired muscarinic receptor subtype (e.g., CHO-M1 or HEK-M3 cells) in a 96-well, black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for a specific duration at 37°C.

  • Compound Addition: Add varying concentrations of the meclizine enantiomers to the wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) to all wells to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence microplate reader.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist (meclizine enantiomer) concentration. Calculate the IC50 value for each enantiomer from the resulting dose-response curves.

Conclusion

The available evidence strongly suggests that the enantiomers of meclizine possess distinct pharmacological profiles. The weaker affinity of (S)-meclizine for the histamine H1 receptor may translate to a reduced sedative effect, a common side effect of first-generation antihistamines. This highlights the potential for developing single-enantiomer formulations of meclizine with improved therapeutic indices. Further quantitative studies are crucial to fully elucidate the stereospecific effects of meclizine enantiomers at both histamine and muscarinic receptors, which will be instrumental in guiding the development of safer and more effective therapies. The experimental protocols provided herein offer a framework for conducting such vital research.

References

A Comparative Study of (R)-Meclizine's Sedative Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of (R)-Meclizine in Comparison to its Enantiomer and Other First-Generation Antihistamines

This guide provides a comprehensive comparative analysis of the sedative properties of this compound, its (S)-enantiomer, and other commonly used first-generation antihistamines, namely Diphenhydramine and Hydroxyzine. The information is tailored for researchers, scientists, and professionals involved in drug development, offering objective comparisons supported by available experimental data.

Introduction

Meclizine is a first-generation histamine H1 antagonist widely used for the treatment of motion sickness and vertigo.[1][2] Like other drugs in its class, meclizine is known to cross the blood-brain barrier and cause sedation as a side effect.[3] Meclizine is a chiral molecule and is commercially available as a racemic mixture of its (R) and (S) enantiomers.[4][5] Recent research has focused on the differential pharmacological effects of individual enantiomers of chiral drugs. This guide specifically explores the sedative properties of the (R)-enantiomer of meclizine, a crucial aspect for the development of potentially less sedating antiemetic medications.

Data Presentation

Table 1: Comparative Sedative Effects and H1 Receptor Affinity
CompoundSedative Properties (Qualitative)Histamine H1 Receptor Binding Affinity (Qualitative)User Reported Drowsiness (%)
This compound Data not available in vivoHigher affinity than (S)-enantiomer (inferred from docking studies)[4][5]Not available
(S)-Meclizine Data not available in vivoReduced H1 receptor binding compared to racemate and (R)-enantiomer[6]Not available
Meclizine (Racemic) Less sedating than Diphenhydramine and Hydroxyzine[7][8][9]H1 Receptor Antagonist[1][10]20.8%[7]
Diphenhydramine Pronounced sedative effects[9][11]H1 Receptor Antagonist16.1%[11]
Hydroxyzine More sedating than Meclizine[7][8]H1 Receptor Antagonist21.8%[7]

Note: Quantitative in vivo data directly comparing the sedative effects of (R)- and (S)-Meclizine is currently limited in publicly available literature. The information on H1 receptor affinity for the enantiomers is based on molecular docking studies and a study that synthesized the individual enantiomers.

Experimental Protocols

Histamine H1 Receptor Binding Assay

A standard method to determine the affinity of a compound for the histamine H1 receptor is through a radioligand binding assay. A detailed protocol for such an assay is as follows:

  • Membrane Preparation: Membranes are prepared from cells expressing the human histamine H1 receptor (e.g., HEK293T or CHO cells). The cells are homogenized in a binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).[12]

  • Incubation: The membrane homogenate is incubated with a radioligand, such as [3H]mepyramine, and varying concentrations of the test compound (e.g., this compound, (S)-Meclizine).[12][13]

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[13]

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the inhibition constant (Ki) of the test compound, which is a measure of its binding affinity for the receptor.

In Vivo Assessment of Sedation: Locomotor Activity Assay

The sedative properties of a compound can be evaluated in animal models by measuring changes in spontaneous locomotor activity.

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system is used to monitor the movement of the animals (typically mice or rats).[14]

  • Acclimation: Animals are individually placed in the activity chambers for a period to acclimate to the new environment.

  • Drug Administration: The test compound, a vehicle control, and a positive control (e.g., a known sedative) are administered to different groups of animals.

  • Data Collection: Locomotor activity, including total distance traveled and time spent mobile, is recorded for a defined period after drug administration.[15]

  • Data Analysis: A significant decrease in locomotor activity compared to the vehicle control group indicates a sedative effect.

In Vivo Assessment of Sedation: Sleep Latency and Duration

This method directly measures the hypnotic effects of a substance.

  • Animal Preparation: Animals (e.g., mice) are administered the test compound or a control substance.

  • Induction of Sleep: A hypnotic agent, such as pentobarbital, is administered at a sub-hypnotic dose.[16]

  • Measurement of Sleep Latency: The time from the administration of the hypnotic agent until the loss of the righting reflex is recorded as the sleep latency.[15][17]

  • Measurement of Sleep Duration: The time from the loss to the regaining of the righting reflex is measured as the sleep duration.[15][16]

  • Data Analysis: A decrease in sleep latency and an increase in sleep duration in the group treated with the test compound, compared to the control group, suggest sedative-hypnotic properties.

Mandatory Visualization

Histamine_H1_Receptor_Signaling_Pathway cluster_cell_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq protein H1R->Gq Activates Histamine Histamine Histamine->H1R Binds to PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Sedation) PKC->Cellular_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway leading to cellular responses.

Experimental_Workflow_Sedation_Assessment cluster_animal_preparation Animal Preparation cluster_drug_administration Drug Administration cluster_behavioral_assessment Behavioral Assessment cluster_data_analysis Data Analysis Acclimation Acclimation of Animals Grouping Randomized Grouping Acclimation->Grouping Test_Compound This compound / (S)-Meclizine / Racemic Meclizine Grouping->Test_Compound Comparators Diphenhydramine / Hydroxyzine Grouping->Comparators Vehicle Vehicle Control Grouping->Vehicle Locomotor Locomotor Activity Measurement Test_Compound->Locomotor Sleep Sleep Latency & Duration Test_Compound->Sleep Comparators->Locomotor Comparators->Sleep Vehicle->Locomotor Vehicle->Sleep Analysis Statistical Analysis of Sedative Effects Locomotor->Analysis Sleep->Analysis H1_Antagonism_Sedation_Relationship H1_Antagonist Histamine H1 Antagonist (this compound) BBB_Penetration Crosses Blood-Brain Barrier H1_Antagonist->BBB_Penetration Central_H1_Blockade Blockade of Central Histamine H1 Receptors BBB_Penetration->Central_H1_Blockade Reduced_Histaminergic_Neurotransmission Reduced Histaminergic Neurotransmission in CNS Central_H1_Blockade->Reduced_Histaminergic_Neurotransmission Sedation Sedative Effect Reduced_Histaminergic_Neurotransmission->Sedation

References

Safety Operating Guide

Navigating the Final Frontier: A Guide to the Proper Disposal of (R)-Meclizine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of the research environment is paramount. This extends beyond the bench to the responsible management of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of (R)-Meclizine, ensuring safety, compliance, and environmental stewardship.

This compound, as with its racemic mixture Meclizine Hydrochloride, should be handled as a hazardous chemical. Safety Data Sheets (SDS) for Meclizine Hydrochloride indicate that it is suspected of damaging fertility or the unborn child and is harmful if swallowed. Therefore, meticulous adherence to disposal protocols is crucial.

Core Principles of Laboratory Chemical Waste Disposal

The U.S. Environmental Protection Agency (EPA) has established clear regulations for the management of hazardous waste, including pharmaceuticals. A key tenet of these regulations is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering). This practice is banned to prevent the contamination of water systems.

All laboratory-generated chemical waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA). This involves collecting waste in designated, properly labeled containers and ensuring it is transported by a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

1. Waste Identification and Classification:

2. Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible hazardous waste container with a secure screw-top cap.

  • The container must be clearly labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name, "(R)-1-[(4-chlorophenyl)(phenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine," and a clear indication of its hazards.

3. Waste Accumulation:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • The SAA must be under the control of the laboratory personnel.

  • Keep the waste container closed at all times, except when adding waste.

4. Segregation of Waste:

  • Ensure that this compound waste is not mixed with incompatible materials. Store it separately from strong acids, bases, and oxidizing agents to prevent adverse chemical reactions.

5. Disposal of Empty Containers:

  • An empty container that held this compound must be "triple rinsed" with a suitable solvent (such as ethanol or methanol) to remove all residues.

  • The rinsate from this process must be collected and disposed of as hazardous waste in the designated container.

  • After triple rinsing, the container label should be defaced or removed, and the container can then be disposed of as non-hazardous solid waste or recycled, depending on institutional policies.

6. Arranging for Disposal:

  • Once the hazardous waste container is full, or if the waste has been accumulated for a year, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Do not attempt to dispose of the chemical waste through regular trash or by sewering.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagram illustrates the key decision points and actions for a researcher in a laboratory setting.

cluster_0 A Start: This compound waste generated B Is the container empty? A->B C Triple rinse container with appropriate solvent B->C Yes F Place this compound waste in a labeled hazardous waste container B->F No D Collect rinsate as hazardous waste C->D E Deface label and dispose of empty container as solid waste C->E D->F G Store in Satellite Accumulation Area (SAA) F->G H Container Full? G->H H->G No I Arrange for pickup by EHS/Licensed Contractor H->I Yes J End I->J

Disposal Workflow for this compound in a Laboratory Setting.

Personal protective equipment for handling (R)-Meclizine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (R)-Meclizine

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powdered form where dust may be generated, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Rubber glovesTo be worn at all times when handling the compound or contaminated surfaces.
Eye Protection Safety glasses or gogglesEssential to protect against dust particles and accidental splashes.[1]
Body Protection Protective clothingIncludes lab coats, uniforms, or disposable coveralls to prevent skin contact.[1]
Respiratory Protection Appropriate respiratorRequired if the occupational exposure limit (OEL) is exceeded or if dust is generated.[1]
Health Hazard Information

This compound may cause central nervous system effects and can be harmful if swallowed.[1] Individuals with a history of hypersensitivity to meclizine, as well as those with asthma, glaucoma, or an enlarged prostate, may be at an increased risk from exposure.[1]

Handling and Disposal Protocols

I. Standard Operating Procedure for Handling this compound

  • Preparation:

    • Ensure all necessary PPE is readily available and in good condition.

    • Work in a well-ventilated area, preferably within a fume hood, to minimize dust generation and accumulation.[1]

    • Have spill cleanup materials accessible.

  • Handling the Compound:

    • Avoid direct contact with skin and eyes.

    • If tablets or capsules are crushed or broken, extra precaution should be taken to avoid inhaling the dust.[1]

    • Keep the container tightly closed when not in use.[1]

  • In Case of a Spill:

    • Personnel involved in the cleanup must wear appropriate PPE.[1]

    • For small spills, wipe up with a damp cloth and place the waste in a sealed, labeled container for disposal.[1]

    • For larger spills, use vacuuming or wet mopping to collect the material.[1]

    • Thoroughly clean the spill area after the material has been collected.[1]

II. Disposal Plan

  • Waste Collection:

    • All waste materials, including contaminated PPE and spill cleanup supplies, should be placed in an appropriately labeled and sealed container.[1]

  • Disposal Method:

    • Incineration is the recommended method for the disposal of this compound waste.[1]

    • All local and national regulations for hazardous waste disposal must be observed.[1]

    • Alternatively, for small quantities in a non-laboratory setting, the FDA recommends mixing the medicine with an unappealing substance like dirt or coffee grounds, placing it in a sealed bag, and disposing of it in the household trash.[2][3] However, for a laboratory setting, incineration is the preferred method.

Workflow Diagrams

The following diagrams illustrate the key processes for handling and disposing of this compound.

Figure 1. Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_ppe Don PPE handle_compound Handle this compound prep_ppe->handle_compound prep_workspace Prepare Ventilated Workspace prep_workspace->handle_compound handle_spill Spill Occurs handle_compound->handle_spill store Store in Tightly Closed Container handle_compound->store cleanup Clean Spill handle_spill->cleanup cleanup->handle_compound

Caption: Workflow for the safe handling of this compound.

Figure 2. Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_disposal Disposal collect_waste Collect Contaminated Materials seal_container Place in Labeled, Sealed Container collect_waste->seal_container incinerate Incinerate Waste seal_container->incinerate follow_regs Follow Local/National Regulations incinerate->follow_regs

Caption: Step-by-step disposal plan for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.